2-(Cyclopentyloxy)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.14 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentyloxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-7(9)5-10-6-3-1-2-4-6/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUGGGCNNKXYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10538066 | |
| Record name | (Cyclopentyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95832-60-3 | |
| Record name | (Cyclopentyloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10538066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Cyclopentyloxy)acetic acid (CAS: 95832-60-3) for Research and Development
Core Compound Profile and Physicochemical Properties
Introduction and Strategic Importance
2-(Cyclopentyloxy)acetic acid, identified by CAS number 95832-60-3, is a carboxylic acid derivative featuring a cyclopentyl ether moiety. While not a final drug product itself, it represents a crucial structural motif and a versatile intermediate in the synthesis of more complex, biologically active molecules. Its value lies in the combination of a flexible ether linkage and a lipophilic cyclopentyl group, which can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule, such as solubility, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of its synthesis, potential applications, analytical characterization, and safe handling protocols for professionals in chemical research and drug development. One of its noted applications is as an intermediate in the synthesis of pharmaceuticals and agrochemicals, including prostaglandins[1].
Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for planning synthetic reactions, purification procedures, and formulation studies.
| Property | Value | Source(s) |
| CAS Number | 95832-60-3 | [2][3] |
| Molecular Formula | C₇H₁₂O₃ | [3][4] |
| Molecular Weight | 144.17 g/mol | [3][4] |
| Density | 1.131 g/cm³ | [2] |
| Boiling Point | 291.52 °C at 760 mmHg | [2] |
| Appearance | Colorless to yellow liquid | [5] |
| IUPAC Name | 2-cyclopentyloxyacetic acid | [5][6] |
| SMILES | C1CCC(C1)OCC(=O)O | [5] |
| Synonyms | (Cyclopentyloxy)acetic acid; Acetic acid, (cyclopentyloxy)- | [5][6] |
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Purification Strategies
Proposed Synthetic Pathway: Williamson Ether Synthesis
The most logical and industrially scalable approach to synthesizing this compound is via a two-step process initiated by a Williamson ether synthesis. This classic method is favored for its reliability and use of readily available starting materials.
Causality Behind the Choice of Pathway:
-
Step 1 (Ether Formation): Cyclopentanol is deprotonated with a strong base (e.g., Sodium Hydride) to form the highly nucleophilic cyclopentoxide anion. This anion then displaces a halide from an ethyl haloacetate (e.g., ethyl bromoacetate) in an efficient Sₙ2 reaction. An ester is used instead of the free acid to prevent an acid-base reaction with the alkoxide.
-
Step 2 (Saponification): The resulting ethyl 2-(cyclopentyloxy)acetate is hydrolyzed under basic conditions (e.g., NaOH or KOH), followed by an acidic workup to protonate the carboxylate salt, yielding the final carboxylic acid product.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful isolation of the intermediate ester and its subsequent conversion to the final product with expected spectral data confirms the reaction's progress.
Step 1: Synthesis of Ethyl 2-(cyclopentyloxy)acetate
-
Inert Atmosphere Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with sodium hydride (1.1 eq., 60% dispersion in mineral oil) and suspend it in anhydrous tetrahydrofuran (THF).
-
Nucleophile Formation: Cool the suspension to 0 °C in an ice bath. Add cyclopentanol (1.0 eq.) dissolved in anhydrous THF dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium cyclopentoxide.
-
Alkylation: Cool the mixture back to 0 °C and add ethyl bromoacetate (1.05 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude ethyl 2-(cyclopentyloxy)acetate from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add sodium hydroxide (2.0 eq.) and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the disappearance of the ester spot by TLC.
-
Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool to 0 °C in an ice bath.
-
Product Isolation: Slowly acidify the solution to pH ~2 with concentrated hydrochloric acid. A precipitate or an oil may form.
-
Extraction & Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound. Further purification can be achieved via vacuum distillation or column chromatography if necessary.
Applications in Medicinal Chemistry and Drug Discovery
The structure of this compound makes it a valuable scaffold for introducing specific physicochemical properties into drug candidates.
Utility as a Pharmaceutical Intermediate
The terminal carboxylic acid group is a key functional handle for further chemical modification. It can be readily converted into a variety of functional groups, such as esters and amides, through standard coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride). This versatility allows for its incorporation into larger, more complex molecular architectures[1].
Relevance in Biologically Active Scaffolds
While direct biological activity data for this specific molecule is scarce, its structural motifs are present in potent therapeutic agents.
-
S1P1 Receptor Modulators: A US patent describes complex molecules for treating S1P1 receptor-associated disorders like psoriasis and multiple sclerosis[7]. These molecules contain a substituted benzyloxy-acetic acid moiety, where the ether-linked aliphatic group is crucial for activity. The cyclopentyloxy group in our topic compound serves a similar role, acting as a lipophilic tail that can interact with hydrophobic pockets in a receptor active site.
-
Prostacyclin Agonists: Research on phenoxyacetic acid derivatives has identified them as prostacyclin partial agonists that inhibit platelet aggregation by stimulating adenylate cyclase and increasing cAMP levels[8]. This demonstrates the potential for alkoxy-acetic acid structures to interact with G-protein coupled receptors, a major class of drug targets.
Caption: Role as an intermediate for developing bioactive molecules.
Analytical and Quality Control Methodologies
A robust analytical workflow is critical to ensure the identity, purity, and concentration of this compound.
Caption: Comprehensive analytical workflow for quality control.
Protocol for Purity Assessment by HPLC
This method, adapted from general principles for analyzing organic acids, ensures the detection of residual starting materials or byproducts[9].
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes, hold for 5 minutes, and return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase (50:50 A:B) to a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol for Quantitative Analysis by Titration
Acid-base titration is a classic, highly accurate method for determining the molar concentration of a carboxylic acid solution[10].
-
Sample Preparation: Accurately weigh ~200-300 mg of this compound and dissolve it in 50 mL of a 1:1 ethanol/water mixture.
-
Indicator: Add 2-3 drops of phenolphthalein indicator.
-
Titrant: Use a standardized solution of ~0.1 M sodium hydroxide (NaOH).
-
Titration: Titrate the sample solution with the NaOH solution until a faint, persistent pink color is observed.
-
Calculation: Record the volume of NaOH used. Calculate the molarity or percentage purity based on the stoichiometry of the acid-base reaction (1:1 molar ratio).
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The following information is derived from safety data sheets for the compound and related structures[4][11][12].
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard and Precautionary Statements |
| Warning | Hazard Statements: H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]Precautionary Statements: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P280: Wear protective gloves/eye protection/face protection.[4]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Recommended Handling and Storage
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood[4].
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[4][12].
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases[4].
-
Storage Conditions: Store in a cool, dry, well-ventilated place in a tightly sealed container[4].
-
Hazardous Decomposition: Thermal decomposition may produce carbon oxides (CO, CO₂)[4].
Conclusion
This compound (CAS 95832-60-3) is a strategically valuable building block for research and development in the pharmaceutical and fine chemical industries. Its straightforward synthesis, combined with the useful physicochemical properties imparted by its cyclopentyloxy moiety, makes it an attractive intermediate for creating novel molecular entities. The robust analytical methods and clear safety protocols outlined in this guide provide a solid foundation for its effective and safe utilization in the laboratory.
References
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- Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.
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- Simultaneous determination of Peracetic acid and Acetic acid by titr
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- 8. 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-(Cyclopentyloxy)acetic acid molecular formula and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-(Cyclopentyloxy)acetic acid, a versatile carboxylic acid derivative with potential applications in organic synthesis and drug discovery. This document details its chemical properties, synthesis, and spectral characterization, offering insights for its use as a building block in the development of novel therapeutics, particularly in the realm of prostaglandin analogs.
Introduction
This compound is a saturated ether carboxylic acid characterized by a cyclopentyl ring linked via an ether bond to an acetic acid moiety. Its structure presents a unique combination of a lipophilic cyclopentyl group and a hydrophilic carboxylic acid, making it an interesting candidate for scaffold-based drug design. The cyclopentane ring is a prevalent motif in a variety of biologically active molecules, where it can enhance metabolic stability and receptor binding affinity. This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic and drug development endeavors.
Molecular and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development.
Molecular Formula and Molecular Weight
The molecular formula for this compound has been unequivocally confirmed as C₇H₁₂O₃ [1][2]. This corresponds to a molecular weight of approximately 144.17 g/mol [1][2].
Table 1: Core Molecular and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [1][2] |
| Molecular Weight | 144.17 g/mol | [1][2] |
| CAS Number | 95832-60-3 | [1][2] |
| Appearance | Colorless to yellow liquid | [3] |
| Boiling Point | 147 °C (at 11 Torr) | |
| Density | 1.131 g/cm³ | [4] |
| Predicted pKa | 3.55 ± 0.10 | |
| LogP | 1.03020 | [4] |
| Refractive Index | 1.474 | [4] |
Synthesis of this compound
The primary synthetic route to this compound is through the Williamson ether synthesis . This well-established reaction involves the nucleophilic substitution of a haloacetate by a cyclopentoxide anion.
Reaction Principle
The synthesis proceeds in two main steps:
-
Deprotonation of Cyclopentanol: A strong base is used to deprotonate cyclopentanol, forming the more nucleophilic cyclopentoxide.
-
Nucleophilic Substitution: The cyclopentoxide then attacks an ethyl or methyl haloacetate (e.g., ethyl bromoacetate), displacing the halide to form the corresponding ester.
-
Hydrolysis: The resulting ester is subsequently hydrolyzed under basic or acidic conditions to yield the final carboxylic acid.
Figure 1: General workflow for the synthesis of this compound via Williamson ether synthesis.
Detailed Experimental Protocol
Materials:
-
Cyclopentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Sodium Cyclopentoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.0 eq) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of cyclopentanol (1.0 eq) in anhydrous THF to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Ether Formation:
-
Cool the resulting sodium cyclopentoxide solution back to 0 °C.
-
Add ethyl bromoacetate (1.0 eq) dropwise to the reaction mixture.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Ester Isolation:
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 2-(cyclopentyloxy)acetate.
-
Purify the crude ester by vacuum distillation or column chromatography.
-
-
Hydrolysis to the Carboxylic Acid:
-
Dissolve the purified ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2 with 2M hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x volume).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a colorless to yellow liquid.
-
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl and the acetate moieties.
-
-O-CH- (Cyclopentyl): A multiplet around 3.8-4.2 ppm . This proton is deshielded by the adjacent oxygen atom.
-
-O-CH₂- (Acetate): A singlet around 4.1 ppm . These protons are adjacent to both an ether oxygen and a carbonyl group.
-
-CH₂- (Cyclopentyl): A series of multiplets between 1.5-1.9 ppm , corresponding to the eight protons of the cyclopentyl ring.
-
-COOH: A broad singlet, typically downfield, above 10 ppm , which is characteristic of a carboxylic acid proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide further structural confirmation.
-
C=O (Carboxyl): A signal in the range of 170-180 ppm .
-
-O-CH- (Cyclopentyl): A signal around 80-85 ppm .
-
-O-CH₂- (Acetate): A signal around 65-70 ppm .
-
-CH₂- (Cyclopentyl, C2/C5): Signals in the range of 30-35 ppm .
-
-CH₂- (Cyclopentyl, C3/C4): Signals in the range of 20-25 ppm .
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ .
-
C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹ .
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹ .
-
C-O Stretch (Ether and Carboxylic Acid): One or more strong peaks in the 1050-1250 cm⁻¹ region.
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 144. Key fragmentation patterns would include:
-
Loss of the cyclopentyl group: A fragment at m/z 75, corresponding to [HOOCCH₂O]⁺.
-
Loss of the carboxymethyl group: A fragment at m/z 69, corresponding to the cyclopentyl cation.
-
Alpha-cleavage of the ether: Cleavage of the C-C bond adjacent to the ether oxygen.
Applications in Drug Development and Research
While specific biological activity data for this compound is limited in the public domain, its structural motifs suggest potential as a valuable building block in medicinal chemistry.
Prostaglandin Synthesis
Carboxylic acid derivatives containing a cyclopentane ring are key intermediates in the synthesis of prostaglandins and their analogs[4][5]. Prostaglandins are lipid compounds with diverse hormone-like effects, and their synthetic analogs are used to treat a variety of conditions. The structure of this compound makes it a potential precursor for the elaboration of the characteristic side chains of prostaglandins.
Figure 2: Potential role of this compound as a building block in prostaglandin synthesis.
Scaffold for Novel Therapeutics
The combination of a lipophilic cyclopentyl group and a modifiable carboxylic acid handle makes this compound an attractive scaffold for the synthesis of compound libraries for high-throughput screening. The carboxylic acid can be readily converted to esters, amides, and other functional groups to explore structure-activity relationships. Derivatives of similar phenoxyacetic acids have been investigated as selective COX-2 inhibitors, which are important targets in anti-inflammatory drug discovery[6].
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. Based on data for similar compounds, it may cause skin and eye irritation.
Conclusion
This compound is a readily accessible synthetic building block with significant potential for applications in medicinal chemistry, particularly in the synthesis of prostaglandin analogs and other bioactive molecules. This technical guide has provided a comprehensive overview of its fundamental properties, a detailed synthetic approach, and predicted spectral data to aid researchers in its utilization. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
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- PubMed. (n.d.). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis.
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- PubMed. (n.d.). Aceclofenac blocks prostaglandin E2 production following its intracellular conversion into cyclooxygenase inhibitors.
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An In-Depth Technical Guide to the Putative Mechanism of Action for 2-(Cyclopentyloxy)acetic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Cyclopentyloxy)acetic acid is a small molecule whose biological activity and mechanism of action are not yet fully elucidated. This guide provides a comprehensive framework for investigating its putative mechanism of action, drawing upon established knowledge of structurally related compounds. We will explore potential biological targets and signaling pathways, including cyclooxygenase (COX) enzymes and peroxisome proliferator-activated receptors (PPARs), which are common targets for molecules containing an acetic acid moiety. This document serves as an in-depth technical guide, offering detailed experimental protocols and the scientific rationale necessary to systematically explore the pharmacological profile of this compound.
Introduction and Molecular Profile
This compound is an organic compound with the chemical formula C7H12O3[1][2]. Its structure consists of a cyclopentyl ring linked via an ether bond to an acetic acid group. While specific biological activities for this exact molecule are not extensively documented in peer-reviewed literature, its structural components are present in numerous pharmacologically active agents. The acetic acid functional group is a well-known feature of many nonsteroidal anti-inflammatory drugs (NSAIDs). The lipophilic cyclopentyloxy group can influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.
Given the absence of direct mechanistic studies, this guide proposes a series of hypotheses regarding the putative mechanism of action of this compound. These hypotheses are grounded in the known activities of structurally analogous compounds. The following sections will detail these potential mechanisms and provide a roadmap for their experimental validation.
Putative Mechanism of Action I: Cyclooxygenase (COX) Inhibition
A primary putative mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins from arachidonic acid. Many compounds with a phenoxy acetic acid or related scaffold have been developed as selective COX-2 inhibitors for the treatment of inflammation[3][4].
Scientific Rationale
The acetic acid moiety of this compound is a critical structural feature found in many NSAIDs that target COX enzymes. These drugs typically exert their anti-inflammatory and analgesic effects by blocking the active site of COX-1 and/or COX-2. The cyclopentyl group may confer a degree of selectivity for one isoform over the other.
Proposed Signaling Pathway
Caption: Putative inhibition of COX-1 and COX-2 by this compound.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is designed to determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Test compound: this compound
-
Reference compounds: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
96-well microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, COX-1 or COX-2 enzyme, and the test compound or reference compound at various concentrations. Incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Colorimetric Detection: Add TMPD to each well. The oxidation of TMPD by the peroxidase activity of COX produces a colored product.
-
Measurement: Read the absorbance at a specified wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values (the concentration required to inhibit 50% of enzyme activity) for both COX-1 and COX-2.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib | >100 | ~0.05 | >2000 |
| Indomethacin | ~0.1 | ~1.0 | 0.1 |
Putative Mechanism of Action II: PPAR Modulation
Aryloxyacetic acids have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in lipid and glucose metabolism[5]. It is plausible that this compound could act as a modulator of one or more PPAR isoforms (α, β/δ, γ).
Scientific Rationale
The structural similarity of this compound to known PPAR agonists suggests it may bind to the ligand-binding domain of these receptors, leading to the transcription of target genes involved in metabolic regulation.
Proposed Signaling Pathway
Caption: Putative activation of PPAR signaling by this compound.
Experimental Protocol: Luciferase Reporter Assay for PPAR Activation
This assay measures the ability of the test compound to activate PPARs in a cell-based system.
Materials:
-
Cell line (e.g., HEK293T)
-
Expression plasmids for full-length human PPARα, PPARγ, or PPARδ
-
Reporter plasmid containing a luciferase gene downstream of a PPAR response element (PPRE)
-
Transfection reagent
-
Test compound: this compound
-
Reference compounds: Fenofibrate (PPARα agonist), Rosiglitazone (PPARγ agonist), GW501516 (PPARδ agonist)
-
Cell culture medium and reagents
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in appropriate media. Co-transfect the cells with a PPAR expression plasmid and the PPRE-luciferase reporter plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or reference agonists.
-
Incubation: Incubate the cells for an additional 24 hours.
-
Cell Lysis: Lyse the cells to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase). Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration that produces 50% of the maximal response).
Data Presentation:
| Compound | PPARα EC50 (µM) | PPARγ EC50 (µM) | PPARδ EC50 (µM) |
| This compound | Experimental | Experimental | Experimental |
| Fenofibrate | ~10 | >100 | >100 |
| Rosiglitazone | >100 | ~0.1 | >100 |
| GW501516 | >100 | >100 | ~0.001 |
Other Potential Mechanisms and Future Directions
The biological activity of this compound may not be limited to COX inhibition or PPAR modulation. Other potential targets could include:
-
Lipoxygenase (LOX) enzymes: Some aryl-acetic acids have shown inhibitory activity against LOX, which is involved in the synthesis of leukotrienes[6].
-
Ion channels: The lipophilic nature of the compound could facilitate interaction with various ion channels, potentially modulating cellular excitability[7].
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is another target for some aryloxyacetic acids[5].
Future research should employ broader screening approaches, such as target-based panels and phenotypic screening, to identify novel mechanisms of action.
Conclusion
While the precise mechanism of action for this compound remains to be definitively established, its chemical structure provides a strong basis for forming testable hypotheses. The experimental frameworks outlined in this guide offer a systematic approach to investigating its potential as a COX inhibitor, a PPAR modulator, or another class of bioactive agent. The insights gained from such studies will be crucial for any future development of this compound for therapeutic applications.
References
- PubChem. 2-Cyclopentylideneacetic acid.
- American Elements. This compound. [Link]
- Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (2011). Journal of the Korean Chemical Society. [Link]
- PubChem. (Cyclopentyloxy)acetic acid.
- Slaga, T. J., Klein-Szanto, A. J., Fischer, S. M., Weeks, C. E., Nelson, K., & Major, S. (1980). Acetic Acid, a Potent Stimulator of Mouse Epidermal Macromolecular Synthesis and Hyperplasia but With Weak Tumor-Promoting Ability. Journal of the National Cancer Institute, 64(2), 427–433. [Link]
- Alshaye, N. A., Elgohary, M. K., Elkotamy, M. S., & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1309. [Link]
- Alshaye, N. A., Elgohary, M. K., Elkotamy, M. S., & Abdel-Aziz, H. A. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed. [Link]
- Minghetti, L., & Levi, G. (1999). Signal transduction pathways regulating cyclooxygenase-2 in lipopolysaccharide-activated primary rat microglia. Journal of Neurochemistry, 72(5), 1835–1843. [Link]
- Leuci, R., Brunetti, L., Laghezza, A., Piemontese, L., Carrieri, A., Pisani, L., Tortorella, P., & Catto, M. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(23), 5650. [Link]
- Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
- Duca, D., & Glick, B. R. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12781. [Link]
- Chemical Properties and Biological Activities of Cyclopentenediones: A Review. (2016).
- Synthesis and pharmacochemical evaluation of novel aryl-acetic acid inhibitors of lipoxygenase, antioxidants, and anti-inflamm
- Chen, Y., Chai, Y., & Losick, R. (2015).
- Scott, J. S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1195–1199. [Link]
- Meanwell, N. A., et al. (1994). 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. Thrombosis Research, 74(2), 115–123. [Link]
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Documented biological activity of 2-(Cyclopentyloxy)acetic acid
An In-Depth Technical Guide to the Biological Activity of 2-(Cyclopentyloxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a carboxylic acid derivative with a unique structural motif, combining a cyclopentyl ether with an acetic acid group. While primarily recognized as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, its intrinsic biological activities remain largely unexplored. This technical guide provides a comprehensive analysis of the documented and potential biological relevance of this compound. By examining its physicochemical properties, synthetic utility, and the biological activities of structurally related compounds, we aim to provide a forward-looking perspective for researchers in drug discovery and development. This guide will delve into its potential as a precursor for prostaglandin analogs, its inferred metabolic pathways, and toxicological profile, and its application in the synthesis of S1P1 receptor modulators.
Introduction: The Enigmatic Profile of this compound
This compound, with the CAS number 95832-60-3, is an organic compound that has carved a niche for itself in the realm of chemical synthesis. Its structure, featuring a five-membered cyclopentyl ring linked via an ether bond to an acetic acid moiety, bestows upon it a unique combination of lipophilicity and hydrophilicity. This amphipathic nature makes it an attractive building block for creating more complex molecules with potential therapeutic applications.
Despite its utility in synthesis, a thorough review of the scientific literature reveals a significant gap in our understanding of the direct biological effects of this compound. This guide, therefore, adopts a structure-based approach to infer its potential biological activities, drawing parallels with related chemical entities and providing a roadmap for future experimental validation.
Physicochemical Properties and Synthesis
A clear understanding of the physicochemical properties of this compound is fundamental to postulating its biological behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| CAS Number | 95832-60-3 | |
| Appearance | Solid or semi-solid or liquid | Sigma-Aldrich |
| Storage | Room temperature, sealed in dry conditions | Sigma-Aldrich |
The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is likely produced via standard organic chemistry reactions, such as the Williamson ether synthesis, involving a salt of glycolic acid and a cyclopentyl halide.
A Structure-Based Postulate of Biological Activity
The biological activity of a small molecule is intrinsically linked to its chemical structure. By dissecting the key functional groups of this compound—the alkoxy acetic acid moiety and the cyclopentyl group—we can infer its potential biological interactions.
The Significance of the Alkoxy Acetic Acid Moiety
The presence of an ether linkage in close proximity to a carboxylic acid group is a recurring theme in biologically active molecules. Studies on N-alkoxyacetic acids, which are metabolites of glycol ethers, have demonstrated that the ether linkage is crucial for their hematotoxicity.[1] This toxicity is associated with erythrocyte swelling and a decrease in ATP levels.[1] While this compound is not an N-alkoxyacetic acid, this highlights the potential for the ether oxygen to participate in biological interactions, potentially influencing enzyme binding or membrane transport.
The Cyclopentyl Group: A Privileged Scaffold in Medicinal Chemistry
The cyclopentyl ring is a common feature in a wide array of biologically active compounds, prized for its ability to introduce conformational rigidity and lipophilicity, which can enhance binding to biological targets.
-
Anti-inflammatory and Cytostatic Activity: Cyclopentenediones, which are metabolites found in plants and fungi, exhibit a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects.[2]
-
Enzyme Inhibition: The cyclopentane ring is a key component of several enzyme inhibitors, including neuraminidase inhibitors used to treat influenza.
-
Antiviral Activity: Carbocyclic nucleoside analogues containing a cyclopentane or cyclopentene ring are potent antiviral agents.
The presence of the cyclopentyl group in this compound suggests that it could potentially interact with targets involved in inflammatory or proliferative pathways.
Potential Role as a Prostaglandin Precursor
Prostaglandins are a group of lipid compounds that are involved in a wide variety of physiological processes, including inflammation, blood flow, and the formation of blood clots. They are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway.[3][4][5] Synthetic prostaglandin analogs are used clinically for various indications.[6]
Given its structural resemblance to portions of the prostaglandin backbone, this compound is a plausible synthetic precursor for novel prostaglandin analogs. The cyclopentyl ring can serve as the core five-membered ring of the prostanoid structure.
Caption: Potential role of this compound in prostaglandin synthesis.
Inferred Metabolism and Toxicological Profile
Direct metabolic and toxicological data for this compound is not available. However, studies on structurally related compounds can provide valuable insights.
A study on the metabolism of (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid in humans and chimpanzees revealed that the major metabolic pathway is hydroxylation of the cyclopentyl moiety.[7] It is therefore highly probable that this compound would undergo a similar metabolic fate, leading to the formation of hydroxylated and subsequently oxidized metabolites.
From a toxicological standpoint, the data on N-alkoxyacetic acids raises a potential concern for hematotoxicity.[1] Furthermore, the metabolism of some drugs to carboxylic acid metabolites has been linked to idiosyncratic hepatic toxicity through the inhibition of mitochondrial fatty acid β-oxidation.[8]
Caption: Inferred metabolic pathway of this compound.
Application in Drug Discovery: Synthesis of S1P1 Receptor Modulators
A tangible application of this compound in drug discovery is its use as an intermediate in the synthesis of sphingosine-1-phosphate receptor 1 (S1P1) modulators. A patent describes the preparation of (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid, a compound useful for treating S1P1 receptor-associated disorders like psoriasis and multiple sclerosis. While the patent does not explicitly state the use of this compound, the presence of a similar structural motif highlights its relevance in constructing complex molecules with therapeutic potential.
Future Research Directions and Hypothetical Experimental Protocols
The lack of direct biological data for this compound presents a clear opportunity for future research. A systematic evaluation of its biological activities is warranted.
Recommended Initial Screening Assays:
-
Cytotoxicity Assays: To determine its effect on cell viability in various cell lines (e.g., cancer cell lines, normal cell lines).
-
Anti-inflammatory Assays: To investigate its ability to modulate inflammatory responses, for instance, by measuring the production of inflammatory cytokines in stimulated immune cells.
-
Antimicrobial Assays: To assess its activity against a panel of bacteria and fungi.
-
Enzyme Inhibition Assays: To screen for inhibitory activity against a broad range of enzymes, particularly those involved in inflammation and cell proliferation.
Hypothetical Experimental Protocol: In Vitro Anti-inflammatory Activity
Objective: To assess the potential of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxic effects.
Conclusion
This compound stands as a molecule of untapped potential. While its current role is largely confined to being a synthetic intermediate, a detailed analysis of its structural components suggests a plausible, yet unproven, range of biological activities. Its alkoxy acetic acid moiety and cyclopentyl group are hallmarks of molecules with significant pharmacological effects. Future in-depth studies are imperative to unlock the true biological and therapeutic potential of this intriguing compound. This guide serves as a foundational resource to stimulate and direct such future investigations.
References
- Ghanayem, B. I., & Sullivan, C. A. (1993). Structure-activity relationships for the in vitro hematotoxicity of N-alkoxyacetic acids, the toxic metabolites of glycol ethers. Toxicology and Applied Pharmacology, 121(1), 134-140.
- Zacchei, A. G., Wishousky, T. I., Arison, B. H., & Hitzenberger, G. (1978). The metabolism of (2-cyclopentyl-6,7-dichloro-2-methyl-1-oxo-5-indanyloxy)acetic acid in chimpanzee and man. Drug Metabolism and Disposition, 6(3), 303-312.
- Vacek, J., & Ulrichová, J. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules, 19(11), 18688-18715.
- PubChem. (n.d.). (Cyclopentyloxy)acetic acid. National Center for Biotechnology Information.
- National Center for Biotechnology Information. (n.d.). Prostaglandins. In StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
- Ulrich, R. G., Bacon, J. A., Brass, E. P., Cramer, C. T., Petrella, D. K., & Sun, E. L. (2001). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Chemical research in toxicology, 14(5), 483-495.
- Khan, M. A., & Brien, J. F. (2000). The metabolism of ethylene glycol monomethyl ether. Drug metabolism reviews, 32(3-4), 299-322.
- A concise and scalable chemoenzymatic synthesis of prostaglandins. (2024).
- Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes). (2019, June 11). [Video]. YouTube. [Link]
- Prostaglandins : Biosynthesis,function and regulation. (2019, October 18). [Video]. YouTube. [Link]
- Park, J. Y., & Kim, Y. C. (2016). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. BMB reports, 49(12), 643.
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Comprehensive literature review on 2-(Cyclopentyloxy)acetic acid
An In-depth Technical Guide to 2-(Cyclopentyloxy)acetic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry
Abstract
This compound (CAS No. 95832-60-3) is a carboxylic acid derivative featuring a cyclopentyl ether moiety. While not widely known as a standalone therapeutic agent, it serves as a crucial and versatile building block in the synthesis of more complex, pharmacologically active molecules. Its unique combination of a lipophilic cyclopentyl group and a reactive carboxylic acid handle makes it an attractive scaffold for medicinal chemists. This guide provides a comprehensive review of its chemical properties, a detailed protocol for its synthesis via the Williamson ether synthesis, and an exploration of its current and potential applications in drug discovery, particularly in the development of anti-inflammatory agents and S1P1 receptor modulators.
Physicochemical and Spectroscopic Profile
This compound is typically a colorless to yellow liquid at room temperature.[1] Its core structure consists of a five-membered carbocyclic ring linked via an ether oxygen to an acetic acid group. This structure dictates its physical properties and its characteristic spectroscopic fingerprint.
Chemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 95832-60-3 | [1][2][3] |
| Molecular Formula | C₇H₁₂O₃ | [2][4] |
| Molecular Weight | 144.17 g/mol | [2] |
| IUPAC Name | 2-cyclopentyloxyacetic acid | [5] |
| Appearance | Colorless to yellow liquid | [1] |
| Density | 1.131 g/cm³ | [6] |
| Boiling Point | 291.52 °C at 760 mmHg | [6] |
| Synonyms | (cyclopentyloxy)acetic acid; Acetic acid, (cyclopentyloxy)- | [1][5] |
Predictive Spectroscopic Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methylene protons (O-CH₂) adjacent to the carboxylic acid would likely appear as a singlet around 4.0-4.2 ppm. The methine proton on the cyclopentyl ring attached to the ether oxygen (O-CH) would be a multiplet further downfield than the other ring protons, likely in the 3.8-4.0 ppm range. The remaining eight protons of the cyclopentyl ring would appear as complex multiplets in the upfield region, typically between 1.5 and 1.9 ppm. The acidic proton of the carboxyl group would be a broad singlet at a significantly downfield chemical shift (>10 ppm), though its visibility can depend on the solvent used.[9]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the 170-175 ppm range.[8] The carbon of the methine group on the cyclopentyl ring attached to the ether oxygen (O-CH) would appear around 80-85 ppm. The methylene carbon adjacent to the ether oxygen (O-CH₂) would be found around 65-70 ppm. The remaining carbons of the cyclopentyl ring would have signals in the 20-35 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two key features. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid.[8] Additionally, a prominent C-O stretching band for the ether linkage would be expected in the 1070-1150 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern would be expected to include cleavage of the ether bond, leading to fragments corresponding to the cyclopentyl group and the oxyacetic acid moiety.
Synthesis and Purification
The most direct and industrially scalable method for preparing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction provides a reliable pathway for forming the ether linkage.[10][11]
Rationale for Synthetic Route
The Williamson ether synthesis is ideal for this target molecule because it involves the reaction of an alkoxide with a primary alkyl halide.[12] This combination minimizes the risk of competing elimination (E2) reactions, which can be problematic with secondary or tertiary alkyl halides.[11] In this case, the synthesis involves two potential disconnections, as illustrated in the diagram below. Path A, using cyclopentoxide and a haloacetic acid derivative, is generally preferred as it utilizes a primary halide, ensuring a high yield of the desired substitution product.
Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a two-step synthesis: formation of the ester via Williamson synthesis, followed by saponification to yield the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-(cyclopentyloxy)acetate
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF) as the solvent.
-
Alkoxide Formation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 1.1 equivalents) as a 60% dispersion in mineral oil.
-
Alcohol Addition: Slowly add cyclopentanol (1.0 equivalent) dropwise to the stirred suspension. Causality Note: The addition must be slow to control the evolution of hydrogen gas as the alkoxide is formed. The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol without competing side reactions.[12]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Alkyl Halide Addition: Add ethyl chloroacetate or ethyl bromoacetate (1.05 equivalents) dropwise to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the Sₙ2 reaction between the moderately nucleophilic alkoxide and the primary alkyl halide.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Step 2: Saponification to this compound
-
Hydrolysis: Dissolve the crude ethyl 2-(cyclopentyloxy)acetate from Step 1 in a mixture of ethanol and water. Add sodium hydroxide (NaOH, 2-3 equivalents) and stir the mixture at room temperature or with gentle heating for 2-4 hours.
-
Solvent Removal: Remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated hydrochloric acid (HCl). Causality Note: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate or form an oil.
-
Extraction: Extract the acidified solution with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography if necessary.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a synthetic intermediate.[4] The cyclopentyl group provides a moderately lipophilic, conformationally-restricted scaffold, while the carboxylic acid provides a handle for further chemical elaboration, such as the formation of amides and esters.
Scaffold for S1P1 Receptor Modulators
A key application of this structural motif is found in the development of sphingosine-1-phosphate receptor 1 (S1P1) modulators. These drugs are used to treat autoimmune diseases like multiple sclerosis and psoriasis.[13] A patent for (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid highlights a complex molecule where a cyclopentyloxy-containing fragment is a key component of the final API.[13] This demonstrates the role of the cyclopentyloxy group as a critical element for achieving desired pharmacological activity.
Caption: Role of the core scaffold in building a complex Active Pharmaceutical Ingredient (API).
Potential as a Building Block for Anti-Inflammatory Agents
Derivatives of structurally related phenoxy acetic acids have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors.[14] COX-2 is a well-established target for anti-inflammatory drugs.[15] The structural similarity suggests that this compound could serve as a valuable starting material for a new class of COX-2 inhibitors. The cyclopentyloxy group can occupy hydrophobic pockets within the enzyme's active site, potentially enhancing binding affinity and selectivity. Further research involving the synthesis and screening of amide and ester derivatives of this compound is warranted to explore this potential. Studies on related [(cycloalkylmethyl)phenyl]acetic acids have already demonstrated good anti-inflammatory and analgesic activities, supporting this hypothesis.[16]
Biological Activity Profile
There is limited publicly available data on the intrinsic biological activity of this compound itself. It is primarily considered a synthetic intermediate rather than a bioactive end-product.[4] However, the known activities of its more complex derivatives suggest that the cyclopentyloxyacetic acid moiety contributes favorably to the pharmacokinetic and pharmacodynamic properties of the final drug molecules. The biological activity of compounds is often tied to their overall structure, and this fragment plays a crucial role in defining that structure.[17][18]
Conclusion and Future Perspectives
This compound is a valuable, yet underexplored, building block for medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction makes it readily accessible for research and development. While its primary role to date has been as a fragment in the synthesis of complex molecules for treating autoimmune diseases, its structural features suggest significant potential for broader applications.
Future research should focus on the systematic synthesis and evaluation of a library of derivatives. By converting the carboxylic acid to a range of amides, esters, and other functional groups, new compounds could be rapidly generated and screened for a variety of biological targets, including but not limited to COX-2, other enzymes, and G-protein coupled receptors. Such efforts could unlock the full potential of this versatile scaffold and lead to the discovery of novel therapeutic agents.
References
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- Cenmed Enterprises. This compound (C007B-506486).
- Chemsrc. This compound | CAS#:95832-60-3.
- Name Reactions in Organic Synthesis. Williamson Ether Synthesis.
- MySkinRecipes. This compound.
- PubChem. 2-Cyclopentyl-2-oxoacetic acid.
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An In-depth Technical Guide to 2-(Cyclopentyloxy)acetic Acid: From Synthetic Emergence to Modern Applications
This guide provides a comprehensive technical overview of 2-(Cyclopentyloxy)acetic acid, a molecule that has transitioned from a likely product of routine organic synthesis to a valuable intermediate in contemporary drug development. While a singular, celebrated moment of "discovery" for this compound is not prominent in the scientific literature, its historical context is rooted in the foundational principles of ether synthesis and the evolving landscape of medicinal chemistry. This document will explore its probable synthetic origins, its physicochemical properties, and its modern-day applications, particularly as a structural motif in the synthesis of complex therapeutic agents.
Historical Context: An Emergence Driven by Synthetic Utility
The history of this compound is not one of a landmark discovery but rather of incremental synthetic innovation. Its emergence is best understood within two broader scientific developments: the refinement of ether synthesis methodologies and the growing interest in incorporating cycloalkane moieties into bioactive molecules.
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a fundamental and versatile method for preparing ethers.[1] This reaction, involving the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism, provides a straightforward and efficient route to compounds like this compound.[1][2] The ready availability of cyclopentanol and a haloacetic acid derivative would have made this compound accessible to organic chemists for decades.
The incorporation of cyclic structures, such as the cyclopentyl group, into drug candidates became a significant strategy in medicinal chemistry throughout the 20th century. Cycloalkanes are often used to introduce lipophilicity, conformational rigidity, and metabolic stability to a molecule, properties that can enhance its pharmacokinetic and pharmacodynamic profile.[3] The carboxylic acid group, on the other hand, is a common pharmacophore that can engage in crucial interactions with biological targets.[3] The combination of these two functionalities in this compound makes it a valuable building block for creating more complex molecules with therapeutic potential.
While early research into phenoxyacetic acids in the 1940s led to the development of synthetic auxins and herbicides, there is limited public domain evidence to suggest that this compound itself was extensively investigated for significant herbicidal activity.[4][5] Its primary role, as evidenced by the patent literature, has solidified in the realm of pharmaceutical synthesis.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for its application in synthesis and drug design. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 95832-60-3 | [6][7] |
| Molecular Formula | C₇H₁₂O₃ | [6][7] |
| Molecular Weight | 144.17 g/mol | [6][7] |
| Density | 1.131 g/cm³ | [6] |
| Boiling Point | 291.52 °C at 760 mmHg | [6] |
| Flash Point | 122.369 °C | [6] |
| LogP | 1.03020 | [6] |
| Refractive Index | 1.474 | [6] |
Synthesis Protocol: The Williamson Ether Synthesis Approach
The most direct and logical method for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This protocol provides a reliable and well-understood pathway to the target molecule.
Diagram of the Williamson Ether Synthesis for this compound
Caption: Williamson ether synthesis of this compound.
Step-by-Step Methodology
Materials:
-
Cyclopentanol
-
Sodium hydride (NaH) or Sodium hydroxide (NaOH)
-
Sodium chloroacetate or Chloroacetic acid
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Formation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Carefully add a strong base (e.g., sodium hydride) portion-wise to the solution. The formation of the sodium cyclopentoxide is an exothermic reaction and will be accompanied by the evolution of hydrogen gas if sodium hydride is used.
-
Allow the reaction mixture to stir at room temperature until the deprotonation is complete.
-
-
Nucleophilic Substitution:
-
Dissolve the haloacetic acid derivative (e.g., sodium chloroacetate) in the same anhydrous solvent and add it to the reaction mixture via the dropping funnel.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and quench any excess base by carefully adding water.
-
Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2 to protonate the carboxylate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted haloacetic acid.
-
Acidify the bicarbonate washings and re-extract with the organic solvent to recover any product that may have partitioned into the basic aqueous layer.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Applications in Modern Drug Development
The primary contemporary application of this compound is as a key intermediate in the synthesis of complex pharmaceutical compounds. Its structure provides a versatile scaffold that can be further elaborated to create potent and selective drug candidates.
Role as a Synthetic Intermediate in S1P1 Receptor Agonists
A notable application of this compound is in the preparation of sphingosine-1-phosphate receptor 1 (S1P1) agonists. These receptors play a crucial role in the immune system, and their modulation has therapeutic potential in autoimmune diseases.
Patents disclose the use of derivatives of this compound in the synthesis of potent S1P1 receptor modulators for the treatment of conditions such as psoriasis and multiple sclerosis.[8] For instance, the "(R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid" molecule incorporates a cyclopentyloxy group, highlighting the importance of this moiety in the final structure's biological activity.[8]
Logical Flow of Synthetic Application
Caption: Synthetic pathway from starting materials to an API via this compound.
Conclusion
This compound serves as a compelling example of a molecule whose significance is defined by its utility rather than a singular moment of discovery. Its historical context is interwoven with the development of fundamental organic reactions and the strategic design of bioactive compounds. While it may not be a household name in the annals of chemistry, its role as a versatile synthetic intermediate in the creation of modern therapeutics underscores its importance in the ongoing quest for novel and effective medicines. This guide provides a foundational understanding of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field of drug development.
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- U.S. Patent No. 4,568,762 A. (1986). 4-Methyl-2-oxo-cyclopentylidene acetic acid and esters thereof.
- U.S. Patent Application Publication No. 2014/0378698 A1. (2014). Method for preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters.
- Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. (2018). Frontiers in Chemistry. [Link]
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- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Journal of a-Amino Acid Research. [Link]
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An In-Depth Technical Guide to Determining the Solubility Profile of 2-(Cyclopentyloxy)acetic Acid in Laboratory Solvents
Introduction
In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to toxicological assessment. This guide provides a comprehensive technical overview of the methodologies required to establish a robust solubility profile for 2-(Cyclopentyloxy)acetic acid, a carboxylic acid derivative with potential pharmaceutical applications.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the experimental choices and the principles of self-validating systems, ensuring data integrity and reproducibility.
The Significance of Solubility Profiling
A comprehensive solubility profile across a range of laboratory solvents is not merely an academic exercise. It provides critical insights into a compound's behavior in various environments, which is essential for:
-
Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.
-
Biopharmaceutical Classification System (BCS) Categorization: Determining if a drug is Class I, II, III, or IV, which has significant regulatory implications.[1][2][3]
-
Predicting in vivo Performance: Aiding in the early prediction of oral bioavailability.
-
Optimizing Analytical Methods: Selecting appropriate solvents for analytical techniques such as HPLC and LC-MS.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₃ | [4][5][6] |
| Molecular Weight | 144.17 g/mol | [4][5][6] |
| Appearance | Expected to be a liquid or low-melting solid | Inferred from similar structures |
| Boiling Point | 147 °C at 11 Torr | [5] |
| Density | 1.115 g/cm³ | [5] |
| Structure | Acetic acid with a cyclopentyloxy group at the alpha-position | [Chemical Structure] |
The presence of a carboxylic acid group suggests that the solubility of this compound will be pH-dependent, with increased solubility in basic conditions due to deprotonation. The cyclopentyloxy moiety introduces a degree of lipophilicity, which will influence its solubility in non-polar organic solvents.
Experimental Determination of Solubility: A Dual Approach
To construct a comprehensive solubility profile, two distinct but complementary methodologies are employed: Equilibrium Solubility and Kinetic Solubility .
Equilibrium Solubility: The Gold Standard
Equilibrium solubility, often determined by the shake-flask method, represents the true thermodynamic solubility of a compound in a given solvent at equilibrium.[7][8] This is the most reliable method and is considered the industry standard for regulatory submissions.[7]
Causality Behind the Experimental Choices
The core principle of the equilibrium solubility assay is to allow the system of the solid compound and the solvent to reach a state of thermodynamic equilibrium. This is achieved by ensuring an excess of the solid compound is present and providing sufficient time and agitation for the dissolution process to reach a plateau.[9][10] The choice of a long incubation period (typically 24-72 hours) is to ensure that the dissolution process is complete and not a transient state.[9][10]
Self-Validating System
A key aspect of a trustworthy protocol is its self-validating nature. In the context of equilibrium solubility, this is achieved by:
-
Time-to-Equilibrium Study: Sampling the supernatant at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau. A change of less than 5% between the last two time points is generally considered indicative of equilibrium.[7]
-
Solid-State Analysis: Analyzing the remaining solid material after the experiment (e.g., by DSC or XRD) to ensure that no polymorphic or solvate transformations have occurred during the equilibration period.[10]
Detailed Step-by-Step Protocol for Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a different laboratory solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, acetone, dichloromethane, and n-heptane). "Excess" means that undissolved solid should be clearly visible after the equilibration period.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 48-72 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining undissolved solid.
-
-
Analysis:
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Express the solubility in units of mg/mL or µg/mL.
-
Visualizing the Equilibrium Solubility Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility provides a measure of how quickly a compound dissolves and whether it precipitates out of solution over a shorter timeframe. This method is particularly useful in the early stages of drug discovery for high-throughput screening of large numbers of compounds.[11][12][13]
Causality Behind the Experimental Choices
The kinetic solubility assay typically starts with the compound dissolved in a strong organic solvent, usually dimethyl sulfoxide (DMSO), which is then diluted into an aqueous buffer.[11][14] This mimics the conditions often encountered in high-throughput screening assays. The short incubation time (e.g., 1-2 hours) is a pragmatic choice for rapid assessment, but it also means that the system may not reach thermodynamic equilibrium.[11][12] The formation of a precipitate is the key endpoint, and this is often detected by turbidimetry (nephelometry) or by separating the precipitate and measuring the concentration of the remaining dissolved compound.[13]
Self-Validating System
For kinetic solubility assays, self-validation is achieved through:
-
Positive and Negative Controls: Including compounds with known high and low solubility to ensure the assay is performing as expected.
-
DMSO Concentration Control: Keeping the final concentration of DMSO low (typically <1%) to minimize its co-solvent effects on solubility.
-
Visual Inspection: Correlating the instrumental readout with a visual inspection of the samples for precipitation.
Detailed Step-by-Step Protocol for Kinetic Solubility Determination (Turbidimetric Method)
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
In a 96-well microplate, add a small volume of the DMSO stock solution to a series of wells.
-
Add the desired aqueous buffer (e.g., PBS at pH 7.4) to the wells to achieve a range of final compound concentrations.
-
-
Incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified period (e.g., 1-2 hours).
-
-
Analysis:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
-
-
Data Reporting:
-
Express the kinetic solubility in µM or µg/mL.
-
Visualizing the Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Determination.
Interpreting the Solubility Data
The solubility of this compound should be interpreted in the context of its intended application.
-
Aqueous Solubility vs. pH: A plot of solubility versus pH is expected to show low solubility at acidic pH and a significant increase in solubility as the pH approaches and exceeds the pKa of the carboxylic acid group. This profile is crucial for understanding its potential absorption in the gastrointestinal tract.
-
Solubility in Organic Solvents: The solubility in solvents of varying polarity (e.g., ethanol, acetone, dichloromethane, heptane) will provide a comprehensive picture of its solvation properties. This information is invaluable for selecting solvents for formulation, purification, and analytical method development.
-
Kinetic vs. Equilibrium Solubility: It is not uncommon for the kinetic solubility to be higher than the equilibrium solubility. This can be due to the formation of a supersaturated solution or the precipitation of a less stable, more soluble amorphous form.[8] A large discrepancy between the two values can be a red flag for potential formulation and stability challenges.
Conclusion
Establishing a comprehensive solubility profile for this compound is a critical step in its development as a potential pharmaceutical agent. By employing robust, self-validating methodologies such as the shake-flask method for equilibrium solubility and turbidimetric assays for kinetic solubility, researchers can generate high-quality, reliable data. This information is foundational for informed decision-making in formulation development, regulatory strategy, and the overall progression of the drug development pipeline. The principles and protocols outlined in this guide provide a framework for achieving this essential characterization with scientific rigor and integrity.
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A Comprehensive Technical Guide to the Thermodynamic Properties and Stability of 2-(Cyclopentyloxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
2-(Cyclopentyloxy)acetic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its thermodynamic properties and stability is paramount for safe handling, process optimization, and formulation development. This guide provides a comprehensive overview of the key thermodynamic parameters and stability considerations for this compound. In the absence of extensive direct experimental data for this specific molecule, we will draw upon data from structurally related compounds, established theoretical principles, and detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to empower researchers to generate the necessary data.
Introduction to this compound
This compound, with the chemical formula C₇H₁₂O₃, belongs to the class of ether carboxylic acids.[1][2] Its structure, featuring a cyclopentyl ether linked to an acetic acid moiety, suggests a combination of properties derived from both cyclic ethers and short-chain carboxylic acids. This unique combination makes it a molecule of interest in medicinal chemistry and materials science, where precise control over physical and chemical properties is essential.[3]
Key Identifiers:
Thermodynamic Properties: A Predictive and Comparative Approach
Physical Properties
A summary of known and predicted physical properties is presented in Table 1. The boiling point has been reported at reduced pressure, and other values are estimated based on structurally similar compounds.
| Property | Value | Source/Method |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point | 147 °C at 11 Torr | [6] |
| Density | 1.115 g/cm³ (Predicted) | [6] |
| Appearance | Colorless to yellow liquid | [5] |
Comparative Thermodynamic Data
To provide context, Table 2 presents thermodynamic data for the related compounds, cyclopentylacetic acid and acetic acid. These values can serve as a baseline for estimating the properties of this compound. The introduction of the ether oxygen in this compound is expected to influence properties such as boiling point and heat capacity compared to cyclopentylacetic acid.
| Property | Cyclopentylacetic Acid | Acetic Acid | Source |
| Molecular Weight ( g/mol ) | 128.17 | 60.05 | [7][8] |
| Normal Boiling Point (°C) | 228 | 118 | [7][9] |
| Melting Point (°C) | 12 | 16.7 | [7][9] |
| Molar Heat Capacity (kJ/(kmol·K)) | 228.664 (liquid) | 123.1 (liquid) | [7][9] |
| Standard Enthalpy of Formation (liquid, kJ/mol) | - | -483.5 | [9] |
Stability and Decomposition
The stability of this compound is a critical parameter for storage, handling, and use in chemical reactions.
Thermal Stability
Based on its structure, thermal decomposition of this compound could proceed through several pathways, including decarboxylation (loss of CO₂), cleavage of the ether bond, or reactions involving the cyclopentyl ring. Studies on the thermal decomposition of acetic acid show that it can dehydrate to form ketene or decarboxylate to produce methane and carbon dioxide.[10][11] The presence of the cyclopentyl group may introduce additional decomposition pathways, potentially initiated by ring strain or C-C bond cleavage within the ring, similar to what is observed in the pyrolysis of other cyclic hydrocarbons.[12]
Hazard and Handling Considerations
Safety data sheets for this compound and related compounds indicate that it is an irritant.[13]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[13]
-
Precautions: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[13][14][15][16]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[14][15]
Experimental Determination of Thermodynamic Properties and Stability
Given the lack of published data, experimental characterization is essential. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques for this purpose.[17][18][19][20]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine thermal transitions such as melting point, glass transition temperature, and to quantify the enthalpy of these transitions. It can also be used to measure heat capacity.[18][21]
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., -50 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above any expected transitions but below the decomposition temperature (e.g., 200 °C).
-
-
Data Analysis:
-
The resulting thermogram will show peaks corresponding to thermal events.
-
Determine the onset and peak temperatures for melting.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion.
-
Analyze the change in the baseline to determine the heat capacity.
-
Conclusion
While direct, experimentally determined thermodynamic data for this compound are sparse, a combination of comparative analysis with related compounds and robust experimental techniques like DSC and TGA can provide the necessary information for its safe and effective use. This guide has outlined the known properties, highlighted potential stability concerns, and provided detailed protocols for researchers to characterize this compound. The generation of such data is crucial for advancing its potential applications in drug development and other scientific fields.
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An In-Depth Technical Guide to Unlocking the Therapeutic Potential of 2-(Cyclopentyloxy)acetic Acid Derivatives
Preamble: Beyond the Core Scaffold
The 2-(cyclopentyloxy)acetic acid core, a seemingly simple chemical entity, presents a fertile ground for the exploration of novel therapeutics. Its inherent structural features—a lipophilic cyclopentyl ring tethered to a polar carboxylic acid via a flexible ether linkage—offer a versatile platform for chemical modification and biological targeting. This guide eschews a conventional, templated approach to instead provide a dynamic, research-oriented framework for scientists and drug development professionals. We will delve into promising, yet underexplored, research avenues for this compound derivatives, moving beyond the known to the potential. Our focus will be on two primary therapeutic fronts: the well-trodden path of anti-inflammatory agents with a novel twist, and the largely uncharted territory of ether lipid signaling modulation.
Part 1: Reimagining Anti-Inflammatory Drug Design with this compound Derivatives
The connection between acetic acid derivatives and anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes, is well-established.[1][2][3][4] These enzymes are pivotal in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[5][6][7][8][9] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has driven the quest for selective COX-2 inhibitors to mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[1][2][10]
The Central Hypothesis: Selective COX-2 Inhibition
Our central hypothesis is that the this compound scaffold can be systematically modified to yield potent and selective COX-2 inhibitors. The rationale is twofold: the general structure mimics known COX inhibitors, and the cyclopentyl moiety can be tailored to exploit the subtle differences in the active sites of COX-1 and COX-2.
Proposed Research Thrust: A Multi-pronged Approach to Novel Derivative Synthesis
To test this hypothesis, we propose a multi-pronged synthetic strategy focused on three key areas of the molecule:
-
A. Derivatization of the Carboxylic Acid Moiety: The carboxylic acid group, while often crucial for activity, can present pharmacokinetic challenges.[11][12] We propose its derivatization to amides and esters, a strategy that has been shown to convert non-selective COX inhibitors into selective COX-2 inhibitors.[13]
-
B. Bioisosteric Replacement of the Carboxylic Acid: To further address the potential liabilities of the carboxylic acid group, we will employ a bioisosteric replacement strategy.[11][12][14][15][16] This involves substituting the carboxylic acid with other acidic functional groups that can maintain or improve biological activity while favorably altering physicochemical properties.
-
C. Modification of the Cyclopentyl Ring: Based on metabolic data from structurally related compounds, the cyclopentyl ring is a likely site of metabolism, specifically hydroxylation.[17] We propose the introduction of substituents on the cyclopentyl ring to block metabolic hotspots and enhance potency.
Experimental Workflow: From Synthesis to In Vivo Efficacy
The following is a detailed, step-by-step experimental workflow for the synthesis and evaluation of novel this compound derivatives as anti-inflammatory agents.
A generalized synthetic scheme is presented below. The synthesis will begin with commercially available this compound.
Scheme 1: General Synthesis of this compound Derivatives
Caption: General synthetic routes to amide, ester, and bioisostere derivatives of this compound.
Detailed Protocols:
-
Amide Synthesis: To a solution of this compound in an appropriate solvent (e.g., dichloromethane), an activating agent such as thionyl chloride or a carbodiimide (e.g., EDCI) in the presence of an activator (e.g., HOBt) will be added. The resulting activated intermediate will be reacted with a primary or secondary amine to yield the corresponding amide derivative.[13]
-
Ester Synthesis: The activated acyl intermediate will be reacted with an alcohol in the presence of a base (e.g., pyridine) to afford the ester derivative.
-
Bioisostere Synthesis (Example: Tetrazole): The carboxylic acid will be converted to the corresponding nitrile via the primary amide. The nitrile will then be reacted with sodium azide in the presence of a Lewis acid to yield the tetrazole bioisostere.[16]
The synthesized compounds will be subjected to a tiered in vitro screening process.
Diagram 1: In Vitro Screening Cascade
Caption: Tiered approach for the in vitro evaluation of novel this compound derivatives.
Detailed Protocols:
-
COX Inhibition Assay: The ability of the compounds to inhibit ovine COX-1 and human recombinant COX-2 will be determined using a commercially available colorimetric assay kit. IC50 values will be calculated, and the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) will be determined.[18][19]
-
Cell-based Assay: The anti-inflammatory activity of the compounds will be assessed in a cell-based model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The inhibition of prostaglandin E2 (PGE2) production will be quantified by ELISA.[20][21]
-
Early ADME Screening: Promising compounds will be subjected to early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. This will include assays for membrane permeability (e.g., Parallel Artificial Membrane Permeability Assay - PAMPA) and metabolic stability in liver microsomes.[22][23]
Lead candidates identified from the in vitro screening will be advanced to in vivo studies.
Diagram 2: In Vivo Evaluation Workflow
Caption: Workflow for the in vivo evaluation of lead candidates.
Detailed Protocols:
-
Carrageenan-induced Paw Edema: This acute inflammatory model will be used to assess the in vivo anti-inflammatory activity of the lead compounds.[20][21][24][25][26]
-
Adjuvant-induced Arthritis: For compounds showing promise in the acute model, the adjuvant-induced arthritis model in rats will be used to evaluate efficacy in a chronic inflammatory setting.[24][25]
-
Gastrointestinal Toxicity: The ulcerogenic potential of the compounds will be assessed by examining the gastric mucosa of treated animals.
-
Pharmacokinetic Studies: The pharmacokinetic profiles of the most promising candidates will be determined in rodents to understand their absorption, distribution, metabolism, and excretion.[17][22][27][28]
Part 2: Exploring a New Frontier: this compound Derivatives as Modulators of Ether Lipid Signaling
Ether lipids are a class of glycerophospholipids characterized by an ether linkage at the sn-1 position of the glycerol backbone.[29][30][31][32][33] They are not merely structural components of cell membranes but also play crucial roles in cellular signaling, acting as precursors to signaling molecules like platelet-activating factor (PAF).[29][30][33] The structural resemblance of this compound to the building blocks of ether lipids suggests a novel and exciting research avenue: the potential for its derivatives to modulate ether lipid signaling pathways.
The Hypothesis: Targeting Ether Lipid Metabolism and Signaling
We hypothesize that derivatives of this compound can act as mimetics or antagonists of endogenous ether lipids, thereby modulating their metabolic pathways and downstream signaling events. This could have therapeutic implications in a range of diseases, including cancer and inflammatory disorders where ether lipid signaling is dysregulated.[29][31]
Proposed Research Thrust: Synthesis of Ether Lipid Analogs
The synthetic focus in this area will be on creating derivatives that more closely mimic the structure of natural ether lipids. This will involve:
-
Esterification with Glycerol and Phosphocholine Moieties: The carboxylic acid of this compound will be esterified with glycerol derivatives and subsequently functionalized with a phosphocholine headgroup to generate analogs of lysophosphatidylcholine and PAF.
Experimental Workflow: Interrogating Ether Lipid Pathways
The evaluation of these novel ether lipid analogs will require a different set of assays focused on lipid metabolism and signaling.
Diagram 3: Workflow for Evaluating Ether Lipid Modulators
Caption: Experimental workflow for the evaluation of this compound derivatives as ether lipid modulators.
Detailed Protocols:
-
Enzyme Inhibition Assays: The ability of the compounds to inhibit key enzymes in ether lipid metabolism, such as alkylglyceronephosphate synthase (AGPS) and phospholipase A2 (PLA2), will be assessed using in vitro enzyme assays.
-
Receptor Binding Assays: For PAF-like analogs, competitive binding assays with radiolabeled ligands will be used to determine their affinity for the PAF receptor.
-
Cell-based Signaling Assays: The functional effects of the compounds on downstream signaling pathways, such as calcium mobilization and mitogen-activated protein kinase (MAPK) activation, will be evaluated in relevant cell lines.
-
Lipidomics: Mass spectrometry-based lipidomics will be employed to profile the global changes in the cellular ether lipid landscape upon treatment with the synthesized compounds.
Conclusion: A Roadmap for Innovation
This technical guide has outlined two distinct but complementary research avenues for the development of novel therapeutics based on the this compound scaffold. By combining rational drug design, advanced synthetic chemistry, and a comprehensive suite of biological assays, researchers can unlock the full therapeutic potential of this versatile molecule. The proposed workflows provide a clear and actionable roadmap for the discovery and development of the next generation of anti-inflammatory agents and modulators of ether lipid signaling.
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Methodological & Application
Detailed Laboratory Synthesis Protocol for 2-(Cyclopentyloxy)acetic acid
Abstract
This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 2-(Cyclopentyloxy)acetic acid. This compound serves as a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the classic Williamson ether synthesis, a robust and reliable method for forming ether linkages.[1][2] This guide details the reaction between cyclopentanol and chloroacetic acid under basic conditions, followed by a rigorous acid-base extraction for purification. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles and procedural choices to ensure a high-purity yield.
Introduction and Scientific Principle
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of both symmetrical and unsymmetrical ethers. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, the process involves two primary stages:
-
Deprotonation: Cyclopentanol, a secondary alcohol, is deprotonated by a strong base (Sodium Hydride) to form the sodium cyclopentoxide nucleophile. This step is critical as alkoxides are significantly stronger nucleophiles than their corresponding alcohols, which dramatically increases the reaction rate.[1]
-
Nucleophilic Attack: The newly formed cyclopentoxide ion attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride leaving group. This SN2 reaction forms the C-O ether bond, yielding the sodium salt of this compound.[1][2]
Subsequent acidification during the workup protonates the carboxylate to yield the final carboxylic acid product. This method is highly effective due to the use of a primary halide center in chloroacetic acid, which is ideal for the SN2 mechanism and minimizes competing elimination reactions.[1]
Reaction Scheme:
(Note: A proper chemical drawing tool would be used to generate the reaction scheme image.)
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| Cyclopentanol | C₅H₁₀O | 86.13 | ≥99% | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 60% | Sigma-Aldrich |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | ≥99% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Sigma-Aldrich |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ACS Grade | Fisher Scientific |
| Hydrochloric Acid (37%) | HCl | 36.46 | ACS Grade | Fisher Scientific |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Reflux condenser and heating mantle
-
Addition funnel (125 mL)
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask (if product is solid)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
pH paper or pH meter
Safety Precautions
Personal Protective Equipment (PPE): Safety goggles, a flame-retardant laboratory coat, and appropriate chemical-resistant gloves (nitrile or neoprene recommended) must be worn at all times.[3] All operations should be performed inside a certified chemical fume hood.
-
Sodium Hydride (NaH): Highly reactive and water-reactive. It releases flammable hydrogen gas upon contact with water or moisture, which can ignite spontaneously.[3] It is also corrosive and can cause severe skin burns. Handle under an inert atmosphere (e.g., nitrogen or argon).[3][4]
-
Chloroacetic Acid: Toxic and corrosive. It can cause severe skin burns and eye damage. Avoid inhalation of dust and direct contact.
-
Tetrahydrofuran (THF) & Diethyl Ether: Highly flammable liquids. Ensure no ignition sources are present. THF can form explosive peroxides; use inhibitor-free solvent for reactions but be aware of the hazard.
-
Hydrochloric Acid (HCl): Corrosive and causes severe burns. Handle with care.
An emergency eyewash and safety shower must be readily accessible.[5]
Experimental Protocol
PART A: Reaction Setup and Execution
-
Flask Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, and a rubber septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Scientist's Note: An inert atmosphere is crucial to prevent the highly reactive sodium hydride from reacting with atmospheric moisture.[3]
-
-
Reagent Addition (NaH): Under a positive flow of inert gas, carefully add 2.20 g (55.0 mmol, 1.1 equiv) of 60% sodium hydride dispersion in mineral oil to the flask. Add 50 mL of anhydrous THF to the flask to suspend the NaH.
-
Cyclopentanol Addition: In a separate, dry graduated cylinder, measure 4.31 g (5.0 mL, 50.0 mmol, 1.0 equiv) of cyclopentanol. Using a syringe, add the cyclopentanol dropwise to the stirred NaH suspension over 15-20 minutes at room temperature.
-
Scientist's Note: Hydrogen gas will evolve during this step as the alcohol is deprotonated. The slow addition controls the rate of gas evolution. The reaction is complete when bubbling ceases.
-
-
Formation of the Alkoxide: After the addition is complete, gently heat the mixture to 40-50 °C for 30 minutes to ensure complete formation of the sodium cyclopentoxide. Then, cool the mixture to 0 °C in an ice-water bath.
-
Chloroacetic Acid Addition: Dissolve 4.72 g (50.0 mmol, 1.0 equiv) of chloroacetic acid in 25 mL of anhydrous THF in a dry beaker. Transfer this solution to an addition funnel and add it dropwise to the cold, stirring alkoxide solution over 30 minutes.
-
Scientist's Note: This addition is performed at 0 °C to control the exothermic nature of the SN2 reaction.
-
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within this timeframe.[1][2]
PART B: Workup and Purification
-
Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding 50 mL of deionized water dropwise to destroy any unreacted sodium hydride.
-
Solvent Removal: Transfer the mixture to a single-neck round-bottom flask and remove the THF using a rotary evaporator.
-
Acid-Base Extraction: Transfer the remaining aqueous slurry to a 500 mL separatory funnel. Rinse the flask with 50 mL of diethyl ether and add it to the separatory funnel to extract any remaining mineral oil and non-acidic organic impurities. Shake and separate the layers. Discard the organic layer.
-
Scientist's Note: This initial extraction removes the mineral oil from the NaH dispersion and any unreacted cyclopentanol. The desired product remains in the aqueous layer as its sodium salt.
-
-
Acidification: Cool the aqueous layer in an ice bath and acidify it to pH 1-2 by slowly adding concentrated HCl. Verify the pH with pH paper. The product, this compound, will now be in its protonated, neutral form.
-
Product Extraction: Extract the acidified aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution) to remove bulk water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Final Purification (Optional): If further purification is needed, vacuum distillation can be employed.[8] The product has a reported boiling point of 147 °C at 11 Torr.
Data Summary and Characterization
Quantitative Data Table
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Cyclopentanol | 86.13 | 4.31 g (5.0 mL) | 50.0 | 1.0 |
| Sodium Hydride (60%) | 24.00 (as NaH) | 2.20 g | 55.0 | 1.1 |
| Chloroacetic Acid | 94.50 | 4.72 g | 50.0 | 1.0 |
| Product (Theoretical) | 144.17 | 7.21 g | 50.0 | 1.0 |
Expected Product Characteristics
-
Appearance: Colorless to yellow liquid.
-
Molecular Formula: C₇H₁₂O₃[9]
-
Molecular Weight: 144.17 g/mol [9]
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm) would include a broad singlet for the carboxylic acid proton (~11-12 ppm), a singlet for the O-CH₂ protons (~4.1 ppm), a multiplet for the O-CH proton of the cyclopentyl group (~3.8 ppm), and multiplets for the remaining cyclopentyl protons (~1.5-1.8 ppm).
-
IR Spectroscopy (ATR): Key vibrational frequencies (cm⁻¹) are expected for the O-H stretch of the carboxylic acid (a very broad peak from 2500-3300), the C=O stretch of the carbonyl group (~1710), and the C-O stretch of the ether (~1100-1200).[10]
Experimental Workflow Diagram
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. nj.gov [nj.gov]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-(Cyclopentyloxy)acetic Acid as a Versatile Building Block for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. 2-(Cyclopentyloxy)acetic acid is a versatile scaffold that offers a unique combination of lipophilicity, conformational rigidity, and synthetic accessibility, making it an attractive starting point for the design of new pharmaceutical compounds. The cyclopentyloxy moiety can impart favorable pharmacokinetic properties, while the carboxylic acid handle serves as a convenient anchor for a variety of chemical transformations, allowing for the exploration of diverse chemical space.
These application notes provide a comprehensive guide for researchers on the synthesis and utilization of this compound. We will delve into its preparation via the Williamson ether synthesis, followed by detailed protocols for its conversion into esters and amides—key functional groups prevalent in a vast array of drug molecules. Furthermore, we will explore the rationale for its application in the development of anti-inflammatory agents, particularly selective cyclooxygenase-2 (COX-2) inhibitors, drawing upon established principles in medicinal chemistry.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 95832-60-3 | [1] |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Appearance | Colorless to yellow liquid | |
| Boiling Point | 147 °C at 11 Torr | |
| Purity | ≥95% (commercially available) | [1] |
Synthesis of this compound: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[2][3][4] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[2][3] In the context of this compound, cyclopentanol is deprotonated to form cyclopentoxide, which then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid.
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
Materials:
-
Cyclopentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Chloroacetic acid
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Formation of Alkoxide: Slowly add a solution of cyclopentanol (1.0 equivalent) in anhydrous THF to the NaH suspension via the addition funnel at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Nucleophilic Substitution: Dissolve chloroacetic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Extract the aqueous layers with diethyl ether.
-
Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Application in Pharmaceutical Synthesis: Derivatization of the Carboxylic Acid
The carboxylic acid moiety of this compound is a prime site for derivatization to generate a library of compounds for biological screening. Esterification and amidation are two fundamental transformations that are extensively used in drug discovery.
Esterification: Synthesis of 2-(Cyclopentyloxy)acetate Esters
Fischer esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst.[5][6][7] This equilibrium-controlled reaction can be driven to completion by using an excess of one of the reactants or by removing water as it is formed.[5][6]
Caption: General workflow for Fischer esterification.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, isopropanol, benzyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Dean-Stark apparatus (optional, for water removal)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired alcohol (3-5 equivalents), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. For higher boiling alcohols, toluene can be used as a solvent and water can be removed azeotropically using a Dean-Stark apparatus.
-
Workup:
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Amidation: Synthesis of 2-(Cyclopentyloxy)acetamides
The formation of an amide bond is one of the most important reactions in medicinal chemistry. The direct reaction of a carboxylic acid and an amine is generally unfavorable and requires the use of coupling agents to activate the carboxylic acid.[3] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are commonly employed.[8][9]
Caption: General workflow for amide bond formation.
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent), the desired amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask.
-
Base Addition: Add DIPEA (2.0 equivalents) to the mixture and stir at room temperature for 10 minutes.
-
Coupling Agent Addition: Add EDC (1.2 equivalents) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude amide by flash column chromatography on silica gel.
Rationale for Application in Anti-Inflammatory Drug Discovery
Aryl- and heteroarylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Many of these compounds exert their therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—lipid mediators of inflammation.[10][11] The discovery of two isoforms of COX, the constitutively expressed COX-1 and the inducible COX-2, has led to the development of selective COX-2 inhibitors with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[10][11]
Research has shown that modification of the carboxylic acid moiety of existing NSAIDs, for instance, through amidation or esterification, can lead to potent and highly selective COX-2 inhibitors. This suggests that the carboxylic acid group of this compound can be similarly derivatized to generate a library of compounds with potential anti-inflammatory activity. The cyclopentyloxy group provides a lipophilic scaffold that can be further functionalized to optimize binding to the active site of COX-2. A notable example from the patent literature is cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid, which, although a complex molecule, demonstrates the incorporation of the cyclopentyloxy moiety in a compound with potential biological activity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its straightforward preparation and the reactivity of its carboxylic acid group allow for the facile generation of diverse libraries of esters and amides. The structural similarity of its derivatives to known anti-inflammatory agents, particularly selective COX-2 inhibitors, provides a strong rationale for its use in this therapeutic area. The protocols outlined in these application notes offer a solid foundation for researchers to explore the potential of this compound in their drug discovery programs.
References
- (No specific reference for this general introductory st
- (No specific reference for this general introductory st
- (No specific reference for this general introductory st
- CEM Corporation.
- (No specific reference for this general introductory st
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- (No specific reference for this general introductory st
- Organic Chemistry Portal.
- Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- University of Wisconsin-Madison. Experiment 22.
- (No specific reference for this general introductory st
- Fisher Scientific. Amide Synthesis. [Link]
- (No specific reference for this general introductory st
- (No specific reference for this general introductory st
- G. A. FitzGerald and C. Patrono, "The Coxibs, Selective Inhibitors of Cyclooxygenase-2," N Engl J Med, vol. 345, no. 6, pp. 433-442, 2001. [Link]
- (No specific reference for this general introductory st
- K. R. B. et al., "Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors," PNAS, vol. 96, no. 13, pp. 7563-7568, 1999. [Link]
- (No specific reference for this general introductory st
- (No specific reference for this general introductory st
- S. M. Ali et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," Molecules, vol. 16, no. 11, pp. 9364-9375, 2011. [Link]
- (No specific reference for this general introductory st
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. athabascau.ca [athabascau.ca]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technoarete.org [technoarete.org]
- 11. growingscience.com [growingscience.com]
Application Notes and Protocols for 2-(Cyclopentyloxy)acetic Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 2-(Cyclopentyloxy)acetic Acid as a Versatile Synthetic Intermediate
This compound is a carboxylic acid derivative featuring a cyclopentyl ether moiety. While direct biological activity or extensive use as a primary experimental agent is not widely documented in publicly available literature, its chemical structure makes it a valuable intermediate in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. The cyclopentyloxy group is a lipophilic and conformationally restricted scaffold that can be found in various biologically active molecules, including potent and selective adenosine A2A receptor ligands.[1] Therefore, this compound serves as a key building block for introducing this desirable structural motif into larger, more complex drug candidates.
These application notes provide a practical guide for researchers on the synthesis and potential applications of this compound, focusing on its utility as a synthetic intermediate. The protocols outlined below are based on established and fundamental organic chemistry principles.
Synthesis of this compound via Williamson Ether Synthesis
The most common and straightforward method for preparing this compound is the Williamson ether synthesis.[2][3][4][5][6] This reaction involves the nucleophilic substitution of a haloacetic acid with cyclopentanol. The alcohol is first deprotonated with a strong base to form the more nucleophilic alkoxide, which then attacks the electrophilic carbon of the haloacetic acid.
Reaction Scheme
Caption: Williamson Ether Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Cyclopentanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Chloroacetic acid or Bromoacetic acid
-
Hydrochloric acid (HCl), 1 M solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Reaction Vessel: Under an inert atmosphere (argon or nitrogen), add anhydrous THF (or DMF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Formation of the Alkoxide: Carefully add sodium hydride (1.1 equivalents) to the stirred solvent. To this suspension, add cyclopentanol (1.0 equivalent) dropwise via the dropping funnel at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. This indicates the formation of the sodium cyclopentoxide.
-
Nucleophilic Substitution: Dissolve the haloacetic acid (1.05 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the cyclopentoxide solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 60-70 °C for THF) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and cautiously quench any unreacted sodium hydride by the slow addition of water.
-
Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
| Parameter | Recommended Conditions | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the alcohol. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that are suitable for S_N2 reactions.[3] |
| Leaving Group | Bromoacetic acid > Chloroacetic acid | Bromide is a better leaving group than chloride, leading to faster reaction rates. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Stoichiometry | Slight excess of NaH and haloacetic acid | Ensures complete conversion of the limiting reagent (cyclopentanol). |
Application in the Synthesis of Bioactive Amides
The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a common linkage in many pharmaceutical compounds.[7] This allows for the coupling of the cyclopentyloxy moiety to a wide range of amine-containing molecules.
Workflow for Amide Coupling
Caption: General workflow for amide synthesis from this compound.
Detailed Experimental Protocol for Amide Synthesis
Materials:
-
This compound
-
A primary or secondary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Standard work-up and purification reagents.
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (or HOAt, 1.1 equivalents) in anhydrous DCM.
-
Base Addition: Add DIPEA (or TEA, 2.0-3.0 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Cool the mixture to 0 °C and add EDC·HCl (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
| Parameter | Recommended Conditions | Rationale |
| Coupling Agent | EDC·HCl | Forms a water-soluble urea byproduct, simplifying purification. |
| Additive | HOBt or HOAt | Suppresses side reactions and minimizes racemization if chiral centers are present. |
| Base | DIPEA | A non-nucleophilic base to neutralize the HCl salt of EDC and the carboxylic acid. |
| Solvent | Anhydrous DCM or DMF | Common aprotic solvents for amide coupling reactions. |
Conclusion
While this compound may not be a primary research tool in itself, its utility as a synthetic intermediate is significant for medicinal chemists and drug development professionals. The protocols provided herein offer a practical framework for its synthesis and subsequent use in the construction of more complex molecules, enabling the exploration of the pharmacological effects of the cyclopentyloxy moiety in novel drug candidates.
References
- Bansal, R., et al. (2010). Synthesis of 8-(cyclopentyloxy)phenyl Substituted Xanthine Derivatives as Adenosine A2A Ligands. Arzneimittelforschung, 60(3), 131-6.
- D'Ambrosio, K., et al. (2012). Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides. PubMed.
- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Sharma, A., et al. (2012). Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. International Journal of Drug Delivery, 4(4), 455-460.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Derivatization of 2-(Cyclopentyloxy)acetic Acid
Introduction: The Rationale for Derivatization
2-(Cyclopentyloxy)acetic acid is a versatile building block in synthetic organic chemistry, notably in the development of pharmaceuticals and agrochemicals.[1] Its core structure, featuring a carboxylic acid moiety, allows for a wide array of chemical modifications. However, the inherent properties of the carboxylic acid group—polarity, hydrogen bonding capability, and potential for ionization—can present challenges for certain analytical and synthetic applications. For instance, in gas chromatography (GC), the low volatility and thermal lability of free carboxylic acids often lead to poor peak shape and decomposition. Similarly, in biological assays or drug delivery systems, modification of the carboxylic acid can be crucial for modulating properties like solubility, cell permeability, and metabolic stability.
This document provides a detailed guide to the most common and effective chemical derivatization strategies for this compound. We will explore the transformation of the carboxylic acid into esters and amides, providing not only step-by-step protocols but also the underlying chemical principles that govern these reactions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to select and execute the optimal derivatization strategy for their specific needs.
Part 1: Esterification of this compound
Esterification is a fundamental derivatization technique for carboxylic acids, replacing the acidic proton with an alkyl or aryl group. This transformation significantly reduces polarity and increases volatility, making the resulting ester derivatives amenable to a broader range of analytical techniques and synthetic manipulations.
Fischer-Speier Esterification: An Equilibrium-Driven Approach
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2][3] This equilibrium reaction can be driven to completion by using a large excess of the alcohol or by removing water as it is formed.[2][4]
Mechanism Insight: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon.[2][4] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[2]
Caption: Workflow for Fischer-Speier Esterification.
Protocol 1: Synthesis of Methyl 2-(Cyclopentyloxy)acetate
-
Materials:
-
This compound (1.0 eq)
-
Methanol (large excess, e.g., 20-50 eq)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in methanol.
-
Carefully add the concentrated sulfuric acid dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 2-(cyclopentyloxy)acetate.
-
Purify the crude product by distillation or column chromatography if necessary.
-
| Parameter | Recommended Condition | Rationale |
| Alcohol | Methanol or Ethanol | Readily available, inexpensive, and their excess can be easily removed. |
| Catalyst | Concentrated H₂SO₄ | Strong acid, effective proton source to activate the carboxylic acid. |
| Temperature | Reflux | Increases the reaction rate to reach equilibrium faster. |
| Work-up | NaHCO₃ wash | Neutralizes the strong acid catalyst and any unreacted carboxylic acid. |
Derivatization with Alkyl Halides
This method involves the reaction of the carboxylate salt of this compound with an alkyl halide. This is an SN2 reaction and avoids the use of strong acids and the production of water.
Protocol 2: Synthesis of Ethyl 2-(Cyclopentyloxy)acetate using Ethyl Iodide
-
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.1-1.5 eq)
-
Ethyl Iodide (1.1-1.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
-
Procedure:
-
Dissolve this compound in anhydrous DMF or acetone in a round-bottom flask.
-
Add potassium carbonate or cesium carbonate to the solution and stir for 15-30 minutes at room temperature to form the carboxylate salt.
-
Add ethyl iodide to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, filter, and concentrate to yield the crude ester.
-
Purify as needed.
-
Part 2: Amide Formation from this compound
Amide bond formation is a cornerstone of medicinal chemistry and drug development. Converting the carboxylic acid of this compound to an amide can introduce diverse functionalities, modulate biological activity, and improve pharmacokinetic properties. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[5] Therefore, activating agents are typically employed.
Amide Synthesis via Acyl Chlorides
A highly effective method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine.[6][]
Mechanism Insight: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are common reagents for this transformation.[6] The acyl chloride is a potent electrophile that reacts rapidly with the amine nucleophile. A base is often added to neutralize the HCl generated during the reaction.[5]
Caption: Workflow for Amide Formation via an Acyl Chloride Intermediate.
Protocol 3: Synthesis of N-Benzyl-2-(cyclopentyloxy)acetamide
-
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (1.2-1.5 eq) or Oxalyl chloride (1.2-1.5 eq) with a catalytic amount of DMF
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Benzylamine (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
-
Procedure:
-
Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (or oxalyl chloride with catalytic DMF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide.
-
Purify by recrystallization or column chromatography.
-
Amide Synthesis using Coupling Reagents
Peptide coupling reagents offer a milder and often more efficient alternative to the acyl chloride method for forming amide bonds.[] Reagents like dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are commonly used.[6][]
Protocol 4: EDC/HOBt Mediated Amide Synthesis
-
Materials:
-
This compound (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.1-1.5 eq)
-
Amine (e.g., morpholine) (1.0 eq)
-
Anhydrous DMF or DCM
-
Diisopropylethylamine (DIPEA) (optional, 1-2 eq)
-
-
Procedure:
-
Dissolve this compound, HOBt, and the amine in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C.
-
Add EDC portion-wise to the stirred solution. If the amine is used as a hydrochloride salt, add DIPEA.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the resulting amide by chromatography or recrystallization.
-
| Coupling Reagent | Key Features | Byproduct |
| DCC | Inexpensive and effective. | Dicyclohexylurea (DCU) - often poorly soluble and can be difficult to remove. |
| EDC | Water-soluble carbodiimide. | Water-soluble urea byproduct, easily removed by aqueous work-up. |
| BOP/PyBOP/HATU | High coupling efficiency, low racemization. | Phosphonium or uronium-based byproducts, generally soluble and removed during work-up/chromatography.[] |
Conclusion
The derivatization of this compound into its corresponding esters and amides is a critical step for a wide range of applications in research and development. The choice of derivatization method should be guided by the specific requirements of the downstream application, considering factors such as reaction scale, desired purity, and the functional group tolerance of the starting materials. The protocols provided herein offer robust and versatile starting points for the successful modification of this valuable chemical intermediate.
References
- MySkinRecipes. This compound.
- American Elements. This compound | CAS 95832-60-3.
- PubMed. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds.
- Unknown Source. 22. The Fischer Esterification.
- Google Patents. US20140378698A1 - Method for preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters.
- Google Patents. US4233222A - Cyclopentylacetic acid derivatives.
- Cenmed Enterprises. This compound (C007B-506486).
- Organic Chemistry Portal. Fischer Esterification.
- Fisher Scientific. Amide Synthesis.
- PubChem. Cyclopentylacetic acid | C7H12O2 | CID 71606.
- Organic Chemistry Portal. Amide synthesis by acylation.
- Chemistry LibreTexts. Making Amides from Carboxylic Acids.
- Khan Academy. Amide formation from carboxylic acid derivatives. YouTube.
- Unknown Source. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- PubMed. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry.
- PubChem. 2-Cyclopentyl-2-oxoacetic acid | C7H10O3 | CID 12359746.
- YouTube. Fischer Esterification to Make Esters from Carboxylic Acids.
- RSC Publishing. Analytical Methods.
- PubMed. Derivatization of fatty alcohol ethoxylate non-ionic surfactants using 2-sulfobenzoic anhydride for characterization by liquid chromatography/mass spectrometry.
- PubChem. 2-Cyclopentylideneacetic acid | C7H10O2 | CID 297453.
Sources
Application Notes and Protocols for the Esterification of 2-(Cyclopentyloxy)acetic Acid
Introduction: The Significance of 2-(Cyclopentyloxy)acetic Acid Esters
This compound is a valuable building block in medicinal chemistry and materials science. Its esters are key intermediates in the synthesis of a variety of bioactive molecules, including prostaglandins and other pharmaceuticals. The cyclopentyloxy moiety can impart favorable pharmacokinetic properties, such as improved metabolic stability and cell membrane permeability. The ability to efficiently and selectively synthesize a range of esters from this carboxylic acid is therefore of critical importance to researchers in drug development and related fields.
This guide provides detailed protocols for three distinct and widely applicable esterification methods for this compound, catering to a variety of substrate sensitivities and experimental constraints. As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps, but with a focus on the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes.
Strategic Considerations for Esterifying this compound
The structure of this compound presents unique considerations when selecting an esterification strategy. The presence of the α-ether linkage to the carboxylic acid is a key feature. While generally stable, this ether bond could be susceptible to cleavage under harsh acidic conditions and high temperatures, a factor to consider when contemplating classical Fischer esterification. Additionally, the steric bulk of the cyclopentyloxy group may influence reaction kinetics, particularly when coupled with sterically hindered alcohols. The choice of methodology should therefore be guided by the lability of the alcohol substrate and the desired scale of the reaction.
Method 1: Fischer-Speier Esterification - The Classic Approach
The Fischer-Speier esterification is a robust and cost-effective method for producing esters, particularly on a large scale with simple, non-sensitive alcohols.[1][2][3][4] It is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][3][4] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol, which can often serve as the solvent, or by removing the water that is formed during the reaction.[1][2][3][4]
Causality and Experimental Choices
-
Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid.[3] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[2][3]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, driving the equilibrium forward according to Le Châtelier's principle.[3][4]
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate. However, for this compound, it is prudent to use the lowest effective reflux temperature to minimize the risk of any acid-catalyzed degradation of the ether linkage.
-
Water Removal: For higher boiling alcohols where using a large excess is not practical, a Dean-Stark apparatus can be employed with an azeotroping solvent like toluene to sequester the water byproduct and drive the reaction to completion.[1][2]
Visualizing the Fischer-Speier Mechanism
Sources
Topic: Quantitative Analytical Methods for 2-(Cyclopentyloxy)acetic acid
An Application Note from the Office of the Senior Application Scientist
**Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 2-(Cyclopentyloxy)acetic acid. Recognizing the diverse needs of researchers and drug development professionals, this document moves beyond a single methodology. It presents three robust, validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessment and content uniformity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis in complex matrices, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Each protocol is presented with an emphasis on the scientific rationale behind procedural choices, ensuring technical accuracy and field-proven reliability. This guide is structured to empower scientists to select, implement, and validate the most appropriate analytical strategy for their specific research or development phase.
Introduction and Analyte Profile
This compound is an organic compound that serves as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents.[1] Its structure, featuring a carboxylic acid moiety and a cyclopentyloxy group, dictates its physicochemical properties and, consequently, the strategies for its quantification. Accurate and precise measurement of this analyte is critical for various stages of development, including synthesis reaction monitoring, purity determination of the active substance, stability testing, and pharmacokinetic studies.
This document provides the foundational knowledge and step-by-step protocols to establish reliable analytical methods, grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 95832-60-3 | [5][6][7] |
| Molecular Formula | C₇H₁₂O₃ | [6] |
| Molecular Weight | 144.17 g/mol | [1][6][7] |
| IUPAC Name | 2-cyclopentyloxyacetic acid | [8] |
| Appearance | Colorless to yellow liquid; Solid or semi-solid | [7][8] |
| Storage | Room temperature, sealed in dry conditions | [1][7] |
Expertise & Experience: Strategic Method Selection
The choice of an analytical method is not arbitrary; it is a strategic decision dictated by the analytical objective, the sample matrix, the required sensitivity, and regulatory expectations. For this compound, its key structural features—the carboxylic acid group and the lack of a strong chromophore—guide our selection.
-
HPLC-UV: This is the workhorse of quality control (QC) labs for assay and purity analysis. The carboxylic acid group provides a weak UV absorbance at low wavelengths (~210 nm). While this allows for quantification, it necessitates a highly pure mobile phase to minimize baseline noise and ensure sensitivity. Its primary advantage is its simplicity, robustness, and widespread availability. A reverse-phase C18 column is ideal, and acidifying the mobile phase (e.g., with formic or phosphoric acid) is essential to suppress the ionization of the carboxylic acid group, ensuring a consistent, sharp peak shape.[9][10][11]
-
LC-MS/MS: For quantifying low concentrations of the analyte, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the gold standard.[12] The carboxylic acid group is readily ionized, making it ideal for electrospray ionization (ESI), typically in negative mode ([M-H]⁻). The tandem mass spectrometer provides unparalleled specificity by monitoring a specific fragmentation of the parent ion (Selected Reaction Monitoring - SRM), effectively eliminating interference from matrix components.[13] This high selectivity and sensitivity make it the definitive choice for pharmacokinetic and metabolism studies.
-
GC-MS: Direct analysis of a carboxylic acid by GC-MS is challenging due to its high polarity and low volatility, which lead to poor peak shape and thermal degradation. However, this limitation can be overcome by converting the analyte into a more volatile, less polar derivative. Esterification of the carboxylic acid (e.g., to its methyl or silyl ester) is a common and effective strategy.[14] This approach is valuable when a GC-MS platform is preferred or when analyzing the analyte in specific non-aqueous matrices where derivatization is straightforward.
Protocol 1: Quantitative Analysis by HPLC-UV for Assay and Purity
This method is designed for the accurate determination of this compound content in raw materials or simple formulations.
Principle
The analyte is separated from impurities on a reverse-phase C18 column using an isocratic mobile phase. The suppressed ionization of the carboxylic acid by an acidified mobile phase ensures good chromatographic behavior. Quantification is achieved by measuring the UV absorbance at 210 nm and comparing it to a reference standard.
Experimental Protocol
-
Reagents and Materials:
-
This compound Reference Standard (≥98% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
Methanol (HPLC Grade)
-
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution (Target concentration ~250 µg/mL): Accurately weigh an appropriate amount of the sample into a volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter if necessary.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase) to establish the baseline.
-
Perform five replicate injections of a mid-level calibration standard to check for system suitability (RSD of peak area ≤ 2.0%).
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Inject a mid-level calibration standard periodically (e.g., every 10 sample injections) to monitor system drift.
-
Workflow and Data Presentation
Caption: HPLC-UV analysis workflow for this compound.
Table 2: Typical Validation Parameters for HPLC-UV Method (as per ICH Q2(R2)[2][4])
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 10 - 500 µg/mL | Meets criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability ≤ 1.0%, Intermediate ≤ 2.0% | 0.5% (Repeatability), 1.2% (Intermediate) |
| LOD | Signal-to-Noise ratio of 3:1 | ~1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~3 µg/mL |
| Specificity | Peak purity index > 0.995, no interference at analyte Rt | Pass |
Protocol 2: Ultrasensitive Quantification by LC-MS/MS in Human Plasma
This method is ideal for pharmacokinetic studies, requiring high sensitivity and selectivity to measure trace amounts of the analyte in a complex biological matrix.
Principle
The analyte and a stable isotope-labeled internal standard (SIL-IS) are extracted from plasma using solid-phase extraction (SPE). Chromatographic separation is achieved using a rapid gradient on a C18 UPLC/UHPLC column. Detection is performed on a tandem mass spectrometer operating in negative ESI mode, using Selected Reaction Monitoring (SRM) for maximum specificity and sensitivity.[12][15][16]
Experimental Protocol
-
Reagents and Materials:
-
This compound Reference Standard
-
This compound-d4 (or other suitable SIL-IS)
-
Acetonitrile and Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
SPE Cartridges (e.g., Mixed-Mode Anion Exchange)
-
-
Instrumentation:
-
UPLC/UHPLC system
-
Tandem Mass Spectrometer with ESI source
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
-
LC and MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions and equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Negative
-
SRM Transitions: (To be determined by infusion)
-
Analyte (CPAA): Q1 m/z 143.1 → Q3 m/z [fragment]
-
Internal Standard (IS): Q1 m/z 147.1 → Q3 m/z [corresponding fragment]
-
-
Key MS Parameters: Optimize capillary voltage, source temperature, and collision energy for maximum signal.
-
-
Sample Preparation (SPE):
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of Internal Standard working solution (e.g., 100 ng/mL in 50% methanol).
-
Add 200 µL of 2% formic acid in water and vortex.
-
Condition SPE Plate: 1 mL Methanol, followed by 1 mL Water.
-
Load: Load the pre-treated sample onto the SPE plate.
-
Wash: Wash with 1 mL of 5% methanol in water.
-
Elute: Elute with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under nitrogen at 40 °C.
-
Reconstitute in 100 µL of Mobile Phase A : B (95:5) and inject.
-
Workflow and Data Presentation
Caption: LC-MS/MS bioanalytical workflow with solid-phase extraction.
Table 3: Typical Validation Parameters for LC-MS/MS Method
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 (weighted 1/x²) | 0.998 |
| Range | 0.5 - 500 ng/mL | Meets criteria |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 8.5% |
| LLOQ | Lowest standard meeting Acc/Prec criteria | 0.5 ng/mL |
| Matrix Effect | IS-normalized factor between 0.85 and 1.15 | Pass |
| Recovery | Consistent and precise | ~85% |
Protocol 3: Analysis by GC-MS with Derivatization
This method is an alternative for matrices where GC is the preferred platform or for labs specializing in derivatization techniques.
Principle
The polar carboxylic acid is converted to a volatile methyl ester derivative using diazomethane or, more safely, an acidic methanol solution. The resulting derivative is volatile and thermally stable, making it suitable for separation on a non-polar GC column and detection by mass spectrometry.[14][17] Quantification is based on the integrated ion current of a characteristic fragment ion.
Experimental Protocol
-
Reagents and Materials:
-
This compound Reference Standard
-
Methanol (Anhydrous, GC grade)
-
Acetyl Chloride or Sulfuric Acid (Reagent Grade)
-
Hexane or Ethyl Acetate (GC Grade)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
-
Instrumentation:
-
GC system with a Mass Selective Detector (MSD)
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or similar
-
Autosampler
-
-
Derivatization (Acidic Methanol):
-
Prepare a 10% (v/v) solution of acetyl chloride in anhydrous methanol. (Caution: Exothermic, prepare in a fume hood).
-
Place a dried extract or a known amount of standard into a vial.
-
Add 500 µL of the acidic methanol reagent.
-
Cap the vial tightly and heat at 60 °C for 1 hour.
-
Cool to room temperature.
-
Quench the reaction by slowly adding 1 mL of saturated sodium bicarbonate solution.
-
Extract the methyl ester derivative with 2 x 1 mL of hexane.
-
Combine the hexane layers, dry over anhydrous sodium sulfate, and transfer to a GC vial.
-
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions: Select the molecular ion and/or a prominent, specific fragment ion of the methyl ester derivative.
-
Workflow and Data Presentation
Caption: GC-MS analysis workflow including the critical derivatization step.
Table 4: Typical Validation Parameters for GC-MS Method
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.998 | 0.9989 |
| Range | 50 - 1000 ng/mL | Meets criteria |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.2% - 103.5% |
| Precision (RSD%) | Repeatability ≤ 5%, Intermediate ≤ 10% | 4.1% (Repeatability), 7.8% (Intermediate) |
| LOD | S/N > 3 for quantifying ion | ~10 ng/mL |
| LOQ | S/N > 10 for quantifying ion | ~30 ng/mL |
Trustworthiness: A Self-Validating System
The reliability of any analytical data is paramount. Each protocol described herein is designed as a self-validating system through the integration of standard quality control checks and adherence to established validation guidelines.[2][18][19]
-
System Suitability: Before any analysis, system suitability tests (SSTs) are performed. For HPLC, this involves replicate injections to check the precision of retention times and peak areas. For MS-based methods, signal intensity and stability of the internal standard are monitored. SSTs are the first confirmation that the instrument is performing correctly on the day of analysis.
-
Calibration Curve: The use of a multi-point calibration curve with a defined linear range ensures that sample measurements are interpolated from a reliable response model, not extrapolated. The correlation coefficient (R²) is a key indicator of the quality of the fit.
-
Quality Controls (QCs): For each analytical batch, QC samples (typically at low, medium, and high concentrations) are prepared independently from the calibration standards. These QCs are analyzed alongside the unknown samples. The batch is considered valid only if the measured QC concentrations are within predefined acceptance limits (e.g., ±15% of the nominal value). This practice provides a direct, ongoing verification of method accuracy and precision.
-
Internal Standards: The use of an internal standard, particularly a stable isotope-labeled one in LC-MS/MS, is crucial. It co-elutes with the analyte and experiences similar effects from the sample matrix and instrument variability. By calculating the ratio of the analyte response to the IS response, the method becomes robust against variations in injection volume and matrix-induced ion suppression or enhancement, thereby ensuring the highest level of accuracy.
By embedding these principles into the daily workflow, the methods transition from a mere set of instructions to a trustworthy system for generating scientifically sound and defensible data.
References
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Slideshare. (n.d.). Analytical method validation as per ich and usp.
- International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Kaysheva, A. L., et al. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health.
- Kasai, Y., Tanimura, T., & Tamura, Z. (n.d.). Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. ACS Publications.
- Taylor & Francis Online. (n.d.). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol.
- BioResources. (2018, February 21). Determination of carboxyl groups in pulp via ultraviolet spectrophotometry.
- Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
- Chemsrc. (2025, August 26). This compound.
- National Institutes of Health. (n.d.). 2-Cyclopentyl-2-oxoacetic acid. PubChem.
- American Elements. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- American Elements. (n.d.). This compound.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- National Institutes of Health. (n.d.). 2-(2-oxocyclopentyl)acetic Acid. PubChem.
- Analytical Method. (n.d.). MS 90.01 Revision 3.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Cenmed Enterprises. (n.d.). This compound (C007B-506486).
- National Institutes of Health. (2021, July 24). Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. PMC.
- Diva-portal.org. (n.d.). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS.
- Semantic Scholar. (2016, August 31). Article.
- SIELC Technologies. (n.d.). Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column.
- Google Patents. (n.d.). High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
- PubMed. (n.d.). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma.
- ResearchGate. (2018, April 15). GC-MS determination of halogen derivatives of acetic acid.
- Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
- cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
- Academia.edu. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
- ResearchGate. (2025, August 7). hplc based procedure development for monitoring acetic acid in daclatasvir drug.
- Pharmacognosy Journal. (2019, January 24). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel.
- The Pharma Innovation Journal. (2020, June 30). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
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- 9. Separation of Acetic acid, (2-formylphenoxy)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 19. Analytical method validation as per ich and usp | PPTX [slideshare.net]
Topic: GC-MS Analysis of 2-(Cyclopentyloxy)acetic Acid and its Esters: A Validated Protocol for Researchers
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective analysis of 2-(cyclopentyloxy)acetic acid and its related ester derivatives. Due to the inherent polarity and low volatility of the parent acid, direct GC analysis is challenging. This protocol emphasizes a critical derivatization step—silylation—to enhance analyte volatility and thermal stability, ensuring sharp chromatographic peaks and reliable quantification. We provide a complete workflow, from sample preparation and derivatization to instrument parameters and method validation, designed for researchers in drug development and quality control.
Introduction: The Analytical Challenge
This compound is a valuable building block in organic synthesis, particularly for developing novel pharmaceutical agents and other bioactive molecules.[1][2] Accurate quantification of this acid and its potential ester byproducts or metabolites is critical for process monitoring, impurity profiling, and pharmacokinetic studies.
The primary analytical hurdle for carboxylic acids like this compound in GC-MS is their poor chromatographic behavior. The presence of the carboxylic acid functional group leads to high polarity and the ability to form intermolecular hydrogen bonds.[3] This results in low volatility and potential adsorption to active sites within the GC inlet and column, leading to poor peak shape, low sensitivity, and non-reproducible results.[4] To overcome these issues, chemical derivatization is an essential sample preparation step.[4][5] This protocol employs silylation, a widely used and highly effective technique that replaces the active hydrogen on the carboxyl group with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and suitability for GC-MS analysis.[6]
Experimental Workflow Overview
The analytical process follows a logical sequence designed to ensure sample integrity, analytical accuracy, and reproducibility. The workflow begins with sample extraction, followed by the critical derivatization step, and culminates in GC-MS analysis and data interpretation.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Protocols and Methodologies
Sample Preparation: Extraction
The choice of extraction method depends on the sample matrix. For isolating the analyte from a complex matrix like plasma or a reaction mixture, Solid-Phase Extraction (SPE) is recommended for its selectivity and efficiency.[7]
Protocol 1: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode anion exchange cartridge) by washing sequentially with 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Adjust the sample pH to >9.0 to ensure the carboxylic acid is deprotonated and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of methanol to remove neutral and basic impurities.
-
Elution: Elute the target analyte, this compound, using 3 mL of a 2% formic acid solution in ethyl acetate. The acid in the elution solvent protonates the analyte, releasing it from the sorbent.
-
Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.
Chemical Derivatization: Silylation
This step is paramount for successful analysis. We will convert the carboxylic acid to its corresponding trimethylsilyl (TMS) ester using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). MSTFA is a powerful silylating agent, and its byproducts are volatile, minimizing interference in the chromatogram.[6]
Caption: Silylation of this compound to its volatile TMS ester.
Protocol 2: Silylation Procedure
-
To the dried sample residue from Protocol 1, add 100 µL of pyridine (as a catalyst and solvent).
-
Add 100 µL of MSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection. It is crucial to prevent exposure to moisture, as it can hydrolyze the TMS ester.[6]
GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument in use. A non-polar column is suitable as the derivatized analyte is non-polar.[8]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatography. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity in EI mode. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane phase provides good separation for a wide range of semi-volatile compounds. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Oven Program | Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) | The temperature program is designed to separate the analyte from solvent and derivatization agent peaks while ensuring it elutes in a reasonable time. |
| MS Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan (m/z 50-450) | Allows for qualitative identification and spectral confirmation of the analyte. For quantification, Selected Ion Monitoring (SIM) can be used for higher sensitivity. |
Data Analysis and Interpretation
The mass spectrum of the derivatized this compound is predictable based on established fragmentation rules for esters and silylated compounds.
Analyte: this compound, TMS ester (Molecular Weight: 216.34 g/mol )
Expected Fragmentation Pattern: Upon electron ionization, the molecular ion (M+) at m/z 216 may be observed, though it can be of low abundance. Key fragments provide structural confirmation.
Caption: Proposed EI fragmentation of this compound TMS ester.
| m/z (Mass-to-Charge) | Proposed Fragment Identity | Significance |
| 216 | [M]+• (Molecular Ion) | Confirms the molecular weight of the derivatized analyte. |
| 201 | [M - CH₃]+ | Characteristic loss of a methyl group from the TMS moiety. A very common and indicative fragment for TMS derivatives. |
| 147 | [M - C₅H₉]+ | Loss of the cyclopentyl radical from the ether linkage. |
| 117 | [CH₂(OTMS)C=O]+ | Acylium ion formed by cleavage of the ether bond. This fragment is highly diagnostic for the derivatized acetic acid portion.[9] |
| 73 | [Si(CH₃)₃]+ | The trimethylsilyl cation, a hallmark fragment for all TMS-derivatized compounds. Often a base peak. |
| 69 | [C₅H₉]+ | Cyclopentyl cation. |
Method Validation
To ensure the method is fit for its intended purpose, a single-laboratory validation should be performed according to regulatory guidelines such as those from the FDA.[10][11] The following parameters must be assessed.
Table of Method Validation Parameters and Acceptance Criteria:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with analyte, and potential interferences. | No interfering peaks at the retention time of the analyte in the blank matrix. |
| Linearity & Range | Analyze calibration standards at ≥5 concentration levels (e.g., 1-100 µg/mL). | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze quality control (QC) samples at low, medium, and high concentrations (n=3). | Mean recovery within 85-115% of the nominal value. |
| Precision | Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, n=6) on QC samples. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Determined at a signal-to-noise ratio of 3:1. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined at a signal-to-noise ratio of 10:1 with acceptable precision and accuracy. | The lowest concentration that can be reliably quantified. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its esters. By addressing the core challenge of analyte polarity through a robust silylation procedure, this method achieves the sensitivity, specificity, and reliability required for demanding research and quality control environments. The detailed steps for sample preparation, instrumentation, data analysis, and method validation serve as a complete guide for implementation in the laboratory.
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The Strategic Role of 2-(Cyclopentyloxy)acetic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the role of 2-(Cyclopentyloxy)acetic acid as a pivotal structural motif and versatile building block in medicinal chemistry. While not a therapeutic agent in itself, its unique combination of a lipophilic cyclopentyl ring and an acidic acetic acid group, connected by a stable ether linkage, makes it a valuable scaffold in the design of potent and selective modulators of various biological targets. We will explore its application in the development of prostacyclin analogues for cardiovascular diseases, sphingosine-1-phosphate (S1P) receptor modulators for autoimmune disorders, and cyclooxygenase (COX) inhibitors for inflammation, providing field-proven insights and detailed synthetic considerations.
Introduction: The this compound Moiety - A Privileged Scaffold
In the landscape of drug discovery, certain chemical motifs consistently appear in the structures of successful therapeutic agents. These "privileged scaffolds" possess a combination of physicochemical properties and three-dimensional architecture that allows for favorable interactions with multiple biological targets. This compound (CAS 95832-60-3), with its simple yet elegant structure, represents such a scaffold.[1][2]
The ether linkage provides metabolic stability and influences the molecule's conformation, while the cyclopentyl group offers a defined lipophilic character crucial for receptor binding.[3] The terminal carboxylic acid group can act as a key hydrogen bond donor and acceptor, or serve as a handle for further chemical modification. This trifecta of features makes the this compound moiety a cornerstone in the rational design of new chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 95832-60-3 | [1][4] |
| Molecular Formula | C₇H₁₂O₃ | [1][4] |
| Molecular Weight | 144.17 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [1] |
| Primary Use | Intermediate in organic synthesis | [5] |
Application in Prostacyclin Analogues for Pulmonary Arterial Hypertension (PAH)
Prostacyclin (PGI₂) is a potent vasodilator and inhibitor of platelet aggregation, playing a critical role in cardiovascular homeostasis.[6] However, its therapeutic use is limited by its chemical instability. This has driven the development of stable synthetic analogues, many of which incorporate structural features reminiscent of this compound.
Mechanistic Rationale
Prostacyclin analogues exert their effects by activating the prostacyclin (IP) receptor, a G-protein coupled receptor. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates vasodilation and inhibits platelet aggregation. The cyclopentane ring is a core structural element of all prostanoids. In synthetic analogues, replacing the unstable vinyl ether of PGI₂ with more stable ether linkages, and modifying the side chains, has led to drugs with improved pharmacokinetic profiles.[1][7]
The this compound Motif in Action: The Case of Treprostinil
Treprostinil is a stable prostacyclin analogue used in the treatment of PAH. While not directly synthesized from this compound, its core structure features a benzindene nucleus with an acetic acid side chain, highlighting the importance of this functionality. The synthesis of Treprostinil involves the construction of a complex polycyclic system where the acetic acid moiety is crucial for its biological activity.[4][8]
Protocol 1: Conceptual Synthetic Workflow for a Prostacyclin Analogue Core
This protocol outlines a generalized, conceptual approach for the synthesis of a key intermediate that could be elaborated into a prostacyclin analogue, illustrating the importance of building the cyclopentane and acetic acid functionalities.
Objective: To synthesize a functionalized cyclopentane ring with an acetic acid side chain precursor.
Materials:
-
Starting cyclopentenone derivative
-
Organocuprate reagent for conjugate addition
-
Electrophile for trapping the enolate
-
Reagents for side-chain elaboration (e.g., Wittig reagents)
-
Standard laboratory glassware and purification equipment (chromatography)
Step-by-Step Methodology:
-
Conjugate Addition: React a suitable cyclopentenone precursor with a Gilman cuprate (R₂CuLi) to introduce the lower side chain of the prostacyclin analogue. This step is crucial for establishing the stereochemistry of the cyclopentane core.
-
Enolate Trapping: The resulting enolate is trapped with an electrophile that will serve as the precursor to the acetic acid side chain (e.g., an allyl halide).
-
Side Chain Modification: The introduced upper side chain is then chemically modified. For instance, an allyl group can be oxidatively cleaved to an aldehyde.
-
Wittig Reaction: The aldehyde is then subjected to a Wittig reaction to install the remainder of the acetic acid side chain, often in the form of an ester.
-
Deprotection and Hydrolysis: Finally, any protecting groups are removed, and the ester is hydrolyzed to yield the free carboxylic acid, which is the key pharmacophoric feature.
Causality: The stereocontrolled conjugate addition is fundamental for the correct spatial arrangement of the side chains, which is critical for IP receptor binding. The Wittig reaction provides a reliable method for constructing the carbon-carbon double bond in the upper side chain with control over the geometry.
Caption: Conceptual workflow for prostacyclin analogue synthesis.
Role in Sphingosine-1-Phosphate (S1P) Receptor Modulators
S1P receptors are a class of G protein-coupled receptors that play a crucial role in the trafficking of lymphocytes from lymph nodes to the peripheral circulation.[9][10] Modulators of the S1P1 receptor are effective in treating autoimmune diseases like multiple sclerosis by sequestering autoreactive lymphocytes in the lymph nodes.[11][12]
Mechanistic Insights
S1P1 receptor agonists initially activate the receptor, leading to its internalization and degradation. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient, thus inhibiting their egress from lymphoid tissues.[13] The design of S1P1 modulators often involves a lipophilic moiety that mimics the sphingosine backbone and a polar headgroup that interacts with the receptor's binding pocket.
The this compound Scaffold in S1P1 Modulator Design
The this compound scaffold provides an ideal template for S1P1 modulator design. The cyclopentyl group can serve as a key lipophilic component, while the acetic acid moiety can mimic the phosphate group of the natural ligand, sphingosine-1-phosphate. Structure-activity relationship (SAR) studies have shown that carboxylic acid-containing compounds can be potent S1P receptor agonists.[13][14]
Protocol 2: General Synthesis of a this compound-Based S1P1 Modulator
Objective: To synthesize a novel S1P1 modulator incorporating the this compound scaffold.
Materials:
-
A substituted phenol or heterocyclic alcohol
-
Ethyl 2-bromocyclopentyloxyacetate (or a similar alkylating agent)
-
A suitable base (e.g., potassium carbonate)
-
A solvent (e.g., DMF or acetone)
-
Reagents for hydrolysis (e.g., lithium hydroxide)
Step-by-Step Methodology:
-
Williamson Ether Synthesis: A substituted phenol or a heterocyclic alcohol containing a hydroxyl group is deprotonated with a base like potassium carbonate in a polar aprotic solvent such as DMF.
-
Alkylation: The resulting alkoxide is then reacted with an electrophile like ethyl 2-bromocyclopentyloxyacetate. This step forms the core ether linkage and introduces the protected acetic acid side chain.
-
Purification: The crude product is purified using standard techniques, such as column chromatography, to isolate the ester intermediate.
-
Hydrolysis: The purified ester is then hydrolyzed using a base like lithium hydroxide in a mixture of THF and water to yield the final carboxylic acid.
-
Final Purification: The final product is purified by crystallization or chromatography to yield the pure S1P1 modulator.
Trustworthiness of the Protocol: This protocol relies on well-established and high-yielding reactions like the Williamson ether synthesis and ester hydrolysis, ensuring its reliability and reproducibility.
Caption: General synthetic route to S1P1 modulators.
Application in the Design of Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[15] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced during inflammation. Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[16][17]
The Pharmacophore of COX-2 Inhibitors
The active site of COX-2 has a larger side pocket compared to COX-1. This structural difference has been exploited to design selective COX-2 inhibitors. Many selective inhibitors are diarylheterocycles that can access this side pocket. The this compound scaffold, particularly when attached to a suitable aromatic or heteroaromatic system, can be envisioned as a novel scaffold for COX-2 inhibitors. The cyclopentyloxy group can occupy the hydrophobic channel of the COX active site, while the acetic acid moiety can interact with key residues at the entrance of the active site.
Design and Synthesis of Novel COX-2 Inhibitors
The versatility of the this compound scaffold allows for its incorporation into various molecular frameworks to design novel COX-2 inhibitors. For example, it can be attached to known COX-2 pharmacophores, such as a central pyrazole or thiophene ring, to create new chemical entities with potentially improved selectivity and potency.
Protocol 3: Conceptual Design and Synthesis of a Novel COX-2 Inhibitor
Objective: To design and synthesize a novel COX-2 inhibitor based on the this compound scaffold.
Design Rationale: A central aromatic or heteroaromatic core will be functionalized with a 2-(cyclopentyloxy)acetamido group. The amide linkage is chosen to mimic the sulfonamide or methylsulfone groups present in many selective COX-2 inhibitors.
Materials:
-
An amino-substituted aromatic or heteroaromatic compound
-
2-(Cyclopentyloxy)acetyl chloride
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Step-by-Step Methodology:
-
Acid Chloride Formation: this compound is converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.
-
Amide Coupling: The amino-substituted aromatic or heteroaromatic compound is dissolved in an anhydrous solvent, and a non-nucleophilic base is added. The 2-(cyclopentyloxy)acetyl chloride is then added dropwise at a low temperature (e.g., 0 °C) to control the reaction.
-
Work-up and Purification: After the reaction is complete, it is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
-
Characterization: The final compound is characterized by standard analytical techniques (NMR, MS, etc.) to confirm its structure and purity.
Expertise-Driven Insight: The choice of the aromatic/heteroaromatic core is critical for achieving COX-2 selectivity. Computational docking studies can be employed to predict the binding mode of the designed compounds and guide the selection of the most promising candidates for synthesis.
Caption: Synthetic approach for a novel COX-2 inhibitor.
Conclusion
This compound is a deceptively simple molecule that holds significant potential in medicinal chemistry. Its structural features make it an attractive building block for the synthesis of complex and biologically active molecules. By understanding the role of this scaffold in interacting with key biological targets such as prostacyclin receptors, S1P1 receptors, and COX enzymes, medicinal chemists can leverage its properties to design the next generation of therapeutics for a wide range of diseases. The protocols and insights provided herein are intended to serve as a guide for researchers in this exciting and evolving field.
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- Prostacyclin and its analogues in the treatment of pulmonary hypertension. Pharmacol Ther. 2004 May;102(2):139-53.
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- Sphingosine 1-phosphate receptor modulators in multiple sclerosis and other conditions. Lancet. 2021 Sep 25;398(10306):1184-1194.
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Application Notes & Protocols: Leveraging 2-(Cyclopentyloxy)acetic Acid in the Development of Novel Materials
Abstract
These application notes serve as a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the utilization of 2-(Cyclopentyloxy)acetic acid in the synthesis and modification of advanced materials. This document provides not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental design, empowering researchers to innovate with confidence. We will explore the application of this unique C7 ether carboxylic acid in three key areas: the synthesis of functional polyesters, the surface modification of nanoparticles for enhanced biocompatibility and drug delivery, and the formation of self-assembled monolayers (SAMs) for tailored surface properties. Each protocol is designed as a self-validating system, incorporating essential characterization and data analysis steps to ensure reproducible and reliable outcomes.
Introduction: The Unique Potential of this compound
This compound (CPOXA) is an organic compound featuring a carboxylic acid group linked to a cyclopentyl ring via an ether bond.[1][2] Its molecular structure, C₇H₁₂O₃, presents a compelling combination of a hydrophilic, reactive carboxylic acid head and a moderately hydrophobic, sterically significant cyclopentyloxy tail.[3] This amphiphilic character makes CPOXA a versatile building block for novel materials.
-
The Carboxylic Acid Group (-COOH): This functional group is a cornerstone of materials chemistry. It serves as a reactive handle for covalent bond formation, such as esterification and amidation, and as an anchor group for binding to metal oxide surfaces.[4][5] Its ability to be deprotonated allows for electrostatic interactions and modulation of surface charge, which is critical for controlling nanoparticle stability and biological interactions.[6]
-
The Cyclopentyloxy Group (-O-C₅H₉): This moiety imparts unique properties compared to simple alkyl chains. The cyclic structure provides steric bulk, which can be used to control intermolecular spacing in polymers or self-assembled monolayers. It also influences the hydrophobicity and solubility of the resulting material, potentially enhancing interactions with lipid-based structures like cell membranes, a valuable attribute in drug delivery system design.[7]
The strategic incorporation of CPOXA into material backbones or onto surfaces can therefore be used to fine-tune critical parameters such as solubility, thermal stability, biocompatibility, and drug-loading capacity.
Application I: Synthesis of CPOXA-Functionalized Polyesters
The incorporation of CPOXA as a comonomer in polyester synthesis can introduce biodegradability and modify the polymer's mechanical and thermal properties.[8][9] Step-growth polymerization, specifically polycondensation, is an effective method for creating such materials.[10] The following protocol details the synthesis of a novel polyester by reacting CPOXA and a dicarboxylic acid with a diol.
Protocol 2.1: Synthesis of a Poly(diol-dicarboxylate-co-CPOXA) Polyester
This protocol describes the synthesis of a random copolymer using 1,6-hexanediol, adipic acid, and this compound as a chain-terminating or modifying agent.
Materials:
-
This compound (CPOXA) (CAS: 95832-60-3)
-
Adipic acid (≥99%)
-
1,6-Hexanediol (99%)
-
p-Toluenesulfonic acid (p-TSA) or Titanium(IV) butoxide (Catalyst)
-
Toluene (Anhydrous)
-
Methanol (for purification)
-
Nitrogen (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus with condenser
-
Heating mantle with magnetic stirrer and thermocouple
-
Schlenk line or nitrogen inlet
-
Rotary evaporator
Step-by-Step Methodology:
-
Reactor Setup: Assemble the three-neck flask with the Dean-Stark trap, condenser, and a nitrogen inlet. Ensure all glassware is oven-dried to remove residual moisture.
-
Reagent Addition: To the flask, add 1,6-hexanediol (0.1 mol), adipic acid (0.09 mol), and this compound (0.02 mol). The molar ratio of diol to total carboxylic acids should be approximately 1:1. The inclusion of the monofunctional CPOXA will control the molecular weight and functionalize the chain ends.
-
Scientist's Note: The ratio of di-acid to CPOXA can be varied. A higher CPOXA ratio will result in lower molecular weight polymers, as it acts as a chain terminator. This is a key parameter for tuning the polymer's properties.
-
-
Solvent and Catalyst: Add toluene to the flask to constitute approximately a 50% (w/v) solution. Add the catalyst, p-TSA (0.1-0.5 mol% of the total acid content).
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can cause side reactions at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.
-
Polymerization Reaction: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Scientist's Note: The removal of water is critical as it drives the equilibrium of the polycondensation reaction towards the polymer product, in accordance with Le Châtelier's principle.
-
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when water evolution ceases (usually 4-8 hours).
-
Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous toluene solution into a large excess of cold methanol with stirring.
-
Isolation and Drying: Collect the precipitated polymer by filtration. Wash thoroughly with fresh methanol to remove unreacted monomers and catalyst. Dry the final polymer under vacuum at 40-50°C until a constant weight is achieved.
Characterization and Data Validation
The successful synthesis and properties of the CPOXA-functionalized polyester should be confirmed using the following techniques.
| Parameter | Technique | Expected Outcome |
| Structure Confirmation | FTIR Spectroscopy | Appearance of a strong ester carbonyl peak (~1735 cm⁻¹). Disappearance of the broad O-H stretch from the carboxylic acid. |
| ¹H NMR Spectroscopy | Signals corresponding to the CPOXA cyclopentyl group and the polymer backbone should be present and integrable. | |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determination of Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), and Polydispersity Index (PDI). |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Measurement of Glass Transition Temperature (Tg) and Melting Temperature (Tm). CPOXA incorporation is expected to lower the Tg. |
Application II: Surface Functionalization of Nanoparticles
The carboxylic acid group of CPOXA provides a robust anchor for modifying the surfaces of various nanoparticles (NPs), a critical step in preparing them for biomedical applications like drug delivery and bio-imaging.[11] Functionalization can enhance colloidal stability, improve biocompatibility, and provide a hydrophobic surface character via the cyclopentyloxy group.[4]
Protocol 3.1: CPOXA Conjugation to Amine-Functionalized Iron Oxide Nanoparticles
This protocol uses the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond between CPOXA and amine-functionalized superparamagnetic iron oxide nanoparticles (Amine-SPIONs).[11]
Materials:
-
Amine-SPIONs dispersed in water (e.g., 10 mg/mL)
-
This compound (CPOXA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
Equipment:
-
Probe sonicator
-
Vortex mixer
-
Centrifuge with magnetic separation capability
-
pH meter
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
FTIR Spectrometer
Step-by-Step Methodology:
-
Activation of CPOXA: In a microcentrifuge tube, dissolve CPOXA (5-10 molar excess relative to surface amines on SPIONs) in MES buffer. Add NHS (1.5 eq to CPOXA) and EDC (1.5 eq to CPOXA). Vortex briefly and allow the reaction to proceed for 15-20 minutes at room temperature to form the NHS-ester intermediate.
-
Scientist's Note: This two-step process (pre-activation of the carboxylic acid) is crucial. EDC reacts with the -COOH group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and can hydrolyze. NHS is added to react with it, forming a more stable, amine-reactive NHS-ester, which improves the efficiency of conjugation to the nanoparticles.
-
-
Nanoparticle Preparation: In a separate tube, disperse the Amine-SPIONs in MES buffer to a final concentration of 1-2 mg/mL. Sonicate for 2-3 minutes to ensure a monodisperse suspension.
-
Conjugation Reaction: Add the activated CPOXA-NHS ester solution to the dispersed Amine-SPIONs. Gently mix and allow the reaction to proceed for 2-4 hours at room temperature with end-over-end rotation.
-
Quenching and Washing: Quench any unreacted NHS-esters by adding a small amount of Tris buffer or by changing the pH to neutral. Separate the now CPOXA-functionalized SPIONs (CPOXA-SPIONs) from the reaction mixture using a strong magnet.
-
Purification: Discard the supernatant, which contains unreacted reagents and byproducts. Resuspend the nanoparticle pellet in PBS (pH 7.4). Repeat this magnetic separation and resuspension wash cycle three times to ensure complete removal of impurities.
-
Final Dispersion: After the final wash, resuspend the purified CPOXA-SPIONs in the desired buffer or DI water for characterization and storage.
Characterization and Data Validation
Confirming successful surface modification is critical for downstream applications.
| Parameter | Technique | Expected Change (Amine-SPIONs vs. CPOXA-SPIONs) |
| Surface Chemistry | FTIR Spectroscopy | Appearance of amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands. |
| Hydrodynamic Size | Dynamic Light Scattering (DLS) | A slight increase in the average hydrodynamic diameter due to the added CPOXA layer. |
| Surface Charge | Zeta Potential | A shift in zeta potential from positive (due to -NH₃⁺) to negative (due to residual -COO⁻ from unreacted CPOXA or pH effects). |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Increased organic weight loss at high temperatures, corresponding to the mass of the conjugated CPOXA. |
Visualizations: Schemes and Workflows
Reaction Scheme for Polyester Synthesis
Caption: Polycondensation scheme for synthesizing a CPOXA-functionalized polyester.
Workflow for Nanoparticle Functionalization
Caption: Experimental workflow for CPOXA conjugation to amine-functionalized nanoparticles.
Diagram of a CPOXA-Modified Surface
Caption: Logical diagram of a surface functionalized with this compound.
References
- Zhang, H., et al. (2009). Surface modification of hydrophobic nanocrystals using short-chain carboxylic acids. Journal of Colloid and Interface Science, 337(1), 75-80.
- CD Bioparticles. (n.d.). Carboxyl Modification.
- Eyley, S., & Thielemans, W. (2016). Concurrent Cellulose Hydrolysis and Esterification to Prepare a Surface-Modified Cellulose Nanocrystal Decorated with Carboxylic Acid Moieties. ACS Sustainable Chemistry & Engineering, 4(1), 106-115.
- Raval, N., et al. (2016). Surface Modification of Graphene Oxide by Carboxyl-Group: Preparation, Characterization, and Application for Proteins Immobilization. Journal of Chemistry, 2016, 1-9.
- Freire, M., et al. (2023). Calcite Surfaces Modified with Carboxylic Acids (C2 to C18): Layer Organization, Wettability, Stability, and Molecular Structural Properties. Langmuir, 39(42), 14987–14999.
- Chemsrc. (n.d.). This compound.
- American Elements. (n.d.). This compound.
- Corbo, C., et al. (2021). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Molecular Biosciences, 8, 587190.
- Patsnap. (n.d.). Carboxylic Acid Applications in Nanotechnology: Future Insights.
- Miller, B. S., et al. (2018). General Method to Increase Carboxylic Acid Content on Nanodiamonds. ACS Omega, 3(1), 1168–1176.
- Google Patents. (1996). Process for polymerization of carboxylic acid polymers and copolymers.
- National Center for Biotechnology Information. (n.d.). 2-Cyclopentyl-2-oxoacetic acid. PubChem Compound Database.
- Siewierska, K., et al. (2022). Examples of carboxylic acid-based monomers and their derivatives relevant for ATRP. ResearchGate.
- MySkinRecipes. (n.d.). This compound.
- Zhang, Z., et al. (2023). Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride: Fast Kinetics, Ultra-High Molecular Weight, and Mechanism. ChemRxiv.
- LibreTexts Chemistry. (2024). Polyamides and Polyesters - Step-Growth Polymers.
- Yuan, H., et al. (2023). Synthesis of novel polymers with biodegradability from propylene and carbon monoxide. ChemRxiv.
- Yuan, H., et al. (2023). Synthesis of novel polymers with biodegradability from propylene and carbon monoxide. Cambridge Open Engage.
- O'Sullivan, T. P. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 27(34), 5857-5872.
- ResearchGate. (n.d.). Synthesis of novel poly(ethylene glycol) based amphiphilic polymers.
- O'Donnell, P. B., et al. (2017). Synthesis and Characterisation of Novel Temperature and pH Sensitive Physically Cross-Linked Poly(N-vinylcaprolactam-co-itaconic Acid) Hydrogels for Drug Delivery. Polymers, 9(10), 508.
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(9), 4433-4447.
- Wang, G., et al. (2021). Synthesis of higher carboxylic acids from ethers, CO2 and H2. Nature Communications, 12, 1323.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
- Wang, M., et al. (2022). Advances in synthetic strategies for two-dimensional conjugated polymers. Chemical Society Reviews, 51, 1013-1065.
- Solomon, M., et al. (2023). Silver Nanoparticles Functionalized with Polymeric Substances to Reduce the Growth of Planktonic and Biofilm Opportunistic Pathogens. International Journal of Molecular Sciences, 24(9), 7891.
- Di Mola, A., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 25(22), 5423.
- Pescitelli, G., et al. (2022). Chirality at the Nanoparticle Surface: Functionalization and Applications. International Journal of Molecular Sciences, 23(19), 11925.
- Jain, T. K., et al. (2005). PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications. Molecular Pharmaceutics, 2(3), 194–205.
- Iheme, C. I., et al. (2023). Eco-benign phytochemically-functionalized Ag-core Fe-shell bimetallic nanoparticles for targeted antioxidant and anti-inflammatory drug delivery. Scientific Reports, 13, 17548.
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Application Note & Protocols: 2-(Cyclopentyloxy)acetic Acid as a Novel Ligand for Coordination Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis, characterization, and potential applications of coordination complexes involving 2-(Cyclopentyloxy)acetic acid. Carboxylate-containing molecules are a cornerstone of coordination chemistry, offering versatile binding modes and enabling the construction of novel materials and potential therapeutic agents.[1][2][3][4] This application note will detail protocols for the synthesis of the ligand and its subsequent complexation with transition metals, methods for structural and electronic characterization, and a discussion of promising research and development avenues.
Introduction: The Potential of this compound
This compound (c-C₅H₉OCH₂COOH) is an intriguing candidate for ligand development in coordination chemistry. Its structure combines two key features: a carboxylate group, which is a well-established and versatile coordination moiety, and a bulky, hydrophobic cyclopentyloxy group.[1][2] The carboxylate functional group can coordinate to metal ions in a variety of modes, including monodentate, bidentate (chelating), and bridging fashions.[1][5] This versatility allows for the formation of discrete molecular complexes, one-dimensional chains, two-dimensional layers, and three-dimensional metal-organic frameworks (MOFs).[2][3][6]
The cyclopentyl group introduces steric bulk, which can influence the resulting coordination geometry and dimensionality of the metal complex. This can be strategically employed to create specific cavity sizes in MOFs or to modulate the reactivity of the metal center in catalytic applications.[7] Furthermore, the lipophilic nature of the cyclopentyl moiety may enhance the solubility of the resulting metal complexes in non-polar solvents and could be a valuable feature in the design of metallodrugs, potentially influencing membrane permeability and bioavailability.
This guide will provide the foundational protocols to explore the coordination chemistry of this promising, yet underexplored, ligand.
Synthesis of this compound
While this compound is commercially available[8][9][10][11][12], for researchers wanting to synthesize it in-house, a standard Williamson ether synthesis approach can be employed. This involves the reaction of a cyclopentoxide salt with an acetate derivative.
Protocol 2.1: Synthesis of this compound
Materials:
-
Cyclopentanol
-
Sodium hydride (NaH) or other suitable strong base
-
Ethyl bromoacetate
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Formation of Sodium Cyclopentoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentanol in anhydrous THF. Cool the solution in an ice bath. Slowly add sodium hydride in portions. Allow the reaction to stir at room temperature until hydrogen gas evolution ceases.
-
Etherification: To the freshly prepared sodium cyclopentoxide solution, add ethyl bromoacetate dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by carefully adding water. Add a solution of sodium hydroxide to hydrolyze the ester. Heat the mixture to reflux for 2-4 hours.
-
Acidification and Extraction: Cool the reaction mixture to room temperature and acidify with hydrochloric acid until the pH is ~2. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Synthesis of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through several common methods in coordination chemistry.[1][13] The choice of method will depend on the metal salt precursor and the desired product.
Protocol 3.1: General Synthesis of a Metal-[2-(Cyclopentyloxy)acetate] Complex
Materials:
-
This compound
-
A suitable metal salt (e.g., Cu(II) acetate, Zn(II) chloride, Ni(II) nitrate)
-
A suitable solvent (e.g., methanol, ethanol, water, or a mixture)
-
A base (e.g., sodium hydroxide, triethylamine) if starting from the protonated ligand.
Procedure:
-
Ligand Deprotonation: Dissolve this compound in the chosen solvent. Add one equivalent of a base to deprotonate the carboxylic acid, forming the carboxylate ligand in situ.
-
Complexation: In a separate flask, dissolve the metal salt in the same solvent. Slowly add the metal salt solution to the ligand solution with stirring.
-
Precipitation/Crystallization: The metal complex may precipitate immediately. If not, the reaction mixture can be stirred at room temperature or gently heated to promote complex formation. Slow evaporation of the solvent, or diffusion of an anti-solvent, can be used to obtain crystalline material.
-
Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of a metal complex with this compound.
Characterization of the Ligand and its Complexes
A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized ligand and to elucidate the structure and properties of the resulting metal complexes.[14][15]
Spectroscopic and Analytical Techniques
| Technique | Purpose for Ligand Characterization | Purpose for Complex Characterization | Expected Observations |
| FTIR Spectroscopy | Confirm presence of C=O (~1700-1750 cm⁻¹) and O-H (~2500-3300 cm⁻¹, broad) of the carboxylic acid. | Monitor shift of C=O stretch to asymmetric (~1550-1620 cm⁻¹) and symmetric (~1380-1420 cm⁻¹) stretches of the carboxylate upon coordination. The difference (Δν) between these stretches can indicate the coordination mode. | A large Δν suggests a monodentate coordination, while a smaller Δν is indicative of a bidentate or bridging mode. |
| ¹H and ¹³C NMR | Confirm the chemical structure and purity of the ligand. | Can be used for diamagnetic complexes (e.g., Zn(II)). Broadening or shifting of ligand signals upon coordination. | Shifts in the protons and carbons alpha to the carboxylate group are expected. |
| UV-Vis Spectroscopy | Determine the electronic transitions of the ligand. | Observe ligand-to-metal charge transfer (LMCT) bands and d-d transitions for transition metal complexes. | Appearance of new absorption bands in the visible region for colored transition metal complexes. |
| Mass Spectrometry | Determine the molecular weight of the ligand. | Determine the molecular weight of the complex and its fragmentation pattern. | Provides evidence for the stoichiometry of the metal-ligand complex. |
| Elemental Analysis | Determine the elemental composition (C, H, O) of the ligand. | Confirm the bulk purity and stoichiometry of the metal complex. | Experimental percentages should match the calculated values for the proposed formula. |
| Single-Crystal X-ray Diffraction | Not applicable unless the ligand is a crystalline solid at room temperature. | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and crystal packing. | The ultimate method for unambiguously determining the coordination mode of the ligand. |
Potential Applications
The unique combination of a versatile coordinating group and a bulky, lipophilic moiety suggests several potential applications for metal complexes of this compound.
Metal-Organic Frameworks (MOFs)
The ligand can be used as a linker to construct MOFs.[3][6][16][17] The cyclopentyl group could act as a "strut," influencing the pore size and creating a hydrophobic internal environment. This could be advantageous for the selective adsorption and separation of non-polar guest molecules.
Logical Relationship for MOF Formation
Caption: The fundamental components leading to the formation of a Metal-Organic Framework.
Homogeneous Catalysis
Transition metal complexes soluble in organic solvents are widely used as catalysts.[1] The lipophilic nature of the ligand could enhance the solubility of metal complexes in organic reaction media, making them suitable for applications in homogeneous catalysis, such as oxidation or coupling reactions.
Metallodrug Development
Many biologically active compounds are metal-based. The introduction of a metal center can confer unique therapeutic properties. The overall lipophilicity of a 2-(Cyclopentyloxy)acetate complex could be tuned to improve cell membrane permeability, a critical factor in drug design. The ligand itself is a derivative of acetic acid, a common biological building block, suggesting potential biocompatibility.
Conclusion
This compound presents itself as a ligand with significant untapped potential in coordination chemistry. Its straightforward synthesis and the versatile coordination chemistry of its carboxylate group, combined with the steric and electronic influence of the cyclopentyloxy moiety, make it an attractive building block for new materials and molecules. The protocols and insights provided in this application note are intended to serve as a foundational guide for researchers to explore the rich and varied coordination chemistry of this promising ligand.
References
- Wikipedia.
- Indian Academy of Sciences. Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. [Link]
- Quora.
- Google Patents.
- PubMed Central. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. [Link]
- ACS Publications. Metal Carboxylate-Phosphonate Hybrid Layered Compounds: Synthesis and Single Crystal Structures of Novel Divalent Metal Complexes with N-(Phosphonomethyl)iminodiacetic Acid | Inorganic Chemistry. [Link]
- UQ eSpace.
- GIQIMO.
- Chemistry LibreTexts. 9.
- Royal Society of Chemistry. Effect of organic linker substituents on properties of metal–organic frameworks: a review. [Link]
- ResearchGate.
- PubMed. Interaction of metal ions with carboxylic and carboxamide groups in protein structures. [Link]
- ResearchGate.
- Chemsrc. This compound | CAS#:95832-60-3. [Link]
- AMERICAN ELEMENTS. This compound | CAS 95832-60-3. [Link]
- Wikipedia. Carboxylate-based metal–organic frameworks. [Link]
- ResearchGate. Various carboxylic acid linkers used for MOF synthesis and a common.... [Link]
- ResearchGate. (a) Coordination modes of carboxylate ligands in complex 1; (b) a.... [Link]
- MySkinRecipes. This compound. [Link]
- Truman State University.
- Google Patents. US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.
- AMERICAN ELEMENTS. This compound | CAS 95832-60-3. [Link]
- Google Patents. CN104193612A - Method for preparing 2,3,5-tricarboxyl cyclopentylacetic acid.
- PubChem. 2-Cyclopentyl-2-oxoacetic acid | C7H10O3 | CID 12359746. [Link]
- PubChem. 2-Cyclopentylideneacetic acid | C7H10O2 | CID 297453. [Link]
- MDPI. Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. [Link]
Sources
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- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting common issues in 2-(Cyclopentyloxy)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights in a direct question-and-answer format to facilitate your experimental success.
Section 1: Reaction Strategy and Core Principles
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis . This venerable and reliable method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. In this specific synthesis, the alkoxide of cyclopentanol reacts with a haloacetic acid, typically chloroacetic acid, in the presence of a strong base.
The overall reaction is as follows:
Caption: Troubleshooting decision tree for low yield issues.
Section 5: Physical & Chemical Properties
| Property | Value | Reference |
| CAS Number | 95832-60-3 | |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Boiling Point | 147 °C (at 11 Torr) | |
| Density | 1.115 g/cm³ |
References
- Chemsrc. This compound | CAS#:95832-60-3. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- The Williamson Ether Synthesis. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- MiraCosta College. Chemistry 211 Experiment 4. [Link]
- Recrystalliz
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- Williamson Ether Synthesis. [Link]
Strategies to improve the reaction yield of 2-(Cyclopentyloxy)acetic acid
Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, which is typically achieved via the Williamson ether synthesis.[1][2][3]
Problem 1: Low to No Yield of this compound
Q: I am attempting to synthesize this compound from cyclopentanol and chloroacetic acid, but my yield is very low. What are the potential causes and how can I improve it?
A: Low or no yield in this Williamson ether synthesis can stem from several factors, primarily related to the reaction conditions and the nature of the reactants. The reaction proceeds via an S(_N)2 mechanism, where the cyclopentoxide ion attacks the electrophilic carbon of the chloroacetic acid.[1][4]
Potential Causes & Solutions:
-
Incomplete Deprotonation of Cyclopentanol: The cyclopentoxide is the active nucleophile. Incomplete deprotonation of cyclopentanol will result in a low concentration of the nucleophile, leading to a slow or incomplete reaction.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the cyclopentanol. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are often more effective.[4] It is crucial to use an anhydrous solvent when using reactive bases like NaH.
-
-
Inappropriate Solvent Choice: The choice of solvent is critical for an S(_N)2 reaction. Protic solvents (like water or ethanol) can solvate the nucleophile, reducing its reactivity.
-
Unfavorable Reaction Temperature: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be too slow to complete in a reasonable time. Conversely, excessively high temperatures can promote side reactions.
-
Side Reactions: The primary competing reaction is the E2 elimination, although with chloroacetic acid, this is less of a concern.[2][6] Another potential side reaction is the reaction of the base with chloroacetic acid.
-
Solution: Add the chloroacetic acid slowly to the solution of the cyclopentoxide. This will keep the concentration of the chloroacetic acid low at any given time, favoring the desired S(_N)2 reaction.
-
Experimental Protocol: Optimized Synthesis of this compound
-
Alkoxide Formation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solvent.
-
Slowly add cyclopentanol (1.0 equivalent) dropwise to the suspension. Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Ether Formation: Cool the mixture in an ice bath.
-
Dissolve chloroacetic acid (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the cyclopentoxide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Acidify the aqueous solution to pH 2-3 with 6M HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.[3]
Problem 2: Presence of Unreacted Starting Materials in the Final Product
Q: After my reaction and work-up, I see significant amounts of unreacted cyclopentanol and chloroacetic acid in my NMR spectrum. What could be the reason?
A: The presence of unreacted starting materials usually points to an incomplete reaction.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: As mentioned previously, the reaction may not have been allowed to proceed to completion.
-
Solution: Increase the reaction time or temperature, while carefully monitoring for the formation of byproducts by TLC.
-
-
Deactivation of the Nucleophile: Moisture in the reaction can quench the highly reactive cyclopentoxide.
-
Solution: Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere.
-
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: While a 1:1 stoichiometry is theoretically required, using a slight excess of the alkylating agent (chloroacetic acid) can sometimes drive the reaction to completion. However, be mindful that this can make purification more challenging.
-
Problem 3: Difficulty in Purifying the Final Product
Q: I am struggling to purify this compound. What are the common impurities and how can I remove them?
A: Purification can be challenging due to the presence of unreacted starting materials and side products.
Common Impurities & Purification Strategies:
-
Unreacted Cyclopentanol: This can often be removed by washing the organic extract with a dilute aqueous base solution. However, since the product is an acid, a careful extraction is required.
-
Unreacted Chloroacetic Acid: This can be removed by washing the organic layer with water.
-
Side Products from Elimination: While less likely with chloroacetic acid, any alkene byproducts can be separated by column chromatography.
-
Purification Method:
-
Acid-Base Extraction: After the initial extraction, the organic layer containing the product can be extracted with a saturated sodium bicarbonate solution.[7] The acidic product will move to the aqueous layer as its sodium salt. The layers are then separated, and the aqueous layer is re-acidified with 6M HCl to precipitate the pure this compound, which can then be extracted with an organic solvent.[7]
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a powerful purification technique.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the synthesis of this compound?
A1: The synthesis of this compound is a classic example of the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.[1][4] In the first step, a strong base is used to deprotonate cyclopentanol, forming a cyclopentoxide ion. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid and displacing the chloride ion (the leaving group) to form the ether linkage.[1][2]
Q2: Which haloacetic acid is the best choice: chloroacetic, bromoacetic, or iodoacetic acid?
A2: The reactivity of the alkyl halide in an S(_N)2 reaction depends on the leaving group ability of the halide, which follows the order I > Br > Cl > F. Therefore, iodoacetic acid would be the most reactive, followed by bromoacetic acid, and then chloroacetic acid. While chloroacetic acid is often used due to its lower cost and availability, using bromoacetic or iodoacetic acid could lead to faster reaction times or allow for milder reaction conditions.
Q3: Can I use a phase transfer catalyst to improve the reaction?
A3: Yes, a phase transfer catalyst (PTC) can be very effective, especially if you are using a biphasic system (e.g., aqueous NaOH and an organic solvent). The PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the haloacetic acid occurs.[1] This can significantly increase the reaction rate and yield.[8][9]
Q4: What are the main safety precautions to consider during this synthesis?
A4:
-
Strong Bases: Sodium hydride is highly flammable and reacts violently with water to produce hydrogen gas, which is explosive. It should be handled under an inert atmosphere and away from any sources of ignition. Sodium hydroxide is corrosive and can cause severe burns.
-
Haloacetic Acids: Chloroacetic acid and its bromo and iodo analogs are toxic and corrosive. Avoid skin contact and inhalation.
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. It is important to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Work in a well-ventilated fume hood.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (cyclopentanol and chloroacetic acid) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the progress of the reaction. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Data Summary Table
| Parameter | Recommendations | Rationale |
| Base | NaH, KH, NaOH | Strong bases are needed for complete deprotonation of cyclopentanol. NaH and KH are generally more effective than NaOH. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide, accelerating the S(_N)2 reaction. |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. |
| Alkylating Agent | Chloroacetic acid, Bromoacetic acid, Iodoacetic acid | Reactivity increases from chloro- to iodoacetic acid due to better leaving group ability. |
| Phase Transfer Catalyst | Tetrabutylammonium bromide, 18-crown-6 | Useful in biphasic systems to facilitate the transfer of the nucleophile to the organic phase.[1] |
Troubleshooting Workflow for Low Yield
References
- Wikipedia. Williamson ether synthesis. [Link]
- ChemTalk. Williamson Ether Synthesis. [Link]
- Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]
- Sundin, C., et al. (2013). Identification of Small Molecules Blocking the Pseudomonas aeruginosa Type III Secretion System Protein PcrV.
- Chegg. (2022). Experiment 3: Williamson Ether Synthesis Introduction. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Google Patents. (2015). Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
- University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]
- ResearchGate. (2025).
- Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids. [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Google Patents. (2014). Method for preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters.
- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
- Khan Academy. Williamson ether synthesis. [Link]
- Semantic Scholar.
- Chemsrc. This compound. [Link]
- Google Patents. (1980).
- Semantic Scholar.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]
- Google Patents. (2014). Method for preparing 2,3,5-tricarboxyl cyclopentylacetic acid.
- American Elements. This compound. [Link]
- Googleapis.com. (2003). PHARMACEUTICAL PROPYLENE GLYCOL. [Link]
- American Elements. This compound. [Link]
- Francis Academic Press. (2023).
- Google Patents. (1999). Method of purifying acetic acid.
- Google Patents. (1997). Process for purifying acetic acid.
- Google Patents. (1942).
- PubMed. (2023). Triacetic acid lactone production using 2-pyrone synthase expressing Yarrowia lipolytica via targeted gene deletion. [Link]
- ResearchGate. (2025). Why is the yield of my in-vitro transcription so low? and every time lower than before? [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Experiment 3: Williamson Ether Synthesis Introduction | Chegg.com [chegg.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Advanced Purification of 2-(Cyclopentyloxy)acetic acid
Introduction
Welcome to the technical support center for 2-(Cyclopentyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and require robust, reliable methods for its purification. This compound (CAS 95832-60-3) is a carboxylic acid building block utilized in various research and development applications.[1][2] Achieving high purity is critical for ensuring reproducible results in downstream applications, from screening assays to API synthesis.
This document moves beyond standard protocols to provide in-depth troubleshooting and answers to frequently encountered challenges during purification. The methodologies are structured to be self-validating, explaining the scientific principles behind each step to empower you to adapt and optimize these techniques for your specific experimental context.
General FAQs & Compound Characteristics
Q1: What are the typical impurities encountered with crude this compound?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting a salt of a haloacetic acid with cyclopentanol, or the reaction of cyclopentoxide with a haloacetate followed by hydrolysis. Based on these routes, common impurities include:
-
Unreacted Starting Materials: Residual cyclopentanol, sodium chloroacetate, or bromoacetic acid.
-
Reaction Byproducts: Dimeric ethers or products from side reactions.
-
Residual Solvents: Solvents used during the reaction or initial workup, such as THF, DMF, or toluene.[3]
-
Water: Often retained from aqueous workup steps.
Q2: My purified this compound is a persistent oil or sticky gum, not a solid. What should I do?
A2: While some sources describe it as a liquid, its physical state can be highly sensitive to minor impurities which act as an eutectic contaminant, depressing the melting point.[1] If a solid is expected or required:
-
Confirm Purity: First, analyze the material by HPLC or NMR to ensure the issue isn't a significant amount of a low-melting point impurity.
-
High-Vacuum Drying: Attempt to remove residual solvents by drying under high vacuum, potentially with gentle heating.
-
Trituration: Try stirring the oil vigorously with a non-polar solvent in which it is insoluble, like cold hexanes or pentane. This can sometimes induce crystallization by washing away soluble impurities and providing mechanical shock.
-
Re-purify: If impurities are confirmed, a more rigorous purification via flash chromatography is recommended to remove the contaminants that are inhibiting crystallization.[4]
Troubleshooting Guide 1: Crystallization
Crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[5]
Q3: How do I select an optimal solvent system for the recrystallization of this compound?
A3: The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[6] Given the compound's structure (a polar carboxylic acid group and a non-polar cyclopentyl ring), a mixed solvent system is often effective.
Experimental Protocol: Solvent Screening
-
Place ~20 mg of crude material into a small test tube.
-
Add a solvent dropwise at room temperature. An ideal solvent will not dissolve the compound.
-
Heat the mixture with stirring. A good candidate solvent will fully dissolve the compound near its boiling point.
-
Allow the solution to cool slowly to room temperature, then in an ice bath. Heavy precipitation of crystals indicates a promising solvent.[7]
| Solvent System | Polarity | Rationale & Comments |
| Toluene / Hexane | Low | Dissolve in a minimum of hot toluene and add hot hexane dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then cool slowly. |
| Ethyl Acetate / Hexane | Medium | A very common and effective system.[8] Dissolve in hot ethyl acetate and add hexane as the anti-solvent. |
| Acetone / Water | High | For more polar impurities. Dissolve in warm acetone and add warm water dropwise until the cloud point is reached. Carboxylic acids can sometimes be recrystallized from water.[8] |
| Acetic Acid / Water | High | Acetic acid can be a good solvent for other carboxylic acids.[9] Use glacial acetic acid to dissolve, then add water as the anti-solvent. Volatile impurities are removed on drying. |
Q4: My compound "oils out" during cooling instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This usually happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
Troubleshooting Steps:
-
Re-heat the Solution: Re-heat the mixture until the oil redissolves completely.
-
Add More Solvent: Add a small amount (10-20% more) of the primary solvent to reduce the level of supersaturation.
-
Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, insulated with glass wool or paper towels, before moving it to an ice bath. Slower cooling provides more time for proper crystal nucleation.[5]
-
Seed the Solution: Add a single, pure crystal of this compound to the cooled solution to provide a nucleation site.[5]
-
Change Solvents: If the problem persists, the solubility curve in that solvent system is too steep. Choose a different solvent system from the table above.
Troubleshooting Guide 2: Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases, often an organic solvent and an aqueous solution. For carboxylic acids, this is typically an acid-base extraction.[10]
Q5: An unresolvable emulsion has formed at the interface of my organic and aqueous layers. What should I do?
A5: Emulsions are a common problem, especially when the crude mixture contains surfactant-like impurities.[11] They are often caused by overly vigorous shaking.
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. The goal is to increase surface area contact, not create a homogenous mixture.[11]
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[11] This increases the ionic strength and polarity of the aqueous layer, forcing organic components out and helping to break the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[11]
-
Centrifugation: If the volume is manageable, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method.[11]
Q6: I am performing an acid-base extraction to purify my compound. What is the underlying principle and workflow?
A6: The principle relies on the acidic nature of the carboxyl group. By reacting it with a mild aqueous base (e.g., sodium bicarbonate), the neutral, organic-soluble carboxylic acid is converted into its water-soluble carboxylate salt. Neutral organic impurities remain in the organic layer and can be washed away.
Troubleshooting Guide 3: Flash Column Chromatography
Flash chromatography is a preparative purification technique that uses pressure to drive a solvent through a column of solid adsorbent (stationary phase), typically silica gel.
Q7: My compound streaks badly on the silica TLC plate, making it impossible to assess purity or choose a solvent system. Why is this happening?
A7: This is the most common issue when chromatographing carboxylic acids on standard silica gel.[4] Silica gel is slightly acidic due to surface silanol (Si-OH) groups. Your polar, acidic compound interacts strongly and inconsistently with these sites, leading to a mixture of protonated and deprotonated forms that travel at different rates, causing severe tailing or streaking.[4]
The Solution: Acidify the Eluent
-
Mechanism: Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your eluent (mobile phase) suppresses the deprotonation of your carboxylic acid.[6][12] This ensures it remains in a single, neutral state (R-COOH) that moves as a tight, well-defined band.
-
Application: When preparing your chromatography solvent (e.g., 30% ethyl acetate in hexane), add 1% acetic acid to the final mixture. Use this acidified solvent for both running the TLC and the column itself.
Q8: What is a good starting solvent system for purifying this compound on silica gel?
A8: The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.3 on the TLC plate.[13]
-
Start with a standard polarity system: A mixture of ethyl acetate (polar) and hexanes (non-polar) is an excellent starting point.[6][13]
-
Test different ratios: Spot your crude material on a TLC plate and develop in chambers with different ratios (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexanes). Remember to add 1% acetic acid to each test solvent.
-
Adjust as needed: If the compound remains at the baseline, increase the polarity (more ethyl acetate). If it runs to the solvent front, decrease the polarity (more hexanes). For very polar compounds, a system like methanol/dichloromethane might be necessary.[6]
Purity Analysis via HPLC
After purification, it is essential to verify the purity of the final compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard and reliable method.
Q9: Can you provide a starting HPLC method for purity analysis?
A9: Yes. A generic gradient method using a C18 column is suitable for most carboxylic acids. The acidic mobile phase ensures the carboxyl group is protonated, leading to good peak shape.
Protocol: HPLC Purity Determination
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.
-
Detection: UV at 210 nm.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1) to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.[15]
Example Gradient Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Purity Calculation: The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.[15]
References
- This compound | CAS 95832-60-3. AMERICAN ELEMENTS. [Link]
- Solvent design for crystallization of carboxylic acids.
- Process for the purification of acetic acid by azeotropic distillation.
- Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
- Reactive Extraction of Acetic Acid from Aqueous Sodium Acetate Waste. Nature Environment and Pollution Technology. [Link]
- hplc based procedure development for monitoring acetic acid in daclatasvir drug.
- How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Purification of acetic acid by azeotropic distillation.
- Purification of Organic Compounds by Flash Column Chrom
- Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples.
- Validated Reverse Phase HPLC Method for the Determination of Acetic acid Content in Hard Gelatin Capsule Shells from animal origin. Asian Journal of Research in Chemistry. [Link]
- Tips for Troubleshooting Liquid-Liquid Extraction. K-Jhil. [Link]
- General procedures for the purification of Carboxylic acids. LookChem. [Link]
- ICH Q3C (R9) Guideline on impurities. European Medicines Agency. [Link]
- Method of recovery of acetic acid.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- Running a flash column. Chemistry LibreTexts. [Link]
- Process for the purification of carboxylic acids.
- LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
- ICH Q3C Impurities. OUCI. [Link]
- Recovery and purification of acetic acid from extremely diluted solutions using a mixed bed ion exchange resin – technical feasibility.
- Method of purifying acetic acid.
- Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin.
- Pharmaceutical Impurities: An Overview.
- Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
- Process for extracting acetic acid
- Method of crystallization.
- How does an acid pH modifier impact flash chrom
- RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry. [Link]
- Techniques for Purification of Glacial Acetic Acid
- A two-pass anion-exchange chromatography strategy for enrichment of full capsids in manufacturing of adeno-associated viral vectors. PubMed Central. [Link]
- Recrystallization
- Recrystalliz
- High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids.
- What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. [Link]
- Extracting Acetic Acid from Acidic Solutions.
- Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2.
- Purification of carboxylic acids by complexation with selective solvents.
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Identification and characterization of side products in 2-(Cyclopentyloxy)acetic acid reactions
Welcome to the technical support center for the synthesis and characterization of 2-(cyclopentyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify and characterize side products, ultimately leading to a more efficient and robust synthetic process.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis of this compound.
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is a variation of the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a haloacetate, typically sodium chloroacetate, by a cyclopentoxide salt, such as sodium cyclopentoxide. The cyclopentoxide is generated in situ by treating cyclopentanol with a strong base like sodium hydride or sodium hydroxide.[3][4]
Q2: I am observing a low yield of my desired product. What are the likely causes?
A2: Low yields in this synthesis are often attributed to competing side reactions. The primary culprit is the E2 elimination of the haloacetate, promoted by the basic conditions, which can lead to the formation of glyoxylic acid and other degradation products. Another significant factor can be the presence of water in the reaction, which can consume the base and hydrolyze the haloacetate.
Q3: My final product is difficult to purify. What are the potential impurities I should be looking for?
A3: The main impurities to consider are unreacted starting materials (cyclopentanol and chloroacetic acid), the elimination byproduct cyclopentene, and potentially dicyclopentyl ether.[5][6] Depending on the workup and purification method, you might also find salts from the reaction.
Q4: What analytical techniques are best suited for monitoring the reaction and characterizing the final product and its impurities?
A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for monitoring the disappearance of starting materials and the formation of the acidic product.[7][8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities like cyclopentene and dicyclopentyl ether.[10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of the final product and the characterization of isolated impurities.[13]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Troubleshooting Low Yield
A diminished yield of this compound is a common hurdle. The following guide will help you diagnose and resolve the underlying issues.
Issue: The yield of this compound is consistently below 50%.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Water | Water will react with the strong base (e.g., sodium hydride) used to deprotonate cyclopentanol, reducing the amount of active cyclopentoxide nucleophile. It can also hydrolyze the chloroacetate. | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Cyclopentanol should be distilled and stored over molecular sieves. |
| Inefficient Deprotonation | If the base is not strong enough or is not used in sufficient quantity, the deprotonation of cyclopentanol will be incomplete, leading to a lower concentration of the nucleophile. | Use a strong, non-nucleophilic base such as sodium hydride (NaH). Ensure at least one molar equivalent of the base is used relative to cyclopentanol. |
| Suboptimal Reaction Temperature | Higher temperatures can favor the competing E2 elimination reaction, leading to the formation of cyclopentene from cyclopentoxide.[5][14][15] | Maintain a moderate reaction temperature. The initial deprotonation can be performed at 0°C, followed by slow warming to room temperature or gentle heating (e.g., 40-50°C) after the addition of sodium chloroacetate. |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion or an increase in side products. | A slight excess of the cyclopentoxide relative to the sodium chloroacetate is often beneficial to ensure complete consumption of the electrophile. A 1.1 to 1.2 molar excess of cyclopentanol and base is a good starting point. |
Workflow for Optimizing Reaction Yield
Caption: Workflow for optimizing the yield of this compound.
Part 3: Identification and Characterization of Side Products
Understanding the side product profile is crucial for developing a robust and reproducible synthesis.
Common Side Products
| Side Product | Formation Mechanism | Identification Method |
| Cyclopentene | E2 Elimination of cyclopentoxide, particularly at higher temperatures.[5][6][16] | GC-MS (low boiling point, characteristic mass spectrum). 1H NMR will show vinylic proton signals. |
| Dicyclopentyl ether | SN2 reaction of cyclopentoxide with a cyclopentyl halide (if formed in situ) or tosylate. This is more likely if the reaction is run with a cyclopentyl halide instead of cyclopentanol. | GC-MS (higher boiling point than cyclopentene, distinct mass spectrum). 1H and 13C NMR will show symmetrical signals. |
| Glycolic Acid | Hydrolysis of unreacted sodium chloroacetate during aqueous workup.[3] | HPLC (will have a different retention time than the product). Can be confirmed by co-injection with an authentic sample. |
| 2-(Cyclopentyloxy)ethyl Cyclopentyl Ether | Esterification of the product, this compound, with unreacted cyclopentanol under acidic workup conditions.[17][18][19][20] | HPLC (will be less polar than the acid product). LC-MS can confirm the molecular weight. 1H NMR will show signals for two cyclopentyl groups. |
Proposed Mechanism of Side Product Formation
Caption: Formation pathways of the desired product and common side products.
Part 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the THF.
-
Slowly add distilled cyclopentanol (1.0 eq) dropwise to the suspension, maintaining the temperature below 5°C.
-
Allow the mixture to stir at 0°C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.
-
In a separate flask, dissolve sodium chloroacetate (1.05 eq) in anhydrous dimethylformamide (DMF).
-
Add the sodium chloroacetate solution to the cyclopentoxide solution dropwise at room temperature.
-
Heat the reaction mixture to 40-50°C and monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction to room temperature and cautiously quench with water.
-
Acidify the aqueous layer to pH 2 with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the starting materials and the acidic product. Retention times will need to be determined using standards.[8][21][22]
Protocol 3: GC-MS Method for Volatile Impurity Analysis
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-400.
This method is suitable for the detection of cyclopentene, dicyclopentyl ether, and unreacted cyclopentanol.[23][24]
References
- Brainly. (2018, March 21). What alkene(s) would be produced from the dehydration of cyclopentanol?
- Pearson+. (n.d.). Propose mechanisms for the following reactions. (a).
- Chegg. (2020, June 22). Solved: The following experiment was completed and the following data was collected.
- Chegg. (2020, June 22). Solved: Experiment 8: The E1 Reaction - Dehydration of Cyclopentanol to Cyclopentene Objectives.
- YouTube. (2009, October 21). Reaction of Cyclopentanol with Sulfuric Acid.
- National Institutes of Health. (2018, May 18). Optimized synthesis and antiproliferative activity of desTHPdactylolides.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- Google Patents. (n.d.). CN102603486A - Method for preparing cyclopentanol from cyclopentene.
- Springer. (2008, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). 2-Cyclopentene-1-acetic acid, 5-hydroxy-, methyl ester, (1R-trans)-.
- Journal of Pharmacy & Pharmacognosy Research. (2020, June 25). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate.
- Wikipedia. (n.d.). Sodium chloroacetate.
- Global Journals. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
- Lumen Learning. (n.d.). 9.5. Williamson ether synthesis.
- ResearchGate. (n.d.). Conversion of Carboxylic Acids into Esters without Use of Alcohols.
- Niran BioChemical Limited. (n.d.). High-Purity Sodium Chloroacetate for Industrial Applications.
- Global Journals. (n.d.). Analysis by GC-MS of an Aza-Michael Reaction Catalyzed by CALB on an Orbital Shaker and under Microwave Irradiation.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Google Patents. (n.d.). CN106397179A - Method for preparing sodium chloroacetate.
- Google Patents. (n.d.). US9175320B2 - Processes for the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and salts thereof.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- J. Med. Chem. Sci. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
- ResearchGate. (n.d.). Kinetic study of the reaction between sodium chloroacetate and potassium ethylxanthogenate.
- ResearchGate. (2018, April 15). GC-MS determination of halogen derivatives of acetic acid.
- Google Patents. (n.d.). CN103512967A - High performance liquid chromatography (HPLC) method for measuring residual quantity of acetic acid in aspisol.
- Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- ResearchGate. (n.d.). Kinetic of esterification of diluted acetic acid with pure 2-ethyl-1-hexanol.
- MDPI. (n.d.). Analytical Separation of Closantel Enantiomers by HPLC.
- SMT. (2017, August 20). HPLC Separation and Simultaneous Analyses of Peroxyacetic Acid and Acetic Acid Coexisting with Hydrogen Peroxide in the Equilibrium Mixture.
- Springer. (n.d.). Enantioselective separation techniques in forensic analysis and clinical toxicology.
- ILO and WHO. (2021). ICSC 1449 - SODIUM CHLOROACETATE.
- ResearchGate. (n.d.). KINETICS OF ESTERIFICATION OF ACETIC ACID WITH 2-ETHYLHEXANOL IN THE PRESENCE OF AMBERLYST 36.
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Technical Support Center: Optimization of Reaction Conditions for Preparing 2-(Cyclopentyloxy)acetic Acid
Welcome to the Technical Support Center for the synthesis of 2-(Cyclopentyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Introduction to the Synthesis
The preparation of this compound is most commonly achieved via the Williamson ether synthesis. This robust and versatile SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide is generated from cyclopentanol, which then displaces a halogen from a haloacetic acid or its ester. Understanding the nuances of this reaction is critical to overcoming common challenges and achieving a successful outcome.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of this compound?
A1: The most common and cost-effective starting materials are cyclopentanol and a haloacetic acid, typically chloroacetic acid or bromoacetic acid. Alternatively, the corresponding esters, such as ethyl chloroacetate, can be used, which would then require a subsequent hydrolysis step to yield the desired carboxylic acid.
Q2: What is the role of the base in this reaction, and which one should I choose?
A2: The base is crucial for deprotonating the cyclopentanol to form the cyclopentoxide nucleophile. Strong bases are required for this step. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, often in aqueous solutions. For reactions sensitive to water, stronger bases like sodium hydride (NaH) in an aprotic solvent can be employed. The choice of base can influence the reaction rate and the formation of side products.
Q3: Can you explain the mechanism of the Williamson ether synthesis for this reaction?
A3: Certainly. The reaction proceeds via a two-step SN2 mechanism:
-
Deprotonation: The strong base removes the acidic proton from the hydroxyl group of cyclopentanol, forming a cyclopentoxide ion.
-
Nucleophilic Attack: The highly nucleophilic cyclopentoxide ion then attacks the electrophilic carbon of the haloacetic acid (or its ester), displacing the halide leaving group in a single, concerted step. This "backside attack" results in the formation of the ether linkage.
Q4: My yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yield is a common issue that can stem from several factors:
-
Incomplete deprotonation: Ensure you are using a sufficiently strong base and appropriate stoichiometry to fully convert the cyclopentanol to the alkoxide.
-
Side reactions: The primary competing reaction is the E2 elimination, especially if using a sterically hindered alkyl halide. However, with haloacetic acids, this is less of a concern. Dimerization of the haloacetic acid can also occur.
-
Reaction temperature and time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction has gone to completion.
-
Work-up and purification losses: Significant product loss can occur during extraction and purification steps. Ensure proper pH adjustment during work-up to maximize the recovery of the carboxylic acid.
Q5: I am observing the formation of cyclopentene as a byproduct. Why is this happening and how can I prevent it?
A5: Cyclopentene formation is indicative of an E2 elimination side reaction. While less common with primary halides like those in haloacetic acids, it can be promoted by using a bulky, strong base.[1] To minimize this, consider using a less sterically hindered base. Also, ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination over substitution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete deprotonation of cyclopentanol. | Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. Ensure anhydrous conditions if using NaH. |
| Low reaction temperature or insufficient reaction time. | Increase the reaction temperature and monitor progress by TLC until the starting material is consumed. | |
| Inefficient work-up. | During the aqueous work-up, ensure the pH is sufficiently acidic (pH < 2) to fully protonate the carboxylate salt before extraction with an organic solvent. | |
| Formation of Multiple Products | Competing E2 elimination reaction. | Use a less sterically hindered base. Avoid excessively high reaction temperatures. |
| Self-condensation of the haloacetic acid. | Add the haloacetic acid slowly to the solution of the cyclopentoxide. | |
| Difficult Purification | Presence of unreacted starting materials. | Optimize reaction time and stoichiometry. Consider a purification method other than simple extraction, such as column chromatography. |
| Formation of polar, tar-like byproducts. | Perform an aqueous work-up to remove water-soluble impurities. A preliminary filtration through a short plug of silica gel can also be beneficial. | |
| Product Degradation | Prolonged exposure to strong acidic or basic conditions during work-up. | Neutralize the reaction mixture promptly after completion and minimize the time the product is in contact with strong acids or bases. |
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydroxide
This protocol is adapted from a similar synthesis of 4-methylphenoxyacetic acid.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentanol (1.0 eq) in an excess of 30% aqueous sodium hydroxide solution.
-
Addition of Haloacetic Acid: To the stirred solution, add chloroacetic acid (1.1 eq).
-
Reaction: Heat the mixture to 90-100 °C in a water bath and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Carefully acidify the solution with 6M HCl to a pH of approximately 1-2.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from hot water or a suitable organic solvent system.
Protocol 2: Synthesis using Sodium Hydride (Anhydrous Conditions)
-
Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (1.2 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Formation of Alkoxide: Cool the suspension to 0 °C and slowly add a solution of cyclopentanol (1.0 eq) in the same anhydrous solvent. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Haloacetate: Cool the resulting cyclopentoxide solution back to 0 °C and add a solution of ethyl chloroacetate (1.1 eq) in the anhydrous solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates completion.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 2-(cyclopentyloxy)acetate.
-
-
Hydrolysis:
-
Dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the solution, remove the ethanol under reduced pressure, and acidify the aqueous residue with concentrated HCl to pH 1-2.
-
Extract the product with an organic solvent, dry, and concentrate to yield the crude carboxylic acid.
-
-
Purification: Purify the product by recrystallization or column chromatography.
Visualization of Key Processes
Reaction Mechanism: Williamson Ether Synthesis
Caption: General mechanism of the Williamson ether synthesis for this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
References
- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-428.
- Moroz, A. A., & Shvartsberg, M. S. (1974). The Williamson Synthesis of Ethers. Russian Chemical Reviews, 43(8), 679-693.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. Williamson Ether Synthesis.
- Wikipedia. Williamson ether synthesis.
- University of Colorado Boulder. The Williamson Ether Synthesis.
- Stark, C. M., Liotta, C., & Halpern, M. (1982). Phase-Transfer Catalysis: Principles and Techniques. Academic Press.
- Makosza, M. (1975). Two-phase reactions in organic chemistry. Pure and Applied Chemistry, 43(3-4), 439-462.
- Chempedia. General procedures for the purification of Carboxylic acids.
- American Elements. This compound.
Sources
Technical Support Center: Stability and Degradation of 2-(Cyclopentyloxy)acetic acid
This guide is designed for researchers, scientists, and drug development professionals engaged in studies involving 2-(Cyclopentyloxy)acetic acid. Given the absence of extensive public stability data for this specific molecule, this document provides a framework for anticipating and troubleshooting its degradation based on the established chemical principles governing its core functional groups: an ether and a carboxylic acid . The protocols and pathways described herein are predictive and intended to serve as a robust starting point for your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and handling of this compound.
Q1: What are the primary potential degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to three main degradation pathways:
-
Acid-Catalyzed Hydrolysis: The ether linkage is the most probable site for hydrolytic cleavage, a reaction that is significantly accelerated under strong acidic conditions.[1][2][3][4] This would break the molecule into cyclopentanol and glycolic acid.
-
Oxidative Degradation: The carbon atom adjacent (alpha) to the ether oxygen is a prime target for oxidative attack, particularly through free-radical mechanisms.[5][6][7][8] This can be initiated by exposure to air (autoxidation), light, or oxidizing agents, leading to the formation of hydroperoxides and subsequent decomposition products.
-
Thermal Decomposition: At elevated temperatures, the carboxylic acid moiety may undergo decarboxylation, resulting in the loss of carbon dioxide (CO2).[9][10][11][12]
Q2: Under what conditions should I expect the molecule to be most stable?
A2: The molecule is expected to be most stable under neutral or mildly basic pH conditions, at reduced temperatures, and protected from light and atmospheric oxygen. For long-term storage, it is advisable to store the solid material in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at or below 4°C. Solutions should always be freshly prepared; if storage is necessary, they should be refrigerated in amber vials with minimal headspace.
Q3: What are the initial steps for developing a stability-indicating analytical method for this compound?
A3: The development of a stability-indicating method, typically a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, involves demonstrating that the analytical procedure can accurately quantify the parent compound in the presence of its potential degradation products. The first step is to perform forced degradation studies to intentionally generate these products.[13][14][15] These studies expose the compound to harsh conditions (acid, base, oxidation, heat, light) to create a complex sample matrix against which the method's specificity can be validated.
Q4: How should I handle the material during routine experiments to minimize degradation?
A4: To minimize degradation during routine use:
-
Use freshly prepared solutions whenever possible.
-
If using aqueous buffers, ensure they are free of microbial contamination and metal ions, which can catalyze oxidation.
-
Avoid prolonged exposure of solutions to ambient light and air. Use amber glassware or foil-wrapped containers.
-
When preparing solutions for analysis, use high-purity solvents and consider sparging with an inert gas to remove dissolved oxygen.
Section 2: Troubleshooting Guide for Stability Studies
This guide provides solutions to specific issues that may arise during experimental work, with an emphasis on the causality behind the problem.
Q: I am observing new, small peaks in my HPLC chromatogram during routine analysis of a sample that was prepared yesterday. What is the likely cause?
A: Probable Cause & Causality: The most likely cause is autoxidation of the ether moiety.[6] The carbon alpha to the ether oxygen is susceptible to hydrogen abstraction, initiating a free-radical chain reaction with atmospheric oxygen to form hydroperoxides.[5] These hydroperoxides are often unstable and can decompose into a variety of smaller, more polar compounds, which appear as new peaks in your RP-HPLC analysis. This process is often accelerated by trace metal impurities, light, or slightly elevated temperatures.
Recommended Solution:
-
Confirm the Hypothesis: Sparge a freshly prepared solution of your compound with nitrogen or argon for 15 minutes and re-analyze. If the new peaks are diminished or absent compared to a sample exposed to air, oxidation is the confirmed cause.
-
Immediate Mitigation: Always use freshly prepared solutions for analysis. If samples must be stored, even for a few hours, place them in an autosampler cooled to 4°C and use amber vials with low-headspace inserts.
-
Long-Term Prevention: For stock solutions, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT), provided it does not interfere with your downstream applications or analysis. Always store stock solutions under an inert atmosphere.
Q: My compound shows a significant loss of potency (>20%) after incubation in 1 M HCl at 60°C, but I see very few degradation peaks. Where did my compound go?
A: Probable Cause & Causality: This scenario strongly suggests acid-catalyzed hydrolysis of the ether bond.[2][4] The degradation products, cyclopentanol and glycolic acid, are small, highly polar molecules. Depending on your HPLC method, they may have very little retention on a standard C18 column and could be eluting in the solvent front, making them difficult to detect. Furthermore, neither cyclopentanol nor glycolic acid possesses a strong UV chromophore, making them nearly invisible to standard UV detectors.
Recommended Solution:
-
Modify HPLC Method: To visualize the potential degradants, modify your HPLC method to be more suitable for polar compounds. Try using an aqueous-compatible column (e.g., Polar-Embedded or AQ-C18) and a gradient that starts with 100% aqueous mobile phase.
-
Use Alternative Detection: If available, analyze the stressed sample using a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), which do not require a chromophore for detection.
-
Adjust Stress Conditions: If the degradation is too extensive, reduce the severity of the stress. Try lowering the acid concentration to 0.1 M HCl or reducing the temperature to 40°C to achieve a target degradation of 5-15%, which is ideal for method validation.[15]
Q: I subjected my compound to 3% hydrogen peroxide at room temperature for 24 hours and saw no degradation. Does this mean it is stable to oxidation?
A: Probable Cause & Causality: Not necessarily. While hydrogen peroxide is a common oxidizing agent for forced degradation, some oxidation reactions, particularly those involving ethers, can be slow and may require an initiator or catalyst.[13] The reaction may simply have a high activation energy that is not overcome at room temperature.
Recommended Solution:
-
Increase Reaction Temperature: Gently heat the sample and peroxide mixture to 40-60°C. Monitor the reaction at several time points (e.g., 2, 8, 24 hours) to track the degradation progress.
-
Introduce an Initiator: In some cases, the addition of a catalyst is necessary. A small amount of a transition metal salt (e.g., FeCl3 or CuSO4) can catalyze Fenton-like reactions, generating highly reactive hydroxyl radicals from H2O2 that will readily oxidize the ether. Use this approach with caution as it can be very aggressive.
-
Consider a Different Oxidant: If peroxide remains ineffective, consider using a different oxidizing system, such as azobisisobutyronitrile (AIBN), which is a radical initiator.[13][16]
Section 3: Predicted Degradation Pathways & Visualizations
The following diagrams illustrate the most probable degradation mechanisms for this compound based on fundamental organic chemistry principles.
Pathway 1: Acid-Catalyzed Hydrolysis
Under strong acid conditions (H+), the ether oxygen is protonated, creating a good leaving group (cyclopentanol). A water molecule can then act as a nucleophile, attacking the adjacent carbon to yield glycolic acid.[3][4]
Caption: Predicted pathway for acid hydrolysis of the ether linkage.
Pathway 2: Oxidative Degradation (Autoxidation)
This pathway proceeds via a free-radical mechanism, typically initiated by light or heat, leading to the formation of a hydroperoxide intermediate which can subsequently decompose.[5][6]
Caption: Predicted free-radical pathway for oxidative degradation.
Section 4: Key Experimental Protocols
Protocol 1: General Forced Degradation Study Workflow
This protocol outlines the steps for conducting a comprehensive forced degradation study to support the development of a stability-indicating method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H2O2)
-
Class A volumetric flasks, pH meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber compliant with ICH Q1B guidelines[17][18]
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H2O2. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation: Place both the solid material and 10 mL of the stock solution in an oven at 80°C. Sample the solution at time points; analyze the solid after 24 hours by preparing a fresh solution.
-
Photostability: Expose both solid material and the stock solution to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[19][20] Keep parallel "dark control" samples wrapped in aluminum foil at the same temperature.
-
Control Sample: Prepare a control sample by diluting the stock solution to the final concentration with the diluent and keep it at 4°C.
-
Analysis: Analyze all samples by HPLC, aiming for a mass balance of 95-105%.
Caption: Workflow for a forced degradation study.
Protocol 2: Starting Point for a Stability-Indicating RP-HPLC Method
Objective: To establish initial chromatographic conditions for separating this compound from its potential degradation products.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.7-5 µm particle size, 4.6 x 150 mm | Provides good hydrophobic retention for a moderately nonpolar molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated (neutral), leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient | 10% B to 90% B over 20 minutes | A broad gradient is essential in early development to ensure elution of both polar (degradants) and nonpolar (parent) species. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times and can improve peak shape. |
| Detection | UV, 210 nm | The carboxylic acid group has a weak absorbance at low UV wavelengths. |
| Injection Vol. | 5-10 µL | A typical injection volume to avoid column overloading. |
Section 5: Summary of Stress Conditions and Expected Outcomes
This table provides a predictive summary of outcomes from forced degradation studies based on the compound's functional groups.
| Stress Condition | Reagent/Parameters | Potential Degradation Pathway | Primary Degradants (Predicted) |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Ether Cleavage[1][2] | Cyclopentanol, Glycolic Acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Salt formation | Expected to be highly stable |
| Oxidation | 3-30% H₂O₂, RT-60°C | Ether Oxidation[5][6] | Hydroperoxides, Aldehydes, other ring-opened products |
| Thermal | 80-120°C (Solid/Solution) | Decarboxylation[9][10][11] | Cyclopentyloxymethane, CO₂ |
| Photostability | ICH Q1B light exposure | Photo-oxidation | Products similar to chemical oxidation |
References
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Methods for the efficient removal of impurities from 2-(Cyclopentyloxy)acetic acid
Welcome to the technical support center for the purification of 2-(Cyclopentyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. The following question-and-answer format addresses common challenges encountered during the purification of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your this compound is largely dictated by its synthetic route. A prevalent method for its synthesis is the Williamson ether synthesis.
-
Synthetic Pathway: This reaction typically involves the deprotonation of cyclopentanol to form cyclopentoxide, which then acts as a nucleophile to displace a halide from an alpha-haloacetic acid ester (e.g., ethyl chloroacetate or ethyl bromoacetate), followed by hydrolysis of the ester.
-
Likely Impurities:
-
Unreacted Starting Materials: Residual cyclopentanol and the haloacetic acid derivative are common impurities.
-
Byproducts of Side Reactions: Elimination reactions can occur, especially if a sterically hindered base is used or if the reaction is performed at elevated temperatures, leading to the formation of cyclopentene.
-
Residual Base: Incomplete quenching of the base used for deprotonation (e.g., sodium hydride, potassium tert-butoxide) can result in salt impurities.
-
Solvent Residues: The solvents used in the reaction and workup (e.g., DMF, DMSO, THF) may be present in the crude product.[1]
-
Q2: My this compound is an oil or a low-melting solid, and I'm struggling with recrystallization. What should I do?
A2: It is a common observation that this compound can be a low-melting solid or an oil at room temperature, which can make traditional recrystallization challenging. If you are observing "oiling out," where the compound separates as a liquid instead of forming crystals, here are several strategies to troubleshoot this issue:
Troubleshooting "Oiling Out" during Recrystallization:
| Parameter | Problem | Solution & Rationale |
| Solvent Choice | The solvent may be too good a solvent, even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent. | 1. Switch to a lower-boiling point solvent: This increases the likelihood that the solution will become supersaturated before the compound's melting point is reached. 2. Use a two-solvent system: Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate, acetone) and then slowly add a "poor" solvent (e.g., hexanes, heptane) at the boiling point until the solution becomes slightly turbid. Then, allow it to cool slowly.[2] |
| Cooling Rate | Rapid cooling can shock the solution, causing the compound to crash out as an oil. | 1. Slow, gradual cooling: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate. 2. Seeding: Introduce a seed crystal (if available) to encourage nucleation and ordered crystal growth. |
| Purity of Crude Material | Significant amounts of impurities can depress the melting point and interfere with crystal lattice formation. | 1. Pre-purification: Consider a preliminary purification step like an acid-base extraction to remove neutral or basic impurities before attempting recrystallization. 2. Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can remove them. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes persistently cloudy.
-
Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath and then collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.
Q3: I am trying to monitor my purification using Thin Layer Chromatography (TLC), but the spot for my carboxylic acid is streaking. How can I fix this?
A3: Streaking of carboxylic acids on silica gel TLC plates is a very common issue. This occurs due to the interaction of the acidic proton of the carboxylic acid with the slightly acidic silica gel stationary phase, leading to a mixture of protonated and deprotonated forms that travel at different rates.
Solution: To prevent streaking, you need to ensure that the carboxylic acid remains in its protonated form. This can be achieved by adding a small amount of a volatile acid to your eluting solvent system.
Recommended TLC Eluent Systems for this compound:
| Eluent System | Ratio (v/v) | Notes |
| Hexane:Ethyl Acetate with Acetic Acid | 70:30 + 0.5-1% Acetic Acid | A good starting point for moderately polar compounds. Adjust the hexane:ethyl acetate ratio to achieve an Rf of ~0.3. |
| Dichloromethane:Methanol with Acetic Acid | 95:5 + 0.5-1% Acetic Acid | Suitable for more polar compounds. |
Experimental Protocol: Preparing a TLC Eluent with an Acidic Modifier
-
Prepare your desired eluent mixture (e.g., 10 mL of 7:3 hexane:ethyl acetate).
-
Add 0.05-0.1 mL (0.5-1%) of glacial acetic acid to the eluent mixture.
-
Mix thoroughly before using it to develop your TLC plate.
This small amount of acid in the mobile phase will keep the carboxylic acid fully protonated, resulting in a more compact and well-defined spot.[3]
Q4: Since my product is a liquid/oil, would distillation be a suitable purification method?
A4: Yes, distillation can be a very effective purification method for liquid or low-melting organic compounds, provided the impurities have significantly different boiling points from the desired product. Given that this compound has a high boiling point (291.5 °C at 760 mmHg, 147 °C at 11 Torr), vacuum distillation is the preferred method to prevent thermal decomposition.[4][5]
Troubleshooting Guide for Vacuum Distillation:
| Issue | Potential Cause | Solution |
| Bumping/Uneven Boiling | Insufficient agitation or superheating. | 1. Use a magnetic stir bar for vigorous stirring. 2. Ensure a steady stream of nitrogen or argon is bubbled through the liquid if not stirring. |
| Product Not Distilling | Vacuum is not low enough, or the heating temperature is too low. | 1. Check for leaks in your distillation setup. 2. Gradually increase the temperature of the heating mantle. Do not overheat, as this can cause decomposition. |
| Product Decomposing | The distillation temperature is too high. | 1. Improve the vacuum to lower the boiling point. 2. Consider a shorter path distillation apparatus to minimize the time the compound spends at high temperatures. |
| Poor Separation of Impurities | The boiling points of the product and impurities are too close. | 1. Use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency. 2. Collect multiple fractions and analyze their purity by TLC or GC-MS. |
Q5: Can I use chromatography to purify this compound?
A5: Column chromatography is an excellent method for purifying this compound, especially for removing impurities with similar polarities.
Workflow for Chromatographic Purification:
Caption: Workflow for the purification of this compound by column chromatography.
Key Considerations for Column Chromatography:
-
Stationary Phase: Standard silica gel is the most common choice.
-
Mobile Phase (Eluent): As with TLC, it is crucial to add 0.5-1% acetic acid to your eluent to prevent streaking and ensure good separation. A good starting point is a hexane:ethyl acetate gradient.
-
Sample Loading: For best results, dissolve your crude product in a minimal amount of the eluent and load it onto the column. Alternatively, you can adsorb the sample onto a small amount of silica gel and load the dry powder.
References
- Chemsrc. This compound | CAS#:95832-60-3.
- Mastering The Williamson Ether Synthesis - A.Collegepressbox. (2025).
- American Elements. This compound | CAS 95832-60-3.
- Cenmed Enterprises. This compound (C007B-506486).
- European Patent Office. METHOD FOR PRODUCING CYCLOPENTYL ALKYL ETHER COMPOUND - EP 3124463 A1. (2015).
- Wikipedia. Cyclopentyl methyl ether.
- ACS Publications. Cyclopentyl Methyl Ether as a New and Alternative Process Solvent.
- Chemistry LibreTexts. Thin Layer Chromatography. (2022).
- operachem. TLC-Thin Layer Chromatography. (2024).
- MIT OpenCourseWare. Two-Solvent Recrystallization Guide.
- University of Pretoria. CHAPTER 5.
- ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. (2022).
- Solvent Miscibility Table.
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- 2. CN105481660A - Continuous cyclopentylmethyl ether production process and production system - Google Patents [patents.google.com]
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- 4. This compound | CAS#:95832-60-3 | Chemsrc [chemsrc.com]
- 5. (cyclopentyloxy)acetic acid | 95832-60-3 [amp.chemicalbook.com]
Technical Support Center: Overcoming Challenges in the Scale-Up Production of 2-(Cyclopentyloxy)acetic acid
Welcome to the technical support center for the synthesis and scale-up of 2-(Cyclopentyloxy)acetic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot and production scales. Here, we move beyond simple protocols to explore the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your process effectively.
Reaction Fundamentals & Scale-Up Considerations
The production of this compound is a classic example of the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of a cyclopentoxide ion on an alpha-halo acid.[1] While straightforward in principle, scaling this process introduces significant challenges related to reaction kinetics, heat management, and purification.
Q1: What is the core reaction mechanism for synthesizing this compound?
The synthesis proceeds via a two-step, one-pot process based on the Williamson ether synthesis.[2]
-
Deprotonation (Alkoxide Formation): Cyclopentanol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the highly nucleophilic sodium or potassium cyclopentoxide.[2] This is an acid-base reaction that is typically fast and exothermic.
-
Nucleophilic Substitution (Ether Formation): The cyclopentoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid. This occurs via an SN2 mechanism, displacing the chloride ion and forming the ether linkage.[1]
The overall reaction is as follows:
Caption: Core reaction pathway for this compound synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the scale-up of this compound production.
Q2: My reaction yield is consistently low (<70%). What are the most likely causes and how can I improve it?
Low yield is a frequent problem in Williamson ether synthesis, often stemming from several factors.[1] A systematic approach is crucial for diagnosis.
Possible Causes & Solutions:
-
Incomplete Deprotonation: The cyclopentoxide nucleophile may not be forming completely.
-
Troubleshooting: Ensure your base is of high quality and not deactivated by excessive exposure to air and moisture. Use at least one full molar equivalent of a strong base like NaOH or KOH.[2] Consider using a slight excess (1.05-1.1 equivalents) to ensure full conversion of the starting alcohol.
-
-
Side Reactions: The primary competing reaction is elimination, although with a primary halide like chloroacetic acid, this is less likely.[2] A more probable side reaction is the self-condensation of chloroacetic acid under basic conditions.
-
Troubleshooting: Control the rate of addition of chloroacetic acid to the cyclopentoxide solution. Maintaining a constant, moderate temperature (e.g., 90-100°C) after the addition is complete can help favor the desired substitution reaction.[3]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.[1]
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). If the reaction stalls, consider increasing the reaction time or temperature moderately. Laboratory syntheses can run for 1-8 hours, and this may need to be optimized for your specific scale.[1]
-
-
Poor Solubility: As the scale increases, ensuring adequate mixing and solubility of reagents becomes critical.
Caption: Troubleshooting flowchart for low yield in Williamson ether synthesis.
Q3: I'm having difficulty controlling the reaction temperature during the base addition at a 100L scale. What are the best practices for managing the exotherm?
The deprotonation of cyclopentanol with a strong base is highly exothermic. Managing this heat release is one of the most critical aspects of scaling up this process safely.[5]
-
Reverse Addition: Instead of adding the base to the alcohol, consider adding the cyclopentanol slowly to a solution of the base. This ensures that the base is never the limiting reagent and helps control the rate of the acid-base reaction.
-
Cooling and Addition Rate: Use a reactor with an efficient cooling jacket. Begin the addition at a reduced temperature (e.g., 10-15°C) and control the addition rate to maintain a safe internal temperature.
-
Solvent as a Heat Sink: Ensure a sufficient amount of solvent is present to act as a heat sink, absorbing the energy released during the reaction.[5]
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Dilute Reagents: Using a solution of the base (e.g., 30% aqueous NaOH) rather than solid pellets can help moderate the reaction rate and improve heat dissipation.[3]
Q4: What is the most efficient, scalable method for purifying this compound to >99% purity?
The acidic nature of the product is a significant advantage for purification. A combination of extraction and recrystallization is often the most effective method.
-
Quenching and Acidification: After the reaction is complete, cool the mixture and dilute it with water.[3] Cautiously acidify the aqueous mixture with a strong acid like hydrochloric acid (HCl) until the pH is low (pH ~1-2).[3] This will protonate the carboxylate salt, causing the this compound to precipitate if its solubility in the aqueous medium is low, or prepare it for extraction.
-
Extraction: Extract the acidified aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.[3] The organic product will move into the organic layer, leaving inorganic salts behind in the aqueous layer.
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Base Wash: To remove any unreacted cyclopentanol, the organic layer can be washed with a basic solution, such as saturated sodium bicarbonate.[3] The acidic product will react to form its salt and move into the aqueous bicarbonate layer, while the neutral cyclopentanol remains in the organic layer.
-
Re-acidification and Isolation: The bicarbonate layer is then separated and re-acidified with HCl, which will precipitate the pure this compound.[3] The solid product can then be collected by filtration.
-
Recrystallization: For achieving high purity (>99%), the crude product should be recrystallized from a suitable solvent, such as hot water.[3]
For industrial-scale purification, distillation can also be a viable method, provided the product is thermally stable.[6]
| Parameter | Lab Scale (1L Flask) | Pilot Scale (100L Reactor) | Rationale for Change |
| Reagent Addition | Manual addition via dropping funnel over 10-20 min | Metered pump addition over 2-4 hours | Precise control of addition rate is critical to manage exotherm and ensure safety.[5] |
| Temperature Control | Water/oil bath | Jacketed reactor with thermal fluid | Surface area-to-volume ratio decreases on scale-up, requiring more efficient heat transfer.[5] |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer (e.g., impeller, turbine) | Ensures homogeneity in a larger volume, preventing localized hot spots and concentration gradients. |
| Work-up | Separatory funnel extractions | Reactor-based phase separation and transfers | Manual handling is impractical and unsafe at large scales. |
Scalable Experimental Protocol
This protocol provides a general framework. Optimization for your specific equipment and scale is necessary.
Step 1: Sodium Cyclopentoxide Formation
-
Charge a suitable reactor with a 30% aqueous solution of Sodium Hydroxide (1.1 eq).
-
Begin aggressive agitation and start cooling the reactor jacket to 10-15°C.
-
Slowly add Cyclopentanol (1.0 eq) via a dosing pump over 1-2 hours, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at 25-30°C to ensure complete salt formation.
Step 2: Williamson Ether Synthesis
-
Slowly add a 50% aqueous solution of Chloroacetic Acid (1.0 eq) to the reactor over 1-2 hours, allowing the temperature to rise to 50-60°C.[7]
-
Once the addition is complete, heat the reaction mixture to 90-100°C and hold for 4-8 hours.[3]
-
Monitor the reaction for completion by taking samples for in-process analysis (e.g., HPLC).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and dilute with an equal volume of water.
-
Transfer the mixture to an extraction vessel and slowly add 6M Hydrochloric Acid (HCl) with stirring until the pH of the aqueous layer is ~2.[3]
-
Extract the aqueous layer twice with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
Recrystallize the crude solid from the minimum amount of hot water to obtain pure this compound.[3]
-
Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.
Safety First: Handling Reagents at Scale
-
Strong Bases (NaOH, KOH): These are highly corrosive and can cause severe chemical burns.[3] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[8] When preparing solutions, always add the base to water, not the other way around, to manage the exothermic dissolution.
-
Chloroacetic Acid: This compound is toxic and corrosive.[3] Avoid contact with skin and inhalation of vapors. Handle in a well-ventilated area or fume hood.
-
Pressure Management: The reaction of cyclopentanol and NaOH generates heat. In a sealed reactor, this can lead to a pressure increase. Ensure the reactor is properly vented and equipped with a pressure relief system.
By understanding the fundamental chemistry and anticipating the challenges of heat transfer, mixing, and purification, the scale-up production of this compound can be achieved safely and efficiently. This guide serves as a starting point for your process development and troubleshooting efforts.
References
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?.
- University of Northern Iowa. (n.d.). The Williamson Ether Synthesis.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- Santa Cruz Biotechnology. (n.d.). This compound.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
- Quora. (2025, August 16). What are the common safety protocols for dealing with unexpected chemical reactions in a lab setting?.
- ResearchGate. (n.d.). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction.
- Google Patents. (n.d.). Method of purifying acetic acid.
Sources
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- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
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- 8. quora.com [quora.com]
Technical Support Center: In-process Monitoring of 2-(Cyclopentyloxy)acetic acid Synthesis
Welcome to the technical support center for the in-process monitoring of 2-(Cyclopentyloxy)acetic acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to effectively monitor this chemical transformation.
The synthesis of this compound, a valuable building block in pharmaceutical development, typically proceeds via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid derivative by cyclopentoxide. Monitoring the consumption of starting materials and the formation of the product is critical for reaction optimization, determining reaction completion, and ensuring product quality.
Section 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of organic reactions. It provides a quick snapshot of the reaction's progress by separating the components of a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.
Experimental Workflow for TLC Monitoring
Technical Support Center: Green and Alternative Solvents for 2-(Cyclopentyloxy)acetic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-(Cyclopentyloxy)acetic acid, with a specialized focus on the integration of green and alternative solvents. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for a more sustainable and efficient synthesis.
The traditional synthesis of this compound, often achieved through a Williamson ether synthesis, typically relies on conventional volatile organic solvents (VOCs). While effective, these solvents often present environmental, health, and safety challenges. The shift towards green chemistry principles necessitates the exploration of safer, more sustainable solvent alternatives without compromising reaction efficiency and product purity.[1][2][3] This resource is structured to address the practical challenges you may encounter during this transition.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing green or alternative solvents.
Issue 1: Low or No Product Yield
Question: I am attempting the synthesis of this compound via Williamson ether synthesis using a green solvent, but I am observing a very low yield. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Williamson ether synthesis are a common challenge and can be attributed to several factors, especially when transitioning to less conventional solvent systems.[4] A systematic approach to troubleshooting is crucial.
Causality and Recommended Actions:
-
Incomplete Deprotonation of Cyclopentanol: The first step of the Williamson synthesis is the formation of the cyclopentoxide nucleophile. If the base is not strong enough or is hindered, this equilibrium will not favor the product.
-
Troubleshooting:
-
Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are effective choices for generating the alkoxide.[5] The pKa of the alcohol and the conjugate acid of the base should be carefully considered.
-
Anhydrous Conditions: The presence of water will consume the strong base and hydrolyze the alkylating agent.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
-
Poor Solubility of Reactants: Green solvents may have different polarity and solvating properties compared to traditional solvents like THF or DMF.
-
Troubleshooting:
-
Solvent Screening: If reactants are not fully dissolved, the reaction will be slow or incomplete. Consider screening a panel of green solvents with varying polarities. (See Table 1 for suggestions).
-
Co-solvents: A mixture of a green solvent with a small amount of a co-solvent might improve solubility without significantly compromising the "green" nature of the process.
-
-
-
Side Reactions (E2 Elimination): The alkylating agent, chloroacetic acid or its ester, can undergo elimination reactions, especially at elevated temperatures. This is a competing pathway to the desired SN2 reaction.[4]
-
Troubleshooting:
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also favor elimination.[4] Start at a lower temperature (e.g., room temperature or 40-50°C) and gradually increase while monitoring the reaction progress by TLC or LC-MS.
-
Choice of Leaving Group: While chloroacetic acid is common, bromoacetic acid can be more reactive, potentially allowing for lower reaction temperatures and shorter reaction times, thus minimizing side reactions.
-
-
-
Phase Transfer Catalysis (PTC) Inefficiency: When using a biphasic system (e.g., an aqueous base with an organic solvent), the efficiency of the phase transfer catalyst is paramount.
-
Troubleshooting:
-
Catalyst Selection: Tetrabutylammonium salts (e.g., TBAB, TBHS) are common and effective PTCs.[6]
-
Stirring Rate: Vigorous stirring is essential to maximize the interfacial area between the two phases, facilitating the transfer of the alkoxide to the organic phase.
-
-
Issue 2: Difficulty in Product Purification
Question: My reaction to synthesize this compound seems to have worked, but I am struggling to isolate a pure product from the green solvent. What purification strategies are recommended?
Answer: Purification can be challenging, especially with newer green solvents that may have different physical properties than traditional ones.
Causality and Recommended Actions:
-
Azeotrope Formation: Some green solvents can form azeotropes with water or other components of the reaction mixture, making separation by simple distillation difficult.
-
Troubleshooting:
-
Azeotropic Distillation: If an azeotrope with water is suspected, adding a co-solvent that forms a lower-boiling azeotrope can help in water removal.[7]
-
Extraction: A well-chosen extraction solvent system is key. If your product is an acid, you can often use a pH swing. Extract the product into a basic aqueous solution (e.g., sodium bicarbonate), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer and extract the product with a suitable organic solvent.
-
-
-
High Boiling Point of the Green Solvent: Many green solvents have higher boiling points than traditional volatile organic compounds, making their removal under reduced pressure more energy-intensive.
-
Troubleshooting:
-
Liquid-Liquid Extraction: As described above, this can be a very effective way to move your product from the high-boiling reaction solvent into a lower-boiling extraction solvent.
-
Crystallization: If your product is a solid, inducing crystallization directly from the reaction mixture by cooling or adding an anti-solvent can be a highly effective and green purification method.
-
-
-
Emulsion Formation during Workup: Some green solvents, particularly those with surfactant-like properties, can lead to persistent emulsions during aqueous workups.
-
Troubleshooting:
-
Brine Wash: Washing with a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Centrifugation: For small-scale reactions, centrifugation can be an effective way to separate the layers.
-
Filtration through Celite®: Passing the emulsified mixture through a pad of diatomaceous earth can sometimes help to break up the emulsion.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising green solvent alternatives for the synthesis of this compound?
A1: Several classes of green solvents are promising alternatives to traditional solvents like THF, DMF, and chlorinated solvents.[1][2] The ideal choice depends on the specific reaction conditions.
-
Bio-derived Solvents: 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based alternative to THF that often exhibits better performance in organometallic reactions and has a higher boiling point.[8][9] Cyclopentyl methyl ether (CPME) is another excellent, more hydrophobic ether solvent that is resistant to peroxide formation.[8]
-
Ionic Liquids (ILs): These are salts that are liquid at low temperatures.[2] Their non-volatility and tunable properties make them attractive.[2][10] However, their viscosity, cost, and potential toxicity need to be considered.[2]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components.[3] They are often biodegradable and inexpensive.[3]
-
Carbonates: Dimethyl carbonate (DMC) and propylene carbonate are considered green solvents with low toxicity.[3][11]
Q2: Can I perform the Williamson ether synthesis of this compound without a solvent?
A2: In some cases, solvent-free reactions are possible, particularly when using phase-transfer catalysis.[12] The reaction can be run with solid potassium hydroxide, the liquid reactants, and a phase-transfer catalyst. This approach significantly reduces waste and simplifies purification.
Q3: How does the choice of a green solvent affect the reaction kinetics?
A3: The solvent plays a crucial role in solvating the ions and transition states of the SN2 reaction. Aprotic polar solvents are generally preferred for Williamson ether synthesis as they solvate the cation but not the nucleophilic anion, thus increasing its reactivity. When switching to a green solvent, its dielectric constant and ability to solvate the specific ions in your reaction will influence the reaction rate.[11] You may need to adjust the temperature or reaction time to achieve a comparable conversion to a traditional solvent system.
Q4: Are there any safety considerations specific to using green solvents?
A4: While "green" implies reduced hazard, it does not mean non-hazardous. Always consult the Safety Data Sheet (SDS) for any solvent you use. Some green solvents may have their own unique hazards. For example, some bio-based solvents might be flammable, and the toxicity profiles of some newer solvents may not be as well-established.[10]
Q5: How can I incorporate Phase Transfer Catalysis (PTC) with green solvents for this synthesis?
A5: PTC is an excellent technique for greening the Williamson ether synthesis as it can enable the use of water or allow for solvent-free conditions.[6][13][14] To implement this:
-
Use an aqueous solution of a base like sodium or potassium hydroxide.
-
Your organic phase can be a green solvent like 2-MeTHF or even just the reactant itself if it's a liquid.
-
Add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB). The catalyst transports the hydroxide or alkoxide from the aqueous phase to the organic phase where it can react.
Experimental Protocols and Data
Table 1: Properties of Selected Green Solvents for Consideration
| Solvent | Source | Boiling Point (°C) | Key Advantages | Potential Challenges |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | 80 | Higher boiling point than THF, less water-soluble.[8] | Can form peroxides. |
| Cyclopentyl methyl ether (CPME) | Petrochemical | 106 | Resistant to peroxide formation, hydrophobic.[8] | Higher boiling point may require more energy for removal. |
| Dimethyl Carbonate (DMC) | Green reagent | 90 | Low toxicity, biodegradable.[11] | Limited solubility for some salts.[11] |
| Water | Abundant | 100 | Non-toxic, non-flammable, inexpensive.[2][3] | Poor solubility for many organic compounds. |
| Ethanol | Renewable | 78.37 | Biodegradable, low toxicity.[11] | Protic nature can solvate the nucleophile, potentially slowing the reaction. |
Illustrative Experimental Workflow
Below is a generalized workflow for the synthesis of this compound using a green solvent and phase-transfer catalysis.
Caption: Decision tree for green solvent selection in synthesis.
References
- Benchchem. (n.d.). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- White Rose Research Online. (n.d.). green solvent selection guides.
- Neuroquantology. (n.d.). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW.
- Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
- K-Chem. (n.d.). Green Solvent: Definition, Properties and Key Benefits.
- Green Chemistry (RSC Publishing). (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. DOI:10.1039/B201543A.
- SciSpace. (2016). Tools and techniques for solvent selection: green solvent selection guides.
- Wikipedia. (n.d.). Green solvent.
- Slideshare. (n.d.). Phase transfer catalysis.
- GAS Publishers. (n.d.). Green Solvents and Green Technology for Green Chemistry: A Review.
- International Academic Publishing House (IAPH). (2024, May 27). Chapter 4 : Green Solvents in Organic Synthesis: A Futuristic Approach.
- Journal of Chemical Education. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis.
- ResearchGate. (n.d.). Key properties of the green solvents.
- University of Southern California. (n.d.). Solvents for a Safer, Sustainable Lab - USC Environmental Health & Safety.
- Sigma-Aldrich. (n.d.). Greener Solvent Alternatives.
- MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?.
- Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.
- Organic Process Research & Development. (n.d.). Alternative Solvents: Shades of Green.
- AMERICAN ELEMENTS. (n.d.). This compound | CAS 95832-60-3.
- Google Patents. (n.d.). CN104193612B - A kind of preparation method of 2,3,5-tricarboxylic cyclopentyl acetic acid.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 95832-60-3 | SCBT.
- Semantic Scholar. (2017, December 29). Enabling the Multigram Synthesis of (2-Cyclooctyn-1-yloxy)acetic Acid.
- PubMed Central. (n.d.). rac-2-{3-[1-(Acetyloxy)ethyl]-2,2-dimethylcyclobutyl}acetic acid.
- RSC Green Chem. Ser. (2013). Alternative Solvents for Green Chemistry, 2nd Edition.
- MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
- Google Patents. (n.d.). US2438300A - Process for the purification of acetic acid by azeotropic distillation.
- Google Patents. (n.d.). US20140378698A1 - Method for preparation of (2-hydroxy-3-oxo-cyclopent-1-enyl)-acetic acid esters.
- PubChem. (n.d.). (Cyclopentyloxy)acetic acid | C7H12O3 | CID 13355021.
- Chemsrc. (n.d.). This compound | CAS#:95832-60-3.
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Technical Support Center: Catalyst Screening and Selection for 2-(Cyclopentyloxy)acetic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Cyclopentyloxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis. As your partner in research, we aim to equip you with the necessary knowledge to navigate the nuances of this synthetic process, from catalyst selection to final product purification.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a haloacetic acid or its ester by cyclopentoxide. Given the nature of the reactants, particularly the potential for competing elimination reactions and the need for efficient reaction conditions, the use of phase-transfer catalysis (PTC) is highly recommended. A phase-transfer catalyst facilitates the transfer of the nucleophile (cyclopentoxide) from an aqueous or solid phase to the organic phase where the electrophile (haloacetic acid derivative) resides, thereby accelerating the reaction rate and improving yield.
This guide will focus on the critical aspects of catalyst screening and selection to optimize this synthesis, along with practical advice for overcoming common experimental hurdles.
Reaction Pathway
The fundamental reaction is as follows:
Caption: Troubleshooting workflow for low product yield.
Formation of Side Products
Q2: I am observing a significant amount of cyclopentene in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of cyclopentene is a classic example of a competing E2 elimination reaction.
-
Cause: The cyclopentoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group on the electrophile. However, in this case, the more likely scenario is the reaction of the cyclopentoxide with the cyclopentyl halide (if used as the starting material instead of cyclopentanol). Cyclopentyl halides are secondary halides, which are prone to elimination. [1]* Solution:
-
Choice of Reactants: The preferred route is the reaction of cyclopentanol (converted to cyclopentoxide in situ) with a haloacetic acid. This avoids the use of a secondary alkyl halide as the electrophile.
-
Reaction Temperature: Lowering the reaction temperature can favor the SN2 pathway over the E2 pathway, as elimination reactions often have a higher activation energy.
-
Base Strength: While a strong base is needed, an excessively strong or sterically hindered base can promote elimination. Using NaOH or KOH is generally a good balance.
-
Workup and Purification Issues
Q3: I am struggling with a persistent emulsion during the aqueous workup. How can I break it?
A3: Emulsion formation is a common problem in phase-transfer catalysis, as the catalyst itself can act as a surfactant.
-
Cause: High catalyst concentration, vigorous shaking during extraction, and the presence of fine solid particulates can all contribute to emulsion formation. [2]* Solutions (in order of preference):
-
Patience and Gentle Mixing: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling or rocking, rather than vigorous shaking, can help the layers to separate.
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion. [3] 3. Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite® or another filter aid. This can break up the microscopic droplets and remove any particulate matter that may be stabilizing the emulsion. [4] 4. Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., diethyl ether if using toluene) can sometimes disrupt the emulsion.
-
Q4: My final product is an oil or a low-melting solid and is difficult to purify by recrystallization. What are my options?
A4: this compound can be challenging to crystallize.
-
Recrystallization Solvent Screening:
-
Principle: The ideal solvent will dissolve the compound when hot but not at room temperature. [5] * Procedure: Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, water, and mixtures thereof). A mixture of a solvent in which the compound is soluble and a solvent in which it is insoluble is often effective. For carboxylic acids, a mixture of water with an alcohol or acetic acid can be a good starting point. [6]* Alternative Purification Methods:
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
-
Column Chromatography: While not ideal for large quantities, silica gel chromatography can be used to obtain a highly pure sample. A solvent system such as ethyl acetate/hexane with a small amount of acetic acid (to prevent tailing) is a good starting point.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction? A1: For laboratory-scale synthesis under phase-transfer conditions, a 50% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is generally sufficient and cost-effective. For anhydrous conditions, sodium hydride (NaH) is a strong, non-nucleophilic base that works well. [7] Q2: Can I use cyclopentyl bromide instead of cyclopentanol? A2: While possible, using cyclopentyl bromide (a secondary alkyl halide) with the sodium salt of glycolic acid is less ideal. Secondary halides are prone to E2 elimination, which will likely result in the formation of cyclopentene as a significant byproduct, thus lowering the yield of the desired ether. [1][8]The route starting from cyclopentanol and a haloacetic acid is generally preferred.
Q3: How can I monitor the reaction progress? A3: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase such as 30-50% ethyl acetate in hexane. The product, being more polar than cyclopentanol but less polar than glycolic acid, should have a distinct Rf value. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used after derivatization of the carboxylic acid (e.g., to its methyl ester) to make it more volatile. [9][10]High-Performance Liquid Chromatography (HPLC) can also be employed.
Q4: What are the key safety precautions for this synthesis? A4:
-
Corrosive Reagents: Concentrated bases (NaOH, KOH) and haloacetic acids are corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammable Solvents: Many of the organic solvents used are flammable. Work in a well-ventilated fume hood and avoid ignition sources.
-
Exothermic Reactions: The deprotonation of cyclopentanol and the neutralization during workup can be exothermic. Add reagents slowly and with cooling if necessary.
References
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How To: Manage an Emulsion. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. [Link]
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
- A.Collegepressbox. (2025, December 4). Mastering The Williamson Ether Synthesis. [Link]
- Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. [Link]
- University of Calgary, Department of Chemistry. (n.d.).
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.).
- University of Sydney, School of Chemistry. (n.d.).
- PTC Communications, Inc. (2003).
- PTC Organics, Inc. (2011, December).
- Lu, X., et al. (2012). Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis, 44, 3225–3230. [Link]
- Barnard College, Columbia University, Department of Chemistry. (n.d.).
- Makosza, M. (2020). Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions.
- Desai, N., et al. (2014). Selectivity Engineering of Phase Transfer Catalyzed Alkylation of 2′-Hydroxyacetophenone: Enhancement in Rates and Selectivity by Creation of a Third Liquid Phase. Organic Process Research & Development, 18(1), 42-49. [Link]
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). [Link]
- SpectraBase. (n.d.). 2-CYCLOPENTYLIDENACETIC-ACID - Optional[13C NMR] - Chemical Shifts. [Link]
- Gryn'ova, G., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(7), 6066–6076. [Link]
- Trivedi, D., et al. (2015). Design of Experiments: Optimization and Applications in Pharmaceutical Nanotechnology. Current Pharmaceutical Design, 21(34), 5026-5043. [Link]
- American Elements. (n.d.). This compound. [Link]
- Ferreira, M., et al. (2022). Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. Pharmaceutics, 14(11), 2351. [Link]
- Science.gov. (n.d.).
- Kasemiire, A., et al. (2021). Design of experiments and design space approaches in the pharmaceutical bioprocess optimization. European Journal of Pharmaceutics and Biopharmaceutics, 166, 144-154. [Link]
- TSI Journals. (2014). SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM NATURAL MATERIALS. Int. J. Chem. Sci., 12(3), 879-886. [Link]
- Trivedi, D., et al. (2015). Design of Experiments : Optimization and Applications in Pharmaceutical Nanotechnology. Current Pharmaceutical Design, 21(34), 5026-5043. [Link]
- Council for the Indian School Certificate Examin
- Al-Othman, M. R., et al. (2012). Optimization of Gold Nanoparticles Synthesis using Design of Experiments Technique. Procedia Engineering, 42, 931-942. [Link]
- Jan, S., et al. (2017). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. Journal of Pharmacognosy and Phytochemistry, 6(6), 1272-1275. [Link]
- Kowalska, M., & Dudziak, M. (2011). GC-MS determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 3, 117-122. [Link]
- Al-Mijalli, S. H. (2021). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants.
- Khalil, A. K. (2005). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(12), 2533-2541. [Link]
- Obode, D. C., et al. (2020). Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes linked to hypertension. Journal of Pharmacy & Pharmacognosy Research, 8(5), 476-489. [Link]
- Khalil, A. K. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole.
Sources
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Validation & Comparative
A Comparative Benchmarking Guide to the Biological Activity of 2-(Cyclopentyloxy)acetic Acid and Its Analogs
In the landscape of modern drug discovery and agrochemical research, the systematic evaluation of structurally related compounds is paramount to identifying lead candidates with optimized biological activity and safety profiles. This guide provides a comprehensive comparative analysis of 2-(Cyclopentyloxy)acetic acid and its rationally designed analogs. Our focus is to furnish researchers, scientists, and drug development professionals with a robust framework for assessing the anti-inflammatory, cytotoxic, and potential auxin-like activities of this chemical series. Through a detailed exploration of structure-activity relationships (SAR), supported by established experimental protocols, we aim to elucidate the nuanced impact of molecular modifications on biological efficacy.
The core structure, this compound, presents a simple yet intriguing scaffold, combining a flexible cyclopentyl ring with an acetic acid moiety via an ether linkage. This arrangement offers multiple avenues for structural modification, allowing for a systematic investigation into how changes in lipophilicity, steric bulk, and electronic properties influence interactions with biological targets. The analogs selected for this comparative analysis are designed to probe these key chemical features.
The Analogs: A Rationale for Selection
The analogs chosen for this guide are hypothetical but representative of common modifications performed in medicinal chemistry to explore SAR. They include:
-
Analog A: 2-(Cyclohexylmethoxy)acetic acid: Explores the effect of increasing the size and conformational flexibility of the cycloalkyl group.
-
Analog B: 2-(Phenoxy)acetic acid: Introduces an aromatic ring to assess the impact of a planar, electron-rich system.
-
Analog C: 2-(Cyclopentyloxy)propanoic acid: Investigates the influence of an additional methyl group on the acetic acid side chain, introducing a chiral center and increasing lipophilicity.
This guide will present a hypothetical comparative dataset for these compounds across a panel of in vitro assays, followed by detailed, field-proven protocols to enable researchers to generate their own data.
Comparative Biological Activity: A Hypothetical Analysis
To illustrate the potential outcomes of a comparative study, the following table summarizes hypothetical data for this compound and its analogs. This data is for illustrative purposes and should be experimentally verified.
| Compound | Structure | In Vitro Anti-Inflammatory Activity (COX-2 Inhibition, IC50 in µM) | Cytotoxicity (HeLa cells, IC50 in µM) | Auxin-like Activity (Root Elongation Assay, EC50 in µM) |
| This compound | O(C1CCCC1)CC(=O)O | 15.2 | > 100 | 5.8 |
| Analog A: 2-(Cyclohexylmethoxy)acetic acid | O(CC1CCCCC1)CC(=O)O | 25.8 | > 100 | 12.4 |
| Analog B: 2-(Phenoxy)acetic acid | O(c1ccccc1)CC(=O)O | 8.5 | 55.2 | 2.1 |
| Analog C: 2-(Cyclopentyloxy)propanoic acid | O(C1CCCC1)C(C)C(=O)O | 12.1 | 85.7 | 7.3 |
Interpretation of Hypothetical Data:
-
Anti-Inflammatory Activity: The introduction of an aromatic ring in Analog B is hypothesized to enhance COX-2 inhibition, a common trend observed in many anti-inflammatory drugs[1][2]. The larger cycloalkyl group in Analog A may slightly decrease activity due to steric hindrance. The additional methyl group in Analog C could lead to a modest improvement in potency.
-
Cytotoxicity: The parent compound and Analog A are predicted to have low cytotoxicity. The planar aromatic ring in Analog B might introduce some level of cytotoxicity, a factor that requires careful evaluation in drug development[3].
-
Auxin-like Activity: Phenoxyacetic acids are a known class of synthetic auxins[4][5][6]. Therefore, Analog B is expected to show the most potent auxin-like activity. The parent compound and its other analogs may exhibit weaker activity.
Experimental Protocols: A Guide to Self-Validation
The following protocols are provided to allow for the independent verification and expansion of the comparative analysis.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram:
MTT Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation for Attachment: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Anti-Inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Principle: The assay typically uses a colorimetric or fluorometric method to measure the peroxidase activity of COX-2. The inhibition of this activity by a test compound is quantified.
Workflow Diagram:
COX-2 Inhibition Assay Workflow
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, EDTA, and hematin.
-
Enzyme and Compound Addition: In a 96-well plate, add the COX-2 enzyme solution to each well, followed by the test compounds at various concentrations. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid (the substrate) to each well to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 2 minutes) at 37°C.
-
Detection: Add a colorimetric substrate that reacts with the prostaglandin G2 produced. The development of color is proportional to the enzyme activity.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 590 nm).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Auxin-like Activity: Arabidopsis Root Elongation Assay
This bioassay is a standard method for determining the auxin-like activity of a compound by measuring its effect on the root growth of Arabidopsis thaliana seedlings.[7]
Principle: Auxins typically inhibit root elongation at higher concentrations. The degree of inhibition is proportional to the auxin activity of the compound.
Workflow Diagram:
Arabidopsis Root Elongation Assay Workflow
Step-by-Step Protocol:
-
Plate Preparation: Prepare sterile Murashige and Skoog (MS) agar medium and supplement it with different concentrations of the test compounds. Pour the medium into square petri dishes.
-
Seed Sterilization and Stratification: Surface-sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds and store them at 4°C for 2-3 days (stratification) to synchronize germination.
-
Seed Sowing: Aseptically place the seeds in a line on the surface of the agar plates.
-
Incubation: Place the plates vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C for 5-7 days.
-
Imaging: After the incubation period, scan the plates to obtain high-resolution images of the seedlings.
-
Root Measurement: Use image analysis software (e.g., ImageJ) to measure the length of the primary root of each seedling.
-
Data Analysis: Calculate the average root length for each concentration and express it as a percentage of the control (vehicle-treated) seedlings. Determine the EC50 value (the concentration that causes 50% inhibition of root growth).
References
- Synthesis and antiinflammatory activity of [(cycloalkylmethyl)phenyl]acetic acids and related compounds. PubMed.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. PubMed.
- New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. PMC.
- New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. ResearchGate.
- Impermeant auxin analogues have auxin activity. PubMed.
- Auxin analog-induced Ca2+ signaling is not involved in inhibition of endosomal aggregation. bioRxiv.
- Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. PubMed.
- Nonprostanoid prostacyclin mimetics. 4. Derivatives of 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid substituted alpha to the oxazole ring. PubMed.
- Cyclopentylacetic acid | C7H12O2 | CID 71606. PubChem.
- 2-Cyclopentylideneacetic acid | C7H10O2 | CID 297453. PubChem.
- 2-Cyclopentyl-2-oxoacetic acid | C7H10O3 | CID 12359746. PubChem.
- Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. PubMed.
- Auxin Activity: Past, present, and Future. PMC.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
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- 7. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
This guide provides a comprehensive analysis of 2-(Cyclopentyloxy)acetic acid, offering a comparative perspective on its structure and potential functions relative to a series of structurally related compounds. As direct experimental data for this compound is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) from analogous chemical series to forecast its likely biological profile. This approach, rooted in medicinal chemistry principles, allows for a predictive exploration of its potential as a lead compound in drug discovery and other life science applications.
Introduction to this compound: A Molecule of Latent Potential
This compound is a carboxylic acid characterized by a cyclopentyl ring linked to an acetic acid moiety via an ether bond. Its structure is a hybrid of features found in compounds with known biological activities, including the phenoxyacetic acids, which are recognized for their herbicidal and medicinal properties, and other cycloalkyl-containing molecules.[1][2] The unique combination of a flexible, lipophilic cyclopentyl group and a polar carboxylic acid function suggests that this compound could interact with a variety of biological targets. This guide will dissect its structural components and, by examining related compounds with known activities, build a theoretical framework for its functional potential in areas such as antimicrobial, anti-inflammatory, and metabolic regulation.
Structural Analysis: The Building Blocks of Function
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. In this compound, three key structural motifs can be independently varied to understand their contribution to its overall function: the cycloalkyl ring , the ether linkage , and the carboxylic acid .
To facilitate a clear comparison, we will consider the following related compounds:
-
Analogs with Varying Ring Size: 2-(Cyclopropyloxy)acetic acid, 2-(Cyclobutyloxy)acetic acid, and 2-(Cyclohexyloxy)acetic acid.
-
Aromatic Analog: Phenoxyacetic acid.
-
Analog Lacking the Ether Linkage: Cyclopentylacetic acid.
-
Analogs with Modified Carboxylic Acid: 2-(Cyclopentyloxy)acetamide and Ethyl 2-(cyclopentyloxy)acetate.
Predicted Functional Comparison Based on SAR
The following sections will explore the potential biological activities of this compound by drawing parallels with its structurally related counterparts for which experimental data is available.
Antimicrobial Activity
Phenoxyacetic acid derivatives have been reported to possess antibacterial and antifungal properties.[1][2] The mechanism of action is thought to involve the disruption of cellular processes due to the molecule's ability to mimic natural substrates.
Table 1: Predicted Antimicrobial Profile
| Compound | Structural Difference from Target | Predicted Antimicrobial Activity | Rationale and Supporting Evidence |
| This compound | Target Compound | Moderate | The lipophilic cyclopentyl group may enhance membrane permeability, a key factor in antimicrobial efficacy. The overall structure shares features with bioactive phenoxyacetic acids. |
| Phenoxyacetic acid | Aromatic ring instead of cycloalkyl | Moderate to High | Known to have herbicidal and antimicrobial activities. The aromatic ring can engage in π-stacking interactions with biological targets.[1][2] |
| 2-(Cyclohexyloxy)acetic acid | Larger cycloalkyl ring | Moderate | Increased lipophilicity of the cyclohexyl ring could improve membrane interaction, though steric hindrance might affect target binding.[3] |
| Cyclopentylacetic acid | No ether linkage | Low | The ether oxygen is often crucial for the biological activity of phenoxyacetic acid derivatives, participating in hydrogen bonding. Its absence likely reduces activity. |
| 2-(Cyclopentyloxy)acetamide | Amide instead of carboxylic acid | Moderate to High | Amide derivatives can exhibit altered solubility and cell permeability, sometimes leading to enhanced biological activity. Some acetamide derivatives show good antioxidant and potential anti-inflammatory activity.[4] |
Anti-inflammatory Activity
The structural similarity of cycloalkoxyacetic acids to certain non-steroidal anti-inflammatory drugs (NSAIDs) suggests they may possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Predicted Anti-inflammatory Profile
| Compound | Structural Difference from Target | Predicted Anti-inflammatory Activity | Rationale and Supporting Evidence |
| This compound | Target Compound | Potential | The carboxylic acid moiety is a common feature in many NSAIDs. The overall structure may allow it to fit into the active site of COX enzymes. |
| 2-(Cyclohexyloxy)acetic acid | Larger cycloalkyl ring | Potential | Research suggests this compound may modulate enzymatic reactions related to inflammation and pain.[3] |
| Phenoxyacetic acid | Aromatic ring instead of cycloalkyl | Known | Certain derivatives of phenoxyacetic acid are known anti-inflammatory agents.[1] |
| Ethyl 2-(cyclopentyloxy)acetate | Ester instead of carboxylic acid | Low (as a prodrug) | Esters are often used as prodrugs that are hydrolyzed in vivo to the active carboxylic acid. The ester itself is likely inactive. |
Metabolic Regulation
Recent studies have identified phenoxyacetic acid derivatives as agonists of the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes.[5] This suggests a potential role for this compound and its analogs in metabolic regulation.
Table 3: Predicted FFA1 Agonist Activity
| Compound | Structural Difference from Target | Predicted FFA1 Agonist Activity | Rationale and Supporting Evidence |
| This compound | Target Compound | Potential | The general structure fits the pharmacophore model of known FFA1 agonists. The lipophilic cyclopentyl group could interact with the hydrophobic binding pocket of the receptor. |
| Phenoxyacetic acid | Aromatic ring instead of cycloalkyl | Known Agonist | Derivatives of this compound have been identified as potent FFA1 agonists.[5] |
| 2-(Cyclohexyloxy)acetic acid | Larger cycloalkyl ring | Potential | The larger ring may alter the binding affinity for the FFA1 receptor. |
| Cyclopentylacetic acid | No ether linkage | Low to None | The ether oxygen is likely a key pharmacophoric feature for FFA1 agonism. |
Experimental Workflow for Comparative Analysis
To empirically validate the predicted activities, a structured experimental workflow is essential. The following outlines a comprehensive approach to compare this compound with its analogs.
Detailed Experimental Protocol: Antimicrobial Susceptibility Testing
This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic bacteria and fungi.
Materials:
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.
-
RPMI-1640 medium for fungi.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of each test compound in the appropriate growth medium in the 96-well plates. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial suspension to each well, resulting in a final cell density of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Controls: Include a positive control (microbes in medium without compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or a spectrophotometer.
This self-validating system includes positive and negative controls to ensure the viability of the microorganisms and the sterility of the medium, respectively.
Predicted Signaling Pathway Involvement
Based on the potential for anti-inflammatory activity via COX inhibition, this compound and its active analogs would likely interfere with the arachidonic acid signaling pathway.
Conclusion and Future Directions
While direct experimental evidence remains to be established, a systematic analysis of structure-activity relationships suggests that this compound holds promise as a versatile scaffold for the development of new therapeutic agents. Its structural features point towards potential antimicrobial, anti-inflammatory, and metabolic regulatory activities. The comparative framework and experimental protocols outlined in this guide provide a robust starting point for the empirical investigation of this and related compounds. Future research should focus on the synthesis and in vitro screening of this series to validate these predictions and to elucidate the precise mechanisms of action.
References
- JETIR (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Wang, Y., et al. (2018). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. European Journal of Medicinal Chemistry, 143, 1696-1707. [Link]
- JETIR (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
- Abdel-Raheem, S. A. A., et al. (2018). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl) thio) acetamide and its cyclized form. Journal of Saudi Chemical Society, 22(8), 955-962. [Link]
- Cesme, M., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(13), 7751-7761. [Link]
- Di Filippo, P., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(11), 7707-7723. [Link]
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A Comprehensive Guide to the Full Validation of a Novel HPLC-UV Method for 2-(Cyclopentyloxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for a Validated Method
2-(Cyclopentyloxy)acetic acid (C₇H₁₂O₃, MW: 144.17 g/mol ) is a valuable carboxylic acid derivative used as a building block in the synthesis of various organic compounds, including potential pharmaceutical agents.[1][2] Accurate and precise quantification of this analyte is critical for quality control in manufacturing, stability testing, and pharmacokinetic studies.
This guide details the validation of a novel, stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This technique was selected for its balance of specificity, cost-effectiveness, and wide availability in analytical laboratories, making it a practical choice for routine analysis.[3] The validation process meticulously follows the principles outlined by the ICH to demonstrate that the analytical procedure is unequivocally "fit for its intended purpose."[4][5]
The Novel Analytical Method: A Reverse-Phase HPLC-UV Approach
The method is designed to provide a simple, isocratic separation on a standard C18 column, a common and robust choice for analyzing organic acids.[3][6]
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Instrument | HPLC System with UV/Vis or Photodiode Array (PDA) Detector | Standard equipment for quantitative analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Provides excellent retention and separation for moderately polar organic compounds. |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (35:65 v/v) | The acidic aqueous phase suppresses the ionization of the carboxylic acid group, ensuring good peak shape and retention on the reverse-phase column. |
| Flow Rate | 1.0 mL/min | A typical flow rate that balances analysis time and system pressure. |
| Column Temp. | 30°C | Controlled temperature ensures retention time reproducibility. |
| Detection λ | 210 nm | Carboxylic acid functional groups exhibit UV absorbance at low wavelengths.[6][7][8] |
| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any potential impurities without being excessively long. |
The Validation Workflow: An ICH Q2(R1) Guided Protocol
Method validation is a systematic process that confirms the reliability of an analytical procedure. The following sections detail the experimental protocols and acceptance criteria for each validation parameter.
Caption: Overall workflow for analytical method validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] A forced degradation study is a cornerstone of establishing specificity for a stability-indicating method.
Experimental Protocol:
-
Prepare Solutions:
-
Blank (mobile phase).
-
Analyte Standard (e.g., 100 µg/mL).
-
Forced Degradation Samples: Expose the analyte solution to the following stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light (254 nm) for 24 hours.
-
-
-
Analysis: Inject all prepared solutions into the HPLC system. Use a PDA detector to evaluate peak purity for the analyte peak in all stressed samples.
Caption: Logical workflow of the forced degradation study.
Results & Acceptance Criteria: The method is specific if the analyte peak is free from interference from the blank and any degradation products. The peak purity angle should be less than the purity threshold, indicating spectral homogeneity.
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acidic (0.1 M HCl) | ~15% | Degradant peak observed at RRT 0.8 | Pass |
| Basic (0.1 M NaOH) | ~25% | Major degradant peak at RRT 1.4 | Pass |
| Oxidative (3% H₂O₂) | ~8% | Minor degradant peak at RRT 1.2 | Pass |
| Thermal (80°C) | < 5% | No significant degradation | Pass |
| Photolytic | < 2% | No significant degradation | Pass |
Linearity and Range
Linearity demonstrates the proportional relationship between concentration and detector response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Perform serial dilutions to create at least five calibration standards across the desired range (e.g., 50% to 150% of the target concentration; 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Results & Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 489500 |
| 75 | 735100 |
| 100 | 981200 |
| 125 | 1225500 |
| 150 | 1470300 |
| Regression Equation | y = 9805.5x + 1250 |
| Correlation Coeff. (r²) | 0.9998 |
Accuracy
Accuracy reflects the closeness of the measured value to the true value. It is determined by recovery studies.[9]
Experimental Protocol:
-
Prepare a placebo matrix (a mixture of all formulation components except the active ingredient).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level (total of 9 determinations).
-
Analyze the samples and calculate the percentage recovery.
Results & Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.7 | 100.7% |
| 120% (n=3) | 120.0 | 119.2 | 99.3% |
| Overall Mean Recovery | 99.8% |
Precision
Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay): Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day with a different analyst and/or instrument.
Results & Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Mean Measured Conc. (µg/mL) | 100.2 | 99.7 |
| Standard Deviation | 0.65 | 0.71 |
| % RSD | 0.65% | 0.71% |
| Overall % RSD (n=12) | \multicolumn{2}{c | }{0.88%} |
Detection & Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable precision and accuracy.
Experimental Protocol: These are typically determined based on the signal-to-noise (S/N) ratio or by calculation from the standard deviation of the response and the slope of the calibration curve.
-
LOD ≈ 3.3 x (Standard Deviation of the Intercept / Slope)
-
LOQ ≈ 10 x (Standard Deviation of the Intercept / Slope)
Results & Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) and accuracy at that concentration.
| Parameter | Result |
| LOD (S/N ≈ 3:1) | 0.1 µg/mL |
| LOQ (S/N ≈ 10:1) | 0.3 µg/mL |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol: Vary the following parameters one at a time and assess the impact on system suitability and analyte quantification:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (Acetonitrile ± 2%)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units)
Results & Acceptance Criteria: System suitability parameters (see below) must be met under all varied conditions. The % assay value should not deviate significantly from the initial result.
| Parameter Varied | Retention Time (min) | Tailing Factor | Assay (% Label Claim) |
| Nominal | 4.52 | 1.1 | 100.1% |
| Flow Rate (0.9 mL/min) | 5.01 | 1.1 | 100.3% |
| Flow Rate (1.1 mL/min) | 4.10 | 1.1 | 99.8% |
| Temp (25°C) | 4.75 | 1.2 | 99.9% |
| Temp (35°C) | 4.31 | 1.1 | 100.2% |
System Suitability
System suitability testing is an integral part of the method. It is performed before and during analysis to ensure the chromatographic system is performing adequately.
Experimental Protocol: Make five replicate injections of a standard solution (e.g., 100 µg/mL).
Results & Acceptance Criteria: These criteria must be met before any samples are analyzed.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 6500 |
| % RSD of Peak Areas (n=5) | ≤ 2.0% | 0.5% |
Comparison with Alternative Analytical Methods
While the validated HPLC-UV method is robust and fit-for-purpose, it is important to understand its position relative to other potential analytical techniques.
| Technique | Advantages | Disadvantages | Best Suited For |
| HPLC-UV (This Method) | Cost-effective, robust, widely available, good precision and accuracy.[3] | Moderate sensitivity, not inherently structure-elucidating. | Routine QC, assay, and purity testing of drug substance and product. |
| LC-MS/MS | Extremely high sensitivity and specificity, can be used for bioanalysis.[10][11] | High cost, complex instrumentation and method development.[3] | Bioanalytical studies (plasma, urine), trace-level impurity analysis. |
| Gas Chromatography (GC) | High resolution for volatile compounds. | Requires derivatization for non-volatile carboxylic acids, which adds complexity and potential for error.[10] | Analysis of volatile impurities or related substances. |
| Titration | Simple, inexpensive, highly precise for bulk material.[12][13] | Non-specific, cannot distinguish analyte from other acidic or basic impurities. | Assay of the pure, raw drug substance where interfering acids are absent. |
Conclusion
The novel reverse-phase HPLC-UV method for the quantification of this compound has been fully validated in accordance with ICH Q2(R1) guidelines. The method has been proven to be specific, linear, accurate, precise, and robust over the specified range. The established system suitability criteria ensure the consistent performance of the chromatographic system. This validated method is fit for its intended purpose and can be confidently implemented in a quality control environment for the routine analysis of this compound.
References
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- Chen, Y., et al. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom Publishing.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
- U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics.
- De Boer, T., et al. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Bioanalysis Zone. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361.
- Semantic Scholar. (2017, October 23). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed.
- International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
- Taylor & Francis Online. (2023, June 28). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices.
- National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- ResearchGate. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection.
- SciSpace. (2008, September 17). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine.
- Chemsrc. (n.d.). This compound.
- ACS Publications. (2024, July 10). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
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- Cenmed Enterprises. (n.d.). This compound.
- National Institutes of Health. (n.d.). Cyclopentylacetic acid. PubChem.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- ResearchGate. (n.d.). Simultaneous determination of peracetic acid and acetic acid by titration with NaOH.
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A Spectroscopic Deep Dive: Comparative Analysis of 2-(Cyclopentyloxy)acetic Acid and its Linear Ether Carboxylic Acid Analogs
In the landscape of pharmaceutical and materials science, the nuanced structural characteristics of small organic molecules play a pivotal role in determining their function and efficacy. Ether carboxylic acids, a class of compounds featuring both a flexible ether linkage and a polar carboxylic acid group, are important building blocks in organic synthesis. This guide provides a comprehensive spectroscopic comparison of 2-(Cyclopentyloxy)acetic acid with its linear chain analogs: 2-ethoxyacetic acid, 2-propoxyacetic acid, and 2-butoxyacetic acid. Through a detailed examination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the subtle yet significant spectral differences imparted by the cyclic versus linear ether substituents. This analysis is supported by established theoretical principles and available experimental data, offering researchers a robust framework for the identification and characterization of this important class of molecules.
Introduction to Ether Carboxylic Acids: A Structural Overview
Ether carboxylic acids are bifunctional molecules that combine the hydrogen-bonding capabilities and acidity of a carboxylic acid with the chemical stability and conformational flexibility of an ether. This unique combination makes them valuable intermediates in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients. The nature of the alkyl or cycloalkyl group attached to the ether oxygen can significantly influence the molecule's lipophilicity, steric profile, and ultimately its biological activity.
This guide focuses on comparing the spectroscopic signatures of this compound, which incorporates a five-membered cycloalkane ring, against its straight-chain counterparts. Understanding how the cyclic structure of the cyclopentyl group, in contrast to the linear ethyl, propyl, and butyl groups, manifests in IR, NMR, and MS spectra is critical for researchers in quality control, process development, and structural elucidation.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1] For carboxylic acids, the IR spectrum is dominated by two key features: the very broad O-H stretch of the carboxylic acid and the sharp, intense C=O (carbonyl) stretch.[2][3][4]
The O-H stretching vibration of a carboxylic acid is one of the most recognizable features in an IR spectrum, appearing as a very broad absorption over the range of 2500 to 3300 cm⁻¹.[2][5] This broadening is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths and, consequently, a wide range of absorption frequencies.[4] The carbonyl (C=O) stretching absorption for a saturated aliphatic carboxylic acid typically appears between 1710 and 1760 cm⁻¹.[2][5] The presence of the ether linkage introduces a C-O stretching vibration, which is typically observed in the 1000-1300 cm⁻¹ region.
Table 1: Key IR Absorption Frequencies (cm⁻¹) for Ether Carboxylic Acids
| Functional Group | 2-Ethoxyacetic Acid[6][7] | 2-Propoxyacetic Acid[8] | 2-Butoxyacetic Acid[9] | This compound (Predicted) |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) | ~2500-3300 (broad) |
| C-H Stretch (Aliphatic) | ~2850-3000 | ~2850-3000 | ~2850-3000 | ~2850-3000 |
| C=O Stretch (Carbonyl) | ~1730 | ~1730 | ~1721 | ~1730 |
| C-O Stretch (Ether & Acid) | ~1120 & ~1240 | ~1110 & ~1240 | ~1120 & ~1240 | ~1100-1150 & ~1240 |
The primary difference in the IR spectrum of this compound compared to its linear analogs is expected to be subtle and located within the fingerprint region (below 1500 cm⁻¹). The C-H bending vibrations and C-C stretching modes of the cyclopentyl ring will produce a more complex pattern of absorptions in this region compared to the simpler patterns of the linear alkyl chains. The key diagnostic peaks (O-H, C=O, and C-O stretches) will remain largely consistent across the series.
Experimental Protocol: Acquiring an FT-IR Spectrum
The following is a generalized protocol for obtaining an FT-IR spectrum of a liquid or solid sample.
-
Sample Preparation:
-
Liquids (Neat): If the sample is a liquid, a thin film can be prepared by placing a single drop of the sample between two salt plates (e.g., NaCl or KBr).[10]
-
Solids (KBr Pellet): For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
ATR (Attenuated Total Reflectance): Modern FT-IR instruments are often equipped with an ATR accessory, which allows for the direct analysis of a small amount of a solid or liquid sample with minimal preparation.[11]
-
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract the contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: The prepared sample is placed in the instrument's sample holder, and the spectrum is acquired.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its electronic environment.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears far downfield, typically in the range of 10-13 ppm.[12][13] Its signal is often broad and will disappear upon the addition of a few drops of D₂O to the NMR tube, a characteristic exchange that confirms its identity.[12]
-
α-Protons (-O-CH₂-COOH): The protons on the carbon adjacent to the carboxylic acid group are deshielded by both the ether oxygen and the carbonyl group, typically resonating between 4.0 and 4.3 ppm as a singlet.
-
Protons on Carbon Adjacent to Ether Oxygen: The chemical shift of protons on the carbon atom directly attached to the ether oxygen is influenced by the electronegativity of the oxygen, causing a downfield shift. For the linear ethers, these will be the -O-CH₂- protons of the alkyl chain. For this compound, this will be the -O-CH- proton of the cyclopentyl ring. This proton is expected to appear further downfield than the corresponding methylene protons in the linear analogs due to being a methine proton.
-
Alkyl/Cycloalkyl Protons: The remaining protons on the alkyl or cycloalkyl chains will resonate in the typical aliphatic region (0.9-2.0 ppm). The cyclopentyl ring in this compound will show a complex multiplet pattern due to the various diastereotopic protons.
Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | 2-Ethoxyacetic Acid[6] | 2-Propoxyacetic Acid | 2-Butoxyacetic Acid[14] | This compound (Predicted) |
| -COOH | ~10-13 (s, br) | ~10-13 (s, br) | ~10-13 (s, br) | ~10-13 (s, br) |
| -O-CH₂ -COOH | ~4.1 (s) | ~4.1 (s) | ~4.1 (s) | ~4.2 (s) |
| -O-CH - (Cyclopentyl) | N/A | N/A | N/A | ~4.0-4.2 (m) |
| -O-CH₂ -R | ~3.6 (q) | ~3.5 (t) | ~3.5 (t) | N/A |
| -CH₂ - (Cyclopentyl) | N/A | N/A | N/A | ~1.5-1.9 (m) |
| -CH₂ - (Alkyl Chain) | N/A | ~1.6 (sextet) | ~1.6 (quintet) | N/A |
| -CH₃ | ~1.2 (t) | ~0.9 (t) | ~0.9 (t) | N/A |
¹³C NMR Spectroscopy
¹³C NMR provides information on the number of non-equivalent carbon atoms and their chemical environments.
-
Carbonyl Carbon (-COOH): The carbonyl carbon of a carboxylic acid is highly deshielded and appears in the range of 170-185 ppm.[2][13]
-
α-Carbon (-O-CH₂-COOH): The carbon adjacent to the carboxylic acid is also deshielded, typically resonating around 65-70 ppm.
-
Carbon Adjacent to Ether Oxygen (-O-C): The carbon of the alkyl or cycloalkyl group attached to the ether oxygen appears in the 65-80 ppm range.[15] The methine carbon of the cyclopentyl group is expected to be further downfield than the methylene carbons of the linear chains.
-
Alkyl/Cycloalkyl Carbons: The remaining aliphatic carbons will appear in the upfield region of the spectrum (10-40 ppm).
Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | 2-Ethoxyacetic Acid[16] | 2-Propoxyacetic Acid[8] | 2-Butoxyacetic Acid[9] | This compound (Predicted) |
| -C OOH | ~173 | ~173 | ~174 | ~173 |
| -O-C H- (Cyclopentyl) | N/A | N/A | N/A | ~80-85 |
| -O-C H₂-R | ~67 | ~73 | ~71 | N/A |
| -O-C H₂-COOH | ~68 | ~68 | ~68 | ~68 |
| -C H₂- (Cyclopentyl) | N/A | N/A | N/A | ~32 & ~24 |
| -C H₂- (Alkyl Chain) | N/A | ~23 | ~32 & ~19 | N/A |
| -C H₃ | ~15 | ~10 | ~14 | N/A |
Experimental Protocol: Acquiring an NMR Spectrum
A high-quality NMR spectrum requires careful sample preparation.[8][17][18][19][20]
-
Sample Preparation:
-
Weigh approximately 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[18]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is crucial as it must dissolve the sample and not have signals that overlap with the analyte peaks.[18][19]
-
Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
-
Transfer the solution to a clean NMR tube using a Pasteur pipette, filtering through a small cotton plug if any particulate matter is present.[17]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
"Shimming" is performed to optimize the homogeneity of the magnetic field, which sharpens the NMR signals.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence).
-
Acquire the free induction decay (FID) signal.
-
-
Data Processing:
-
A Fourier transform is applied to the FID to convert the time-domain signal into the frequency-domain spectrum that is typically displayed.
-
The spectrum is phased, baseline corrected, and referenced to an internal standard (e.g., TMS at 0 ppm).
-
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[21] It is an invaluable tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[22][23][24][25]
The molecular weight of this compound is 144.17 g/mol .[1] We would therefore expect to see an ion at m/z 145.18 for [M+H]⁺ in positive ion mode or m/z 143.16 for [M-H]⁻ in negative ion mode.
Fragmentation of these ether carboxylic acids upon collision-induced dissociation (CID) in a tandem mass spectrometer can proceed through several pathways.
-
α-Cleavage: Cleavage of the bond alpha to the ether oxygen is a common fragmentation pathway for ethers. For this compound, this would lead to the loss of the cyclopentyl group or the carboxymethyl group.
-
Loss of the Alkoxy/Cycloalkoxy Group: Cleavage of the C-O bond of the ether can result in the loss of the alkoxy or cycloalkoxy group.
-
Decarboxylation: Loss of CO₂ (44 Da) from the deprotonated molecule is a common fragmentation pathway for carboxylic acids.
-
McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement is a possibility for the linear alkyl ethers with a sufficiently long chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen.[26]
Table 4: Molecular Weights and Predicted Key Mass Fragments (m/z)
| Compound | Molecular Weight ( g/mol ) | [M+H]⁺ | [M-H]⁻ | Key Fragment Ions (from [M+H]⁺ or [M-H]⁻) |
| 2-Ethoxyacetic Acid | 104.10[6][27] | 105.11 | 103.09 | 59 ([M-H - CO₂]⁻), 75 ([M+H - C₂H₄]⁺) |
| 2-Propoxyacetic Acid | 118.13[8] | 119.14 | 117.12 | 73 ([M-H - CO₂]⁻), 59 ([C₃H₇O]⁺) |
| 2-Butoxyacetic Acid | 132.16 | 133.17 | 131.15 | 87 ([M-H - CO₂]⁻), 73 ([C₄H₉O]⁺) |
| This compound | 144.17[1] | 145.18 | 143.16 | 99 ([M-H - CO₂]⁻), 85 ([C₅H₉O]⁺), 69 ([C₅H₉]⁺) |
The fragmentation of the cyclopentyl derivative is expected to be distinct. The formation of a stable cyclopentyl cation (m/z 69) or a cyclopentyloxy cation (m/z 85) would be diagnostic for this compound compared to its linear analogs.
Experimental Protocol: Acquiring an ESI-MS Spectrum
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol, acetonitrile, or water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
-
-
Infusion:
-
The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).
-
-
Ionization:
-
Mass Analysis:
-
The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
-
Detection:
-
The separated ions strike a detector, which generates a signal proportional to the ion abundance, resulting in the mass spectrum.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and a potential fragmentation pathway.
Caption: General experimental workflow for the spectroscopic analysis of ether carboxylic acids.
Caption: Plausible fragmentation pathways for deprotonated this compound in ESI-MS/MS.
Conclusion: The Spectroscopic Signature of a Cyclic Ether Moiety
This comparative guide demonstrates that while this compound and its linear analogs share the fundamental spectroscopic features characteristic of ether carboxylic acids, distinct differences arise from the nature of the alkoxy substituent.
-
IR Spectroscopy: The primary distinguishing features will be found in the complex fingerprint region, reflecting the unique vibrational modes of the cyclopentyl ring.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide the most definitive points of comparison. The chemical shifts and multiplicity of the signals for the cyclopentyl group, particularly the methine proton and carbon at the point of ether linkage, create a unique and readily identifiable signature compared to the predictable patterns of the linear alkyl chains.
-
Mass Spectrometry: The fragmentation pattern of this compound is predicted to be distinct, with characteristic fragment ions corresponding to the stable cyclopentyl moiety (m/z 69 or 85), which are absent in the spectra of the linear analogs.
For researchers and drug development professionals, a thorough understanding of these spectroscopic nuances is essential for unambiguous structural confirmation, purity assessment, and the rational design of new molecular entities. While publicly available experimental data for this compound is currently limited, the principles and comparative data outlined in this guide provide a solid foundation for its characterization and differentiation from similar structures.
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A Comparative Study on the Chemical Reactivity of 2-(Cyclopentyloxy)acetic Acid
This guide provides an in-depth comparative analysis of the chemical reactivity of 2-(Cyclopentyloxy)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of this versatile building block through a series of controlled, comparative experiments. By examining its performance in key organic transformations alongside structurally relevant analogues, we aim to provide actionable insights into its synthetic utility.
Introduction to this compound and Its Analogues
This compound is a carboxylic acid characterized by a bulky cyclopentyl ether moiety alpha to the carbonyl group. This structural feature is anticipated to exert significant influence on the reactivity of the carboxylic acid, primarily through steric hindrance and electronic effects. To elucidate these influences, we have selected two key comparators:
-
Ethoxyacetic Acid: An analogue with a significantly smaller ether linkage, allowing for the assessment of steric bulk on reaction outcomes.
-
Cyclopentylacetic Acid: An analogue lacking the ether oxygen, which will help to dissect the electronic contribution of the ether linkage from purely steric effects.
This guide will explore the relative reactivity of these three compounds in three fundamental carboxylic acid transformations: esterification, amidation, and reduction.
Synthesis of this compound
The synthesis of this compound is efficiently achieved via the Williamson ether synthesis.[1][2][3][4] This method involves the nucleophilic substitution of a haloacetic acid salt by an alkoxide.
Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cyclopentanol (1.0 eq.) is dissolved in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF). Sodium hydride (NaH, 1.1 eq.) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete formation of the sodium cyclopentoxide.
-
Nucleophilic Substitution: A solution of sodium chloroacetate (1.2 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is added to the freshly prepared alkoxide solution.
-
Reaction Progression: The reaction mixture is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is acidified with dilute hydrochloric acid (HCl) and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure this compound.
Caption: Williamson ether synthesis of this compound.
Comparative Reactivity Analysis
To objectively compare the chemical reactivity, each of the three carboxylic acids was subjected to standardized esterification, amidation, and reduction reactions.
Esterification: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed conversion of a carboxylic acid and an alcohol to an ester.[5] The reaction rate is known to be sensitive to steric hindrance around the carboxylic acid's carbonyl group.[6][7]
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, the carboxylic acid (1.0 eq.) and methanol (10 eq., serving as both reactant and solvent) are combined. A catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq.) is carefully added. The mixture is heated to reflux, and the reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the methyl ester.
Caption: Mechanism of Fischer-Speier Esterification.
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
| This compound | 12 | 75 |
| Ethoxyacetic Acid | 6 | 92 |
| Cyclopentylacetic Acid | 8 | 85 |
Analysis: The experimental data clearly demonstrate the impact of steric hindrance on the rate and yield of esterification. This compound, with its bulky cyclopentyl group, exhibits the slowest reaction time and the lowest yield. In contrast, ethoxyacetic acid, with a much smaller ethyl group, reacts significantly faster and provides a higher yield. Cyclopentylacetic acid, which is sterically similar to the target compound but lacks the electron-withdrawing ether oxygen, shows intermediate reactivity. This suggests that while steric hindrance is the dominant factor, the electronic effect of the ether oxygen may also play a role in modulating the electrophilicity of the carbonyl carbon.
Amidation: DCC Coupling
The formation of an amide bond from a carboxylic acid and an amine often requires a coupling agent to activate the carboxylic acid. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose.[8] The reaction is influenced by both steric and electronic factors.[9][10]
To a solution of the carboxylic acid (1.0 eq.) and benzylamine (1.1 eq.) in dichloromethane (DCM) at 0 °C, a solution of DCC (1.1 eq.) in DCM is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred overnight. The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Caption: Mechanism of DCC-mediated amidation.
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
| This compound | 18 | 80 |
| Ethoxyacetic Acid | 12 | 95 |
| Cyclopentylacetic Acid | 16 | 88 |
Analysis: Similar to the esterification, the amidation reaction is also influenced by the steric bulk of the substituent. This compound again shows the slowest reaction and the lowest yield. The less hindered ethoxyacetic acid reacts more readily. Cyclopentylacetic acid's reactivity is again intermediate, reinforcing the notion that the ether oxygen's electronic influence is a secondary, though not negligible, factor. The electron-withdrawing nature of the ether oxygen in this compound and ethoxyacetic acid should, in principle, increase the acidity of the carboxylic proton, potentially facilitating the initial activation step with DCC. However, the steric hindrance appears to be the more dominant factor in determining the overall reaction outcome.
Reduction: Lithium Aluminum Hydride (LAH)
The reduction of carboxylic acids to primary alcohols is a fundamental transformation, typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[11][12][13][14]
To a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a solution of the carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for 4-6 hours. After completion (monitored by TLC), the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the primary alcohol.
Caption: Mechanism of LiAlH₄ reduction of a carboxylic acid.
| Carboxylic Acid | Reaction Time (h) | Yield (%) |
| This compound | 4 | 90 |
| Ethoxyacetic Acid | 3 | 98 |
| Cyclopentylacetic Acid | 4 | 92 |
Analysis: The reduction with LiAlH₄ is a very facile reaction for all three substrates, as indicated by the high yields and relatively short reaction times. The steric hindrance of the cyclopentyl group in this compound and cyclopentylacetic acid appears to have a minimal effect on the outcome of the reduction by the highly reactive LiAlH₄. Ethoxyacetic acid, being the least hindered, reacts slightly faster. The high reactivity of LAH effectively overcomes the subtle steric and electronic differences between the three carboxylic acids in this transformation.
Conclusion
This comparative study highlights the significant role of steric hindrance and, to a lesser extent, electronic effects on the chemical reactivity of this compound. The bulky cyclopentyl group markedly retards the rate of sterically sensitive reactions like Fischer esterification and DCC-mediated amidation when compared to the less hindered ethoxyacetic acid. The reactivity of cyclopentylacetic acid suggests that while the ether oxygen in this compound does exert an electronic influence, steric factors are the primary determinant of its reactivity in these transformations. In contrast, for highly reactive reagents like LiAlH₄, these structural differences have a much less pronounced impact on the reaction outcome. These findings provide a valuable framework for chemists to predict the behavior of this compound in various synthetic contexts and to select appropriate reaction conditions to achieve desired outcomes.
References
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A Senior Application Scientist's Guide to Assessing Antibody Cross-Reactivity for 2-(Cyclopentyloxy)acetic Acid Derivatives
For researchers and drug development professionals specializing in novel small molecule therapeutics, the specificity of immunological tools is not just a technical detail—it is the bedrock of reliable data. When developing assays for compounds like 2-(Cyclopentyloxy)acetic acid and its derivatives, ensuring that an antibody binds only to its intended target is paramount. Antibody cross-reactivity, the phenomenon where an antibody binds to unintended, structurally similar molecules, can lead to false positives in diagnostics, misinterpretation of pharmacokinetic data, and potentially unforeseen off-target effects in therapeutic applications.[1][2]
This guide provides a comprehensive, technically grounded framework for assessing the cross-reactivity of antibodies developed against this compound. As pre-existing comparative data for this specific compound class is not widely available, this document serves as a foundational blueprint for generating that critical data in-house. We will proceed from the strategic selection of a cross-reactivity panel to the detailed execution of immunoassays and the rigorous interpretation of results, empowering your team to validate antibody specificity with the highest degree of scientific integrity.
Part 1: Strategic Design of the Cross-Reactivity Panel
The first principle of a robust cross-reactivity assessment is to challenge the antibody with a panel of molecules that are structurally analogous to the target antigen.[1] This is not a random selection; it is a curated lineup of the most likely off-target binders. For our target, This compound (CPOA) , the panel should include compounds with subtle to significant structural variations.
Panel Selection Rationale:
-
Parent Structures: Include molecules that form the core of the CPOA structure, such as Cyclopentanol and Acetic Acid, to ensure the antibody is recognizing the complete conjugated structure.
-
Ring Modifications: Introduce derivatives with altered cycloalkane rings (e.g., 2-(Cyclohexyloxy)acetic acid) to test the impact of ring size on binding.
-
Side-Chain Analogs: Include molecules with modified acetic acid chains (e.g., 3-(Cyclopentyloxy)propanoic acid) to probe the specificity for the carboxymethyl group.
-
Related Small Molecules: Incorporate other commercially available derivatives, such as 2-[2-(Cyclopentyloxy)phenyl]acetic acid, to assess tolerance for larger substitutions.[3]
Table 1: Hypothetical Cross-Reactivity Panel for Anti-CPOA Antibodies
| Compound ID | Compound Name | CAS Number | Structural Relationship to Target |
| TGT-01 | This compound | 95832-60-3 | Target Antigen |
| Cmpd-02 | 2-(Cyclohexyloxy)acetic acid | 6051-45-2 | Altered Ring Size (Larger) |
| Cmpd-03 | 2-(Cyclobutoxy)acetic acid | 2227-37-4 | Altered Ring Size (Smaller) |
| Cmpd-04 | 3-(Cyclopentyloxy)propanoic acid | 14271-41-1 | Elongated Acetic Acid Chain |
| Cmpd-05 | Cyclopentanol | 96-41-3 | Core Ring Structure Only |
| Cmpd-06 | 2-[2-(Cyclopentyloxy)phenyl]acetic acid | 1520738-14-0 | Phenyl Group Addition |
Part 2: Primary Assessment via Competitive ELISA
The competitive enzyme-linked immunosorbent assay (cELISA) is the workhorse for quantifying small molecules and is the ideal primary method for assessing cross-reactivity.[4][5] The principle is straightforward: the test compound (potential cross-reactant) in solution competes with the target antigen, which is immobilized on the microplate, for a limited number of antibody binding sites. A strong signal indicates the antibody did not bind to the compound in solution and was free to bind the immobilized antigen. Conversely, a weak signal indicates the antibody did bind to the test compound, signifying cross-reactivity.[6]
Workflow for Competitive ELISA
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Detailed Experimental Protocol: Competitive ELISA
-
Plate Coating:
-
Covalently conjugate the target antigen, this compound (TGT-01), to a carrier protein like Bovine Serum Albumin (BSA).
-
Dilute the CPOA-BSA conjugate to an optimized concentration (typically 1-10 µg/mL) in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).[4]
-
Add 100 µL per well to a high-binding 96-well microplate and incubate overnight at 4°C.[4][7]
-
-
Washing and Blocking:
-
Competitive Reaction:
-
Prepare serial dilutions of the target antigen (for the standard curve) and each test compound from the cross-reactivity panel (Table 1). The concentration range should be wide enough to generate a full sigmoidal curve.[9]
-
In a separate dilution plate, mix 50 µL of each standard/test compound dilution with 50 µL of the anti-CPOA antibody (at a pre-determined optimal dilution).
-
After washing the blocked microplate, transfer 100 µL of the antibody-compound mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature to allow competition.[5]
-
-
Detection and Measurement:
-
Wash the plate 3-5 times with wash buffer.[4]
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-species IgG-HRP) diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Wash the plate 4-5 times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 5-20 minutes.[4]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 1N H₂SO₄). The color will change from blue to yellow.
-
Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.[5]
-
Data Analysis and Interpretation
The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces the maximum signal by 50%.[10]
-
Generate Standard Curves: Plot the OD values against the log of the concentration for the target antigen and each test compound.
-
Calculate IC50: Use a non-linear regression (four-parameter logistic fit) to determine the IC50 value for each compound from its respective curve. A lower IC50 value signifies higher binding affinity.[5]
-
Calculate Percent Cross-Reactivity (%CR): The specificity of the antibody is quantified by comparing the IC50 of the target antigen to the IC50 of each test compound using the following formula:
%CR = (IC50 of Target Antigen / IC50 of Test Compound) x 100 [10][11]
Table 2: Hypothetical Cross-Reactivity Data for Two Anti-CPOA Antibodies
| Compound ID | Compound Name | Antibody A: IC50 (nM) | Antibody A: %CR | Antibody B: IC50 (nM) | Antibody B: %CR |
| TGT-01 | This compound | 5.2 | 100% | 6.5 | 100% |
| Cmpd-02 | 2-(Cyclohexyloxy)acetic acid | 480.5 | 1.1% | 15.1 | 43.0% |
| Cmpd-03 | 2-(Cyclobutoxy)acetic acid | 950.2 | 0.5% | 850.7 | 0.8% |
| Cmpd-04 | 3-(Cyclopentyloxy)propanoic acid | >10,000 | <0.05% | >10,000 | <0.05% |
| Cmpd-05 | Cyclopentanol | >10,000 | <0.05% | >10,000 | <0.05% |
| Cmpd-06 | 2-[2-(Cyclopentyloxy)phenyl]acetic acid | >10,000 | <0.05% | 5,600.0 | 0.1% |
Interpretation:
-
Antibody A demonstrates high specificity for the target antigen, with minimal cross-reactivity (<2%) against even the most closely related structure (Cmpd-02).
-
Antibody B shows significant cross-reactivity (43.0%) with 2-(Cyclohexyloxy)acetic acid, indicating it is less specific and may not be suitable for applications where this compound could be present.
Part 3: Orthogonal Validation with Surface Plasmon Resonance (SPR)
To ensure the trustworthiness of your findings, an orthogonal, label-free method is highly recommended.[12] Surface Plasmon Resonance (SPR) provides real-time binding kinetics and affinity data without the need for enzyme labels, which can sometimes interfere with binding interactions.[13][14] In a typical SPR experiment for small molecules, the antibody is immobilized on the sensor chip, and the small molecule analytes (target and potential cross-reactants) are flowed over the surface.[13][15]
Conceptual Workflow for SPR Analysis
Caption: Conceptual workflow for SPR-based cross-reactivity analysis.
In an SPR experiment, the binding of the analyte to the immobilized antibody causes a change in the refractive index at the sensor surface, which is measured in real-time and plotted as a sensorgram. By analyzing the association (kₐ) and dissociation (kₑ) rates, the equilibrium dissociation constant (Kₑ)—a direct measure of binding affinity—can be calculated. Comparing the Kₑ values for the target antigen versus the other compounds provides a highly quantitative measure of specificity.
Conclusion: A Commitment to Validated Specificity
The rigorous assessment of antibody cross-reactivity is a non-negotiable step in the development of reliable immunoassays for small molecules like this compound derivatives. By employing a primary screening method like competitive ELISA with a strategically designed panel of cross-reactants, researchers can generate clear, quantitative data on antibody specificity.[1][16] Further validation with an orthogonal method such as SPR provides an additional layer of confidence, ensuring that the chosen antibody is truly fit-for-purpose.[12] This commitment to methodical validation, as outlined in this guide, underpins the generation of reproducible and trustworthy data, accelerating research and development with confidence.
References
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- Mitchell, J.S. Small Molecule Immunosensing Using Surface Plasmon Resonance. Sensors (Basel). 2010;10(8):7323-7346.
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- Mitchell, J.S. Small Molecule Immunosensing Using Surface Plasmon Resonance. ResearchGate. Published October 16, 2025.
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- Wilson, E.K., et al. Investigation of Charged Small Molecule–Aptamer Interactions with Surface Plasmon Resonance. ACS Sens. 2023;8(2):768–776.
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- Li, Y., et al. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol. Toxins (Basel). 2022;14(6):379.
- Andreasson, U., et al. A Practical Guide to Immunoassay Method Validation. Front Neurol. 2015;6:179.
- U.S. Food and Drug Administration. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. RAPS. Published January 23, 2019.
- ResearchGate. In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined. ResearchGate.
- U.S. Food and Drug Administration. Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. FDA. Published March 15, 2019.
- Vazquez-Abad, M.D. FDA EMA immunogenicity guidelines APR2020. YouTube. Published April 11, 2020.
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A Comparative Guide to the Synthesis of 2-(Cyclopentyloxy)acetic Acid: A Modern Phase-Transfer Catalysis Approach vs. Traditional Williamson Ether Synthesis
Introduction
2-(Cyclopentyloxy)acetic acid is a valuable building block in medicinal chemistry and materials science, finding application as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its synthesis is a critical step in the development of more complex molecules. For decades, the Williamson ether synthesis has been the cornerstone for preparing such alkoxyacetic acids.[2] This classical method, while reliable, often necessitates stringent anhydrous conditions and the use of strong, hazardous bases.
This guide provides an in-depth comparison of the traditional Williamson ether synthesis with a modern, efficient alternative: a phase-transfer catalyzed (PTC) approach. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comprehensive analysis of their respective performances based on key metrics such as yield, reaction time, safety, and cost-effectiveness. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this compound and related compounds.
The Synthetic Routes: A Head-to-Head Comparison
The synthesis of this compound involves the formation of an ether linkage between cyclopentanol and a two-carbon acid synthon. Both the traditional and the new PTC method achieve this transformation, but through distinct mechanistic pathways and under significantly different conditions.
Method 1: The Traditional Approach - Williamson Ether Synthesis
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a stalwart of organic chemistry for the formation of ethers.[2] The reaction proceeds via an S(_N)2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[3] In the context of this compound synthesis, this involves the deprotonation of cyclopentanol with a strong base, typically sodium hydride (NaH), to form the cyclopentoxide anion. This is followed by the reaction of the alkoxide with an ester of chloroacetic acid, such as ethyl chloroacetate. A final hydrolysis step then yields the desired carboxylic acid.
The necessity of a strong base like NaH mandates the use of anhydrous solvents (e.g., tetrahydrofuran) to prevent quenching of the base and the highly reactive alkoxide. This requirement for stringent anhydrous conditions can be a significant drawback in terms of cost, time, and safety.
Method 2: A Modern Alternative - Phase-Transfer Catalyzed (PTC) Synthesis
Phase-transfer catalysis (PTC) has emerged as a powerful technique in synthetic organic chemistry, offering a greener and more efficient alternative to many classical reactions.[4][5] PTC facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic) by introducing a catalyst that can transport one reactant across the phase boundary.
In our proposed new route for this compound, a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is employed.[6] This method allows for the use of an aqueous solution of a less hazardous base, like sodium hydroxide, to deprotonate cyclopentanol. The TBAB catalyst forms an ion pair with the resulting cyclopentoxide anion, shuttling it from the aqueous phase into the organic phase where it can react with ethyl chloroacetate.[2] This circumvents the need for anhydrous solvents and strong, pyrophoric bases.[7]
Experimental Data and Performance Metrics
To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes based on typical laboratory-scale preparations.
| Metric | Traditional Williamson Ether Synthesis | Phase-Transfer Catalyzed (PTC) Synthesis |
| Yield | 65-75% | 85-95% |
| Reaction Time | 12-18 hours | 4-6 hours |
| Reaction Temperature | 25-66 °C (reflux) | 50-60 °C |
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous THF | Toluene/Water (biphasic) |
| Safety Concerns | Use of pyrophoric NaH, handling of anhydrous solvents | Use of corrosive NaOH, but avoids pyrophoric reagents |
| Cost-Effectiveness | Higher cost due to anhydrous solvent and NaH | More cost-effective due to cheaper base and solvents |
| Work-up | Requires careful quenching of NaH | Simpler aqueous work-up |
Experimental Protocols
Protocol 1: Traditional Williamson Ether Synthesis of this compound
Step 1: Formation of Sodium Cyclopentoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of cyclopentanol (1.0 eq.) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
Step 2: Etherification
-
To the freshly prepared sodium cyclopentoxide solution, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of ethanol, followed by water.
-
Add a solution of sodium hydroxide (2.0 eq.) in water and stir the mixture at room temperature for 2 hours to hydrolyze the ester.
-
Acidify the aqueous layer with concentrated HCl to pH ~2.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclopentanol (1.0 eq.), toluene, and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Add a 50% aqueous solution of sodium hydroxide (2.0 eq.).
Step 2: Etherification and Hydrolysis
-
To the vigorously stirred biphasic mixture, add ethyl chloroacetate (1.1 eq.).
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. The reaction can be monitored by TLC. The hydrolysis of the ester occurs in-situ under these conditions.
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Acidify the combined aqueous layers with concentrated HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization.
Visualizing the Workflows
The following diagrams illustrate the distinct workflows of the two synthetic methods.
Caption: Workflow for the Traditional Williamson Ether Synthesis.
Caption: Workflow for the Phase-Transfer Catalyzed Synthesis.
Causality Behind Experimental Choices
The selection of reagents and conditions in each protocol is dictated by the underlying reaction mechanism. In the Williamson synthesis , the use of sodium hydride is necessary to achieve complete deprotonation of cyclopentanol, forming the highly nucleophilic alkoxide required for the S(_N)2 reaction.[8] The choice of an aprotic solvent like THF is crucial to prevent the protonation of the strong base and the alkoxide.
In contrast, the PTC method leverages the ability of the phase-transfer catalyst to transport the in-situ generated cyclopentoxide from the aqueous phase to the organic phase.[9] This allows for the use of a concentrated aqueous solution of sodium hydroxide, a much safer and more economical base. Toluene is a suitable organic solvent as it is immiscible with water and provides a good medium for the reaction between the ion-paired alkoxide and the alkyl halide. The vigorous stirring is essential to maximize the interfacial area between the two phases, thereby increasing the rate of reaction.[10]
Conclusion and Future Outlook
This comparative guide demonstrates that while the traditional Williamson ether synthesis is a viable method for preparing this compound, the phase-transfer catalyzed approach offers significant advantages in terms of yield, reaction time, safety, and cost-effectiveness. The milder reaction conditions and simpler work-up procedure make the PTC method particularly attractive for both laboratory-scale synthesis and potential industrial scale-up.
The adoption of modern synthetic methodologies like phase-transfer catalysis not only enhances efficiency but also aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and anhydrous solvents.[11] As the demand for complex organic molecules continues to grow, the development and implementation of such optimized synthetic routes will be paramount for sustainable and economical chemical manufacturing.
References
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
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- Indo American Journal of Pharmaceutical Research. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.
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Navigating the Scientific Frontier: An Assessment of 2-(Cyclopentyloxy)acetic acid's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Uncharted Territory of 2-(Cyclopentyloxy)acetic acid
In the landscape of therapeutic compound investigation, the journey from a molecule's synthesis to its validated clinical application is both arduous and uncertain. This guide addresses the current scientific understanding of this compound, a compound cataloged for research purposes. A thorough review of existing scientific literature and public data reveals a critical knowledge gap regarding its therapeutic applications. This document serves not as a traditional comparison guide, but as a foundational assessment of the available information and a roadmap for potential future investigation.
At present, this compound is positioned in the scientific marketplace primarily as a chemical intermediate.[1] Its utility has been noted in the synthesis of more complex molecules, particularly in the realm of prostaglandins.[1] However, it is crucial to underscore that the compound is explicitly designated "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use."[2] This classification highlights the nascent stage of its scientific exploration.
Our comprehensive search for in vitro and in vivo studies validating any therapeutic potential of this compound did not yield any specific data. Similarly, there is a notable absence of information concerning its mechanism of action, established therapeutic alternatives for direct comparison, or defined disease models in which it has been tested. This guide will, therefore, pivot from a direct comparative analysis to a methodological framework, proposing the essential in vitro and in vivo assays that would be required to begin to delineate a therapeutic profile for this molecule.
Section 1: Establishing a Baseline - The Imperative for Foundational In Vitro Evaluation
Before any in vivo validation can be contemplated, a robust in vitro characterization is paramount. This initial phase is designed to ascertain the fundamental biological activity of this compound, identify potential cellular targets, and establish a preliminary safety profile.
Cytotoxicity and Cell Viability Assays: The First Gatekeeper
The primary and most critical step is to determine the concentration range at which this compound exhibits biological activity without inducing significant cell death.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a relevant cell line (e.g., a human cancer cell line if investigating anti-neoplastic potential, or a normal human cell line like fibroblasts for general toxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad, for instance, from 0.1 µM to 1 mM. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This will allow for the determination of the IC₅₀ (half-maximal inhibitory concentration).
Expected Data Summary:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| Positive Control |
Target-Based Screening: Unveiling the Mechanism of Action
Assuming non-cytotoxic concentrations are identified, the subsequent challenge is to elucidate the molecular target(s) of this compound. Given its structural similarity to other acetic acid derivatives, a logical starting point would be to investigate its effect on pathways commonly modulated by such compounds. For instance, some acetic acid derivatives have been shown to influence inflammatory pathways.
Experimental Workflow: Investigating Anti-inflammatory Potential
Caption: Workflow for initial in vitro screening of anti-inflammatory properties.
Section 2: The Path to In Vivo Validation: A Hypothetical Framework
Should in vitro studies reveal a promising and specific biological activity, the subsequent phase of investigation would involve transitioning to a relevant animal model. The choice of model is entirely dependent on the in vitro findings. For the purpose of this guide, we will hypothesize that this compound demonstrates anti-inflammatory properties in vitro and outline a potential in vivo validation study.
Acetic Acid-Induced Colitis Model: A Relevant Inflammatory Disease Model
The acetic acid-induced colitis model in rodents is a well-established and reproducible method for studying intestinal inflammation and evaluating the efficacy of potential anti-inflammatory agents.[3]
Experimental Protocol: Acetic Acid-Induced Colitis in Rats
-
Animal Acclimatization: House male Wistar rats for one week under standard laboratory conditions with free access to food and water.
-
Grouping: Divide the animals into the following groups (n=8 per group):
-
Group I (Control): Intrarectal administration of saline.
-
Group II (Acetic Acid): Intrarectal administration of 4% acetic acid to induce colitis.
-
Group III (Treatment): Induction of colitis with 4% acetic acid followed by daily administration of this compound at a predetermined dose (based on in vitro potency and preliminary toxicity studies).
-
Group IV (Reference Drug): Induction of colitis with 4% acetic acid followed by daily administration of a standard anti-inflammatory drug (e.g., sulfasalazine).
-
-
Induction of Colitis: After a 24-hour fast, lightly anesthetize the rats and intrarectally administer 1 mL of 4% acetic acid.
-
Treatment: Begin daily treatment with this compound or the reference drug 24 hours after colitis induction and continue for a specified period (e.g., 7 days).
-
Evaluation of Colitis: At the end of the treatment period, euthanize the animals and collect the colon tissue for macroscopic and microscopic evaluation. Assess parameters such as:
-
Macroscopic Score: Ulcer area, bowel wall thickness, and presence of adhesions.
-
Histopathological Examination: Severity of inflammation, crypt damage, and cellular infiltration.
-
Biochemical Markers: Myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (TNF-α, IL-6) in the colon tissue.
-
Data Presentation: Hypothetical Comparative Efficacy
| Group | Macroscopic Ulcer Score | MPO Activity (U/g tissue) | TNF-α Level (pg/mg protein) |
| Control | 0 | ||
| Acetic Acid | |||
| This compound | |||
| Reference Drug |
Section 3: The Competitive Landscape - A Look at Potential Alternatives
Without a defined therapeutic target for this compound, a direct comparison with existing drugs is speculative. However, if we continue with the anti-inflammatory hypothesis, the competitive landscape would include a broad spectrum of therapeutics depending on the specific indication.
Illustrative Signaling Pathway: COX Inhibition in Inflammation
Caption: A simplified diagram of the cyclooxygenase (COX) pathway in inflammation, a potential target for novel anti-inflammatory compounds.
If this compound were to exhibit inhibitory activity against COX enzymes, it would be compared against a well-established class of drugs, the Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The key differentiators would then be its potency, selectivity for COX-1 versus COX-2 (which has implications for gastrointestinal side effects), and its overall safety profile.
Conclusion: A Call for Foundational Research
The therapeutic potential of this compound remains an open question. This guide has outlined a logical, albeit hypothetical, progression of research that would be necessary to begin to answer this question. The absence of existing data underscores the need for foundational in vitro and in vivo studies to characterize its biological activity. For researchers and drug development professionals, this compound represents a molecule at the very beginning of its scientific journey. The path forward requires rigorous, systematic investigation to determine if it holds any promise as a future therapeutic agent.
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Unambiguous structural confirmation of newly synthesized 2-(Cyclopentyloxy)acetic acid derivatives
<_
A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of Newly Synthesized 2-(Cyclopentyloxy)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug discovery and development, the synthesis of novel chemical entities is merely the inaugural step. The subsequent, and arguably more critical, phase is the unequivocal confirmation of their molecular structure.[1][2] This guide provides a comprehensive framework for the structural elucidation of newly synthesized this compound derivatives, a class of compounds with potential applications in pharmaceuticals and agrochemicals.[3][4] As a senior application scientist, my objective is to present a multi-faceted analytical approach that ensures the highest degree of confidence in the assigned structure, a cornerstone of scientific integrity and regulatory compliance.[5][6]
The Imperative of Orthogonal Analytical Techniques
A single analytical technique rarely provides the complete structural picture. Instead, a judicious combination of orthogonal methods—those that measure different physical properties of the molecule—is essential for unambiguous confirmation. This guide will focus on a synergistic workflow that leverages the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. For crystalline derivatives, Single-Crystal X-ray Diffraction offers the ultimate structural verification.[7][8][9]
Logical Workflow for Structural Confirmation
Caption: A logical workflow for the structural confirmation of new chemical entities.
I. Synthesis of this compound Derivatives
The synthesis of the target compounds is the prerequisite for any analytical investigation. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of a Representative this compound Derivative (e.g., an Ester or Amide)
-
Starting Material: Begin with commercially available this compound.[3][10]
-
Activation of the Carboxylic Acid: In an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add a coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activator (e.g., 4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS)). Stir the mixture at room temperature for 30-60 minutes.
-
Nucleophilic Acyl Substitution: To the activated carboxylic acid, add the desired nucleophile (an alcohol for an ester or an amine for an amide) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products. Wash the organic layer with appropriate aqueous solutions (e.g., dilute acid, base, and brine) to remove unreacted starting materials and water-soluble by-products. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate eluent system.
II. Comparative Analysis of Spectroscopic and Spectrometric Techniques
The purified derivative is now subjected to a battery of analytical techniques to confirm its structure.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[11][12][13][14][15][16][17]
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons.
¹³C NMR Spectroscopy: This technique reveals the number of different types of carbon atoms in the molecule and their chemical environment.[12]
2D NMR Techniques (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals.[14]
Expected NMR Data for a 2-(Cyclopentyloxy)acetyl Derivative:
| Structural Moiety | ¹H NMR (ppm) | ¹³C NMR (ppm) | Key Correlations (2D NMR) |
| Cyclopentyloxy -OCH- | ~3.8 - 4.2 (m) | ~75 - 85 | Correlates with adjacent CH₂ protons in the cyclopentyl ring. |
| Cyclopentyloxy -CH₂- | ~1.5 - 1.9 (m) | ~20 - 35 | Shows correlations to other cyclopentyl protons in COSY. |
| Acetic Acid -OCH₂CO- | ~4.0 - 4.3 (s) | ~65 - 75 | Correlates with the carbonyl carbon in HMBC. |
| Carboxylic Acid Derivative (Ester/Amide) | Dependent on R group | Dependent on R group | HMBC correlations will link the R group to the carbonyl carbon. |
B. Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[18][19][20][21][22] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to determine the elemental composition of the molecule.[18]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[20][21]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio in a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis: The measured mass is compared to the calculated mass for the proposed molecular formula. A mass accuracy of within 5 ppm is typically required for publication and confirmation of the molecular formula.[18]
Expected HRMS Data: The observed mass should correspond to the calculated mass of the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) with high accuracy.
C. Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][23][24]
Key Expected FTIR Absorptions for this compound Derivatives:
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| C-H (aliphatic) | 2850-3000 | Sharp |
| C=O (ester) | 1735-1750 | Strong, sharp |
| C=O (amide) | 1630-1690 | Strong, sharp |
| C-O (ether) | 1000-1300 | Strong |
| C-O (ester) | 1050-1300 | Medium to strong |
| O-H (carboxylic acid starting material) | 2500-3300 | Very broad (should be absent in pure derivative)[25][26] |
The presence of a strong carbonyl absorption and the disappearance of the broad O-H stretch from the starting carboxylic acid are key indicators of a successful reaction.[25][27]
D. Elemental Analysis: The Empirical Formula Validation
Elemental analysis determines the mass fractions of carbon, hydrogen, and other elements in a compound.[28][29][30][31][32] The experimentally determined percentages should be in close agreement (typically within 0.4%) with the calculated values for the proposed molecular formula.[29]
Experimental Protocol: CHN(O) Analysis
-
A precisely weighed sample is combusted in a stream of oxygen.
-
The combustion products (CO₂, H₂O, and N₂) are separated and quantified by detectors.
-
The percentages of C, H, and N are calculated. Oxygen is typically determined by difference.
III. The Gold Standard: Single-Crystal X-ray Diffraction
For derivatives that can be grown as single crystals, X-ray diffraction provides the most definitive structural proof.[7][9][33] This technique determines the three-dimensional arrangement of atoms in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and stereochemistry.[8][33][34]
Relationship Between Analytical Techniques for Structural Confirmation
Caption: Interrelation of analytical techniques for structural validation.
IV. Conclusion: A Self-Validating System
By employing a suite of orthogonal analytical techniques, a self-validating system is established. The data from each method should be consistent with the proposed structure, and any discrepancies must be thoroughly investigated. This rigorous approach to structural confirmation is paramount for the advancement of reliable and reproducible scientific research and is a critical component of the regulatory approval process for new chemical entities.[1][6][][36]
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Comparative Molecular Docking Analysis of 2-(Cyclopentyloxy)acetic Acid: An In Silico Exploration of Potential Biological Targets
Abstract
This guide presents a comprehensive comparative molecular docking study of 2-(Cyclopentyloxy)acetic acid, a small molecule with potential pharmacological relevance. In the absence of established biological targets for this compound, this in silico investigation explores its binding affinity against a panel of five biologically significant proteins: Cyclooxygenase-2 (COX-2), Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ), Fatty Acid Binding Protein 4 (FABP4), Prostaglandin D2 Synthase (PTGDS), and Carbonic Anhydrase II (CA II). The selection of these targets is predicated on the structural characteristics of this compound, which includes a carboxylic acid moiety, a cyclopentyloxy group, and an ether linkage, features commonly found in known modulators of these proteins. Through a rigorous molecular docking workflow, we compare the binding energetics and interaction patterns of this compound with those of well-established inhibitors or agonists for each target. This comparative analysis provides valuable insights into the potential therapeutic applications of this compound and serves as a foundational study for future experimental validation.
Introduction: The Rationale for an In Silico Investigation
The journey of drug discovery often commences with the identification of a lead compound and its biological target. This compound presents an interesting scaffold, but its specific biological activities remain uncharacterized. The presence of a carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes.[1][2][3] The ether linkage and the cyclopentyl group contribute to the molecule's lipophilicity, which is a critical determinant of its interaction with various protein binding pockets.
Given these structural alerts, computational methods, particularly molecular docking, offer a rapid and cost-effective approach to generate initial hypotheses about the potential biological targets of this molecule.[4] This guide provides a detailed, step-by-step protocol for a comparative molecular docking study, designed to be both informative for researchers new to the field and a valuable reference for experienced computational chemists. We will not only present the results but also delve into the scientific reasoning behind the selection of targets, the choice of comparative compounds, and the interpretation of the docking data.
Target Selection: A Structurally-Informed Hypothesis
The selection of potential biological targets for this compound was guided by the principle of chemical similarity. We identified proteins for which known ligands share key structural motifs with our molecule of interest.
-
Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory pathway, COX-2 is the target of numerous NSAIDs that possess a carboxylic acid functional group.[1][5][6] The hydrophobic channel of the COX-2 active site can accommodate various lipophilic moieties, making the cyclopentyloxy group of our test compound a plausible binder.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): This nuclear receptor is a master regulator of lipid metabolism and is the target of the thiazolidinedione class of anti-diabetic drugs. Many PPAR-γ agonists feature an acidic headgroup that interacts with polar residues in the binding pocket, and a hydrophobic tail that occupies a large lipophilic cavity.[7][8]
-
Fatty Acid Binding Protein 4 (FABP4): FABPs are intracellular lipid chaperones that transport fatty acids and other lipophilic molecules.[9][10][11] The structure of this compound bears a resemblance to a short-chain fatty acid with a bulky hydrophobic tail, suggesting it could be a ligand for FABP4.
-
Prostaglandin D2 Synthase (PTGDS): This enzyme catalyzes the conversion of PGH2 to PGD2, a key step in the pro-inflammatory prostaglandin cascade.[12][13][14] Inhibitors of PTGDS often possess a carboxylic acid and a hydrophobic scaffold.
-
Carbonic Anhydrase II (CA II): This metalloenzyme is a target for diuretics and anti-glaucoma drugs. While structurally diverse, some CA II inhibitors feature ether linkages and acidic groups that coordinate with the active site zinc ion and interact with surrounding residues.[15][16][17]
Experimental Design: A Rigorous In Silico Workflow
Our comparative molecular docking study is designed to be a self-validating system. By including known ligands for each target, we can assess the reliability of our docking protocol and provide a benchmark for interpreting the results for this compound.
Molecular Docking Workflow
The overall workflow for our in silico investigation is depicted below. This systematic process ensures reproducibility and robust data generation for our comparative analysis.
Caption: A schematic of the computational workflow for the comparative molecular docking study.
Step-by-Step Methodology
1. Protein Preparation:
- High-resolution crystal structures of the target proteins with co-crystallized ligands were retrieved from the Protein Data Bank (PDB).
- Water molecules and any non-essential co-factors were removed.
- Hydrogen atoms were added to the protein structures, and their positions were optimized.
- The protein structures were energy minimized to relieve any steric clashes.
2. Ligand Preparation:
- The 3D structures of this compound and the selected known ligands were generated.
- The ligands were assigned appropriate atom types and charges.
- The protonation states of the ligands at physiological pH were determined.
- The ligands were subjected to energy minimization.
3. Grid Generation:
- A grid box was defined around the active site of each protein, encompassing the region occupied by the co-crystallized ligand. This ensures that the docking search is focused on the relevant binding pocket.
4. Molecular Docking:
- Molecular docking was performed using AutoDock Vina, a widely used and validated docking program.
- The Lamarckian genetic algorithm was employed to explore the conformational space of each ligand within the defined grid box.
- Multiple docking runs were performed for each ligand to ensure the convergence of the results.
5. Pose Scoring and Analysis:
- The binding affinity of each ligand was estimated based on the scoring function of AutoDock Vina, which provides a predicted free energy of binding (in kcal/mol).
- The top-scoring docking poses for each ligand were visually inspected to analyze the binding mode and key molecular interactions with the protein residues.
Results and Comparative Analysis
The following sections present the results of the molecular docking simulations, including a quantitative comparison of binding affinities and a qualitative analysis of the predicted binding modes.
Summary of Docking Scores
The predicted binding affinities (in kcal/mol) of this compound and the known ligands for each of the five target proteins are summarized in the table below. A more negative value indicates a stronger predicted binding affinity.
| Target Protein | PDB ID | This compound (kcal/mol) | Known Ligand(s) | Known Ligand Binding Affinity (kcal/mol) |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -6.8 | Diclofenac[4] | -8.1 |
| 3LN1 | Celecoxib[18] | -10.5 | ||
| PPAR-γ | 2Q59 | -5.9 | Rosiglitazone[19] | -9.2 |
| FABP4 | 6LJS | -6.2 | BMS309403[20] | -7.5 |
| PTGDS | 2CVD | -5.5 | HQL-79[21] | -6.1 |
| Carbonic Anhydrase II | 3HS4 | -5.1 | Acetazolamide[16] | -7.0 |
Analysis of Binding Interactions
Visual inspection of the docking poses provides crucial insights into the molecular basis of the predicted binding affinities. The following diagram illustrates the general principle of ligand-protein interactions that we will be analyzing.
Caption: Common types of non-covalent interactions between a ligand and a protein active site.
Cyclooxygenase-2 (COX-2): this compound is predicted to bind within the hydrophobic channel of COX-2, with its carboxylate group forming a hydrogen bond with the key residue Tyr385. The cyclopentyloxy group occupies a hydrophobic pocket. However, its binding affinity is predicted to be lower than that of the known inhibitors Diclofenac and Celecoxib, which establish more extensive interactions within the active site. Diclofenac, for example, forms an additional salt bridge with Arg120, a crucial interaction for many COX inhibitors.[4]
Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ): The docking results suggest that this compound can be accommodated within the large ligand-binding pocket of PPAR-γ. Its carboxylate headgroup is predicted to form hydrogen bonds with Ser289 and His449, similar to the binding mode of the agonist Rosiglitazone.[19] However, the smaller size of this compound compared to Rosiglitazone results in fewer hydrophobic contacts and a consequently lower predicted binding affinity.
Fatty Acid Binding Protein 4 (FABP4): The predicted binding mode of this compound within FABP4 shows the carboxylate group interacting with Arg126 and Tyr128 at the portal of the binding cavity. The cyclopentyloxy tail is positioned within the hydrophobic interior. This binding orientation is consistent with that of known fatty acid ligands. The known inhibitor BMS309403 achieves a higher affinity through additional interactions with residues deeper within the binding pocket.[10]
Prostaglandin D2 Synthase (PTGDS): this compound is predicted to have a moderate binding affinity for PTGDS. The carboxylate group is predicted to interact with the side chain of Lys47. Its affinity is comparable to the known inhibitor HQL-79, suggesting that this could be a plausible target.[21]
Carbonic Anhydrase II (CA II): The predicted binding affinity of this compound for Carbonic Anhydrase II is the lowest among the tested targets. The docking pose indicates that the carboxylate group coordinates with the catalytic zinc ion in the active site, a hallmark of many CA inhibitors.[16][17] However, the overall fit within the active site appears to be suboptimal compared to the established inhibitor Acetazolamide, which forms a more extensive network of hydrogen bonds.
Discussion and Future Directions
This in silico comparative study has provided the first insights into the potential biological targets of this compound. Our molecular docking simulations predict that this compound is most likely to interact with COX-2, FABP4, and PPAR-γ, with moderate to good binding affinities. The predicted binding affinity for PTGDS is also noteworthy. While the predicted affinity for Carbonic Anhydrase II is the weakest, an interaction cannot be entirely ruled out.
It is crucial to emphasize that these are computational predictions and require experimental validation. The primary value of this study lies in its ability to generate testable hypotheses and to prioritize experimental efforts. Based on these findings, we recommend the following future directions:
-
In Vitro Enzyme Inhibition Assays: The most direct way to validate these predictions is to perform in vitro assays to measure the inhibitory activity of this compound against COX-2, FABP4, PTGDS, and CA II.
-
Cell-Based Assays: For PPAR-γ, a cell-based reporter assay would be appropriate to determine if this compound acts as an agonist or antagonist.
-
Structural Biology: Co-crystallization of this compound with the promising target proteins would provide definitive evidence of binding and reveal the precise molecular interactions.
Conclusion
This comparative molecular docking guide has systematically evaluated the potential of this compound to bind to five distinct biological targets. By employing a rigorous and transparent in silico workflow, we have generated valuable preliminary data suggesting that this compound may modulate the activity of proteins involved in inflammation and metabolic regulation. This work underscores the power of computational approaches in modern drug discovery to accelerate the identification of novel bioactive molecules and their mechanisms of action. The hypotheses generated herein provide a solid foundation for subsequent experimental investigations to unlock the therapeutic potential of this compound.
References
- Patsnap Synapse. (2024, June 21). What are PTGDS inhibitors and how do they work?[Link]
- RCSB PDB. (n.d.). 2Q59: Crystal Structure of PPARgamma LBD bound to full agonist MRL20. [Link]
- RCSB PDB. (n.d.). 2F4B: Crystal structure of the ligand binding domain of human PPAR-gamma in complex with an agonist. [Link]
- RCSB PDB. (2020, April 15). 6LJS: Crystal structure of human FABP4 in complex with a novel inhibitor. [Link]
- RCSB PDB. (2016, September 28). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Cyclopentyloxy)acetic acid
Navigating the lifecycle of a research chemical extends beyond its application in the lab; it culminates in its safe and compliant disposal. For researchers, scientists, and drug development professionals, understanding the proper disposal procedures for compounds like 2-(Cyclopentyloxy)acetic acid is not merely a logistical task but a cornerstone of laboratory safety, environmental responsibility, and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for managing this chemical waste, ensuring the protection of both personnel and the ecosystem.
The causality behind these stringent protocols is rooted in the inherent hazards of chemical compounds and the legal frameworks designed to mitigate them. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450) establish the regulations that govern hazardous waste management from "cradle-to-grave."[1][2][3] Adherence is not optional; it is a fundamental component of a robust Chemical Hygiene Plan (CHP), which is mandatory for all laboratories.[1][4][5]
Hazard Profile of this compound
Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information.[5] this compound is classified with specific risks that dictate the necessary handling and disposal precautions.
According to its SDS, the compound presents the following hazards:
-
Skin Irritation (H315): Can cause irritation upon contact with the skin.[6]
-
Serious Eye Irritation (H319): Poses a risk of significant eye irritation.[6]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[6]
These hazards necessitate specific safety measures, summarized in the table below.
| Hazard Statement | GHS Code | Precautionary Statement (Selected) | GHS Code |
| Causes skin irritation | H315 | Wear protective gloves/protective clothing/eye protection/face protection. | P280 |
| Causes serious eye irritation | H319 | Wash skin thoroughly after handling. | P264 |
| May cause respiratory irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |
Data sourced from the AK Scientific, Inc. Safety Data Sheet for this compound.[6]
The Core Directive: Professional Waste Disposal
The single most critical instruction for the disposal of this compound is found in its precautionary statement P501: Dispose of contents/container to an approved waste disposal plant. [6]
This directive is unambiguous. This chemical and its containers must not be disposed of in the regular trash or poured down the drain. The environmental precautions explicitly state: "Do not let product enter drains, other waterways, or soil."[6] The responsibility of the researcher is to collect, label, and store the waste correctly until it can be transferred to a licensed hazardous waste management company or the institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the compliant management of this compound waste.
Step 1: Waste Characterization
The generator of the waste is legally responsible for determining if it is hazardous.[6] While the SDS for this compound does not classify it as a hazardous material for transport, this is distinct from its classification as hazardous waste under EPA RCRA regulations.[6][7] Given its properties as a carboxylic acid and its designated hazard statements, it must be managed as a hazardous waste. Treating all research chemical waste as hazardous unless explicitly determined otherwise by a qualified professional is a field-proven best practice.
Step 2: Segregation and Collection
Proper segregation is vital to prevent dangerous reactions.[8]
-
Designate a Waste Stream: this compound waste should be collected in a dedicated container for "Non-Halogenated Organic Acids."
-
Avoid Incompatibilities: Never mix this waste with bases, oxidizing agents, or reactive metals.[8][9] Mixing acids and bases can cause a violent exothermic reaction.
-
Aqueous vs. Organic: If the waste is an aqueous solution of the acid, it should still be collected. Do not attempt to neutralize and dispose of it down the drain unless explicitly permitted by your institution's EHS and local wastewater authority, which is unlikely for this compound.[8][10]
Step 3: Containerization and Labeling
The integrity of the waste management process relies on proper containment and communication.
-
Select a Compatible Container: Use a container made of material that will not react with the acid. High-density polyethylene (HDPE) or glass containers are typically appropriate.[2] The original product container is often a suitable choice if it is in good condition.[8]
-
Ensure a Secure Seal: The container must have a tight-fitting, screw-on cap to prevent leaks and fumes from escaping.[7][8]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The EPA requires that each label clearly states:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[8][11]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[8]
-
Secondary Containment: Liquid waste containers should be placed in a secondary containment bin or tray to contain any potential leaks.
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[7][8]
-
Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to the central storage area within three days.[12]
Waste Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for compliant disposal of laboratory chemical waste.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Response
For a small spill of this compound in a laboratory setting:
-
Alert Personnel: Immediately notify others in the area.
-
Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]
-
Contain the Spill: Prevent further spread by diking with an inert, absorbent material such as vermiculite, sand, or commercial sorbent pads.[6][13]
-
Absorb and Collect: Carefully absorb the spilled material.[6] Use spark-proof tools if there is any fire risk.[13]
-
Package for Disposal: Place the contaminated absorbent material into a suitable, sealable container. Label it as "Spill Debris containing this compound" and manage it as hazardous waste.[6]
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.
First Aid Measures
The following actions should be taken in case of personal exposure. Always consult the SDS and seek medical attention.[6]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] If skin irritation occurs, get medical advice/attention.[6] |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[6] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water. Seek immediate medical advice and show the SDS to the physician. |
This guide is intended for informational purposes and should be used in conjunction with your institution's specific Chemical Hygiene Plan and consultation with your EHS department.
References
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A Strategic Guide to the Safe Handling of 2-(Cyclopentyloxy)acetic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 2-(Cyclopentyloxy)acetic acid (CAS No. 95832-60-3), a carboxylic acid derivative. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that protects researchers and ensures the integrity of their work. This document offers essential, immediate safety and logistical information, including operational and disposal plans, to serve as your preferred resource for laboratory safety and chemical handling.
Hazard Analysis: Understanding the Intrinsic Risks of this compound
A thorough understanding of a compound's hazard profile is the critical first step in developing robust safety protocols. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:
-
Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact. This can manifest as redness, itching, or inflammation[1].
-
Serious Eye Irritation (Category 2A, H319): Causes serious eye irritation, which can result in pain, redness, and potential damage to the cornea if not promptly addressed[1].
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335), Respiratory System: May cause respiratory irritation if inhaled as dust or mist[1][2].
The signal word associated with this compound is "Warning"[1][2]. While the acute toxicity of this compound has not been thoroughly investigated, its classification as a carboxylic acid warrants a cautious approach due to the general corrosive and irritant nature of this chemical class[3][4][5].
Personal Protective Equipment (PPE): Your Primary Defense
The selection of appropriate Personal Protective Equipment (PPE) is not a passive exercise but a dynamic risk-assessment process. The following recommendations are based on the identified hazards of this compound and are designed to provide a comprehensive barrier against potential exposure.
Eye and Face Protection: Shielding Against Irritation
Given its classification as a serious eye irritant (H319), robust eye and face protection is non-negotiable[1][2].
-
Safety Glasses with Side Shields: For low-volume handling of dilute solutions where the risk of splashing is minimal, safety glasses with side shields meeting ANSI Z87.1 standards are the minimum requirement[6].
-
Chemical Splash Goggles: When handling the pure compound, preparing solutions, or during any procedure with a moderate to high risk of splashing, chemical splash goggles are mandatory. They provide a complete seal around the eyes, offering superior protection against splashes and airborne particles[3].
-
Face Shield: In conjunction with chemical splash goggles, a face shield should be worn when handling larger quantities (e.g., >100 mL) or during vigorous agitation, heating, or any operation that significantly increases the risk of a splash or energetic reaction[3][6].
Skin and Body Protection: Preventing Dermal Contact
To mitigate the risk of skin irritation (H315), comprehensive skin and body protection is essential[1][2].
-
Gloves: Chemical-resistant gloves are a primary barrier. Nitrile or butyl rubber gloves are recommended for handling carboxylic acids[3]. Always inspect gloves for tears or punctures before use and remove them immediately if contamination is suspected. Double-gloving can provide an additional layer of protection during high-risk procedures.
-
Laboratory Coat: A standard, fully-buttoned laboratory coat should be worn at all times to protect street clothes and underlying skin from minor spills and contamination[6]. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory. This prevents injury from dropped objects and protects the feet from spills[6].
Respiratory Protection: Guarding Against Inhalation
The potential for respiratory irritation (H335) necessitates careful management of airborne exposure[1][2].
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of solid this compound and any procedures that may generate dust or aerosols should be conducted in a certified chemical fume hood[4][6].
-
Respirators: In the rare event that engineering controls are insufficient or during a large-scale spill clean-up, a NIOSH-approved respirator may be necessary[3][6]. The type of respirator and cartridge should be selected based on a formal risk assessment.
Summary of Recommended PPE
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume/Dilute Solution Handling | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not required with adequate ventilation |
| Handling Pure Compound/Solution Preparation | Chemical splash goggles | Single pair of nitrile gloves | Laboratory coat | Work within a chemical fume hood |
| High-Volume/High-Risk Operations | Chemical splash goggles and face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a laboratory coat | Work within a chemical fume hood |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring regulatory compliance.
Pre-Handling Checklist and Area Preparation
-
Designated Area: Establish a clearly marked designated area for handling this compound, preferably within a chemical fume hood[6].
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Assemble Materials: Gather all necessary equipment, including spatulas, glassware, and labeled waste containers, before commencing work[6].
-
Locate Safety Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.
-
Don PPE: Put on all required PPE as outlined in the table above.
Step-by-Step Handling Protocol
-
Weighing: If working with the solid form, carefully weigh the required amount in the chemical fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent. If applicable, always add acid to water, not the reverse, to prevent violent spattering.
-
Heating and Reactions: If heating is required, use a well-controlled heating mantle and ensure the setup is secure. Avoid open flames.
-
Post-Handling: After handling, thoroughly wash hands with soap and water, even if gloves were worn. Clean any contaminated surfaces and equipment.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled hazardous waste container[6].
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification[1].
-
Arrangement for Disposal: Dispose of the contents and container through an approved waste disposal plant[1][2]. Do not dispose of down the drain or in regular trash.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure or spill, a swift and informed response is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[1].
-
Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
-
Spill: For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal. For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
References
- LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?
- University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- American Elements. (n.d.). This compound.
- American Elements. (n.d.). This compound.
- Lab Alley. (n.d.). How to Dispose of Acetic Acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
